molecular formula C41H54O2 B1252383 Okenone

Okenone

カタログ番号: B1252383
分子量: 578.9 g/mol
InChIキー: FSQZIFSGNDUYRQ-TYKRLFMMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Okenone (C41H54O2) is a unique ketocarotenoid pigment synthesized exclusively by certain species of purple sulfur bacteria (Chromatiaceae) . Its distinctive structure, featuring a 2,3,4-trimethylaryl substitution pattern, makes it a taxonomically specific biomarker . In geological research, its diagenetic product, okenane, is an unambiguous indicator of photic zone euxinia (anoxic and sulfidic water conditions) in ancient marine environments and is used to reconstruct paleo-oceanic conditions . Studies of microbial physiology show that the ratio of this compound to Bacteriochlorophyll a varies with bacterial species and metabolic conditions (e.g., photoautotrophic vs. photoheterotrophic growth), providing insights into historical microbial ecosystems . The biosynthesis of this compound is oxygen-independent, allowing its production under the anoxic conditions where these bacteria thrive . This product is intended for use in geochemical, microbiological, and environmental research as a critical standard. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C41H54O2

分子量

578.9 g/mol

IUPAC名

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,3,4-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one

InChI

InChI=1S/C41H54O2/c1-31(19-14-21-33(3)23-16-24-36(6)40(42)29-30-41(9,10)43-11)17-12-13-18-32(2)20-15-22-34(4)25-27-39-28-26-35(5)37(7)38(39)8/h12-28H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,23-16+,27-25+,31-17+,32-18+,33-21+,34-22+,36-24+

InChIキー

FSQZIFSGNDUYRQ-TYKRLFMMSA-N

異性体SMILES

CC1=C(C(=C(C=C1)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)C)C

正規SMILES

CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C

同義語

okenone

製品の起源

United States

Foundational & Exploratory

Okenone Biosynthesis in Purple Sulfur Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okenone, a unique aromatic keto-carotenoid, is a signature pigment of purple sulfur bacteria (PSB) belonging to the family Chromatiaceae. Its diagenetic product, okenane, serves as a crucial biomarker for photic zone euxinia in the geological record. The biosynthesis of this compound is a complex, multi-step enzymatic process that transforms the common carotenoid precursor, lycopene, into this specialized molecule. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymes and genes involved, quantitative production data, and comprehensive experimental protocols for its study. The information presented herein is intended to support researchers in the fields of microbiology, biochemistry, and drug development in understanding and potentially harnessing this natural product pathway.

The this compound Biosynthesis Pathway

The complete biosynthesis of this compound from lycopene has been elucidated, primarily through studies on Thiodictyon sp. strain CAD16.[1] The pathway involves a series of enzymatic modifications on both ends of the lycopene molecule. One end undergoes cyclization and aromatization to form a χ-ring, while the other acyclic ψ-end is methoxylated and ketolated.[1][2][3] The key enzymes and the sequence of reactions are outlined below.

Formation of the χ-Ring

The initial steps of this compound biosynthesis involve the modification of one of the ψ-end groups of lycopene to form the characteristic aromatic χ-ring. This process is catalyzed by two enzymes:

  • Lycopene Cyclase (CrtY): This enzyme initiates the process by cyclizing one end of the linear lycopene molecule to form a β-ring, resulting in the production of γ-carotene.[1][2][3]

  • γ-Carotene Desaturase/Methyltransferase (CrtU): Following cyclization, CrtU, an enzyme with dual functionality, converts the β-ring of γ-carotene into a χ-ring.[1][2] This transformation involves desaturation and methylation reactions.

Modification of the ψ-End Group

The other acyclic end of the γ-carotene intermediate undergoes a series of modifications to introduce a methoxy group at the C-1′ position and a keto group at the C-4′ position. These reactions are catalyzed by three distinct enzymes:

  • 1,2-Carotenoid Hydratase (CrtC): This enzyme hydrates the 1′,2′-double bond of the ψ-end group.[1][3]

  • O-Methyltransferase (CrtF): CrtF then methylates the hydroxyl group introduced by CrtC, using S-adenosyl-l-methionine as the methyl donor.[1][3]

  • Carotene Ketolase (CruO): The final step in the modification of the ψ-end is the introduction of a keto group at the C-4′ position, a reaction catalyzed by the novel ketolase, CruO.[1][3]

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Okenone_Biosynthesis cluster_ring χ-Ring Formation cluster_psi ψ-End Modification Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY, CrtU Intermediate1 1'-Hydroxy-γ-carotene gamma_Carotene->Intermediate1 CrtC Intermediate2 1'-Methoxy-γ-carotene Intermediate1->Intermediate2 CrtF This compound This compound Intermediate2->this compound CruO

Figure 1. The proposed biosynthetic pathway of this compound from lycopene.

Genetic Organization

In this compound-producing purple sulfur bacteria, the genes encoding the biosynthetic enzymes are often found clustered together in the genome. In Thiodictyon sp. CAD16, the genes crtE, crtB, crtI, crtC, two paralogous crtD genes (one of which is cruO), crtU, and crtY are located in a 26-kb region.[1] The crtF gene, however, is located in a different region of the genome.[1]

Quantitative Data on this compound Production

The production of this compound can vary between different species and strains of purple sulfur bacteria and is also influenced by growth conditions. The following tables summarize some of the available quantitative data on this compound production.

Strain/SpeciesThis compound Concentration (fmol per cell)This compound to Bacteriochlorophyll a RatioReference
Marichromatium purpuratum 1591~2.5~12:1[4]
Marichromatium purpuratum 1711~2.5~12:1[4]
Thiocapsa marina 5653~2.5~12:1[4]
FGL21~2.5~12:1[4]
Strain/SpeciesGrowth ConditionThis compound to Bacteriochlorophyll a RatioReference
Marichromatium purpuratum DSMZ 1591Autotrophic0.784 ± 0.009[5][6]
Marichromatium purpuratum DSMZ 1591Photoheterotrophic0.681 ± 0.002[5][6]
Marichromatium purpuratum DSMZ 1711-0.864 ± 0.002[5][6]
Thiocapsa marina DSMZ 5653-0.463 ± 0.002[5][6]

Experimental Protocols

The following section provides detailed methodologies for the cultivation of this compound-producing purple sulfur bacteria, extraction of carotenoids, and their analysis by High-Performance Liquid Chromatography (HPLC).

Cultivation of this compound-Producing Purple Sulfur Bacteria

Objective: To cultivate purple sulfur bacteria under conditions that promote the production of this compound.

Materials:

  • Pfennig's Medium I or a similar defined medium for PSB.

  • Sterile serum bottles or other anaerobic culture vessels.

  • Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v).

  • Light source (incandescent or fluorescent lamps).

  • Incubator.

Protocol:

  • Medium Preparation: Prepare Pfennig's Medium I or a suitable alternative according to the standard formulation. The medium should contain a reduced sulfur source (e.g., sulfide) as an electron donor and a carbon source (e.g., bicarbonate).

  • Sterilization: Autoclave the medium and all glassware.

  • Inoculation: Inoculate the sterile medium with a pure culture of the desired purple sulfur bacterium under aseptic and anaerobic conditions.

  • Incubation: Incubate the cultures at a constant temperature (typically 25-30°C) with continuous illumination. The light intensity should be optimized for the specific strain.

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at a suitable wavelength (e.g., 660 nm) or by direct cell counting.

  • Harvesting: Once the culture has reached the desired growth phase (typically late exponential or early stationary phase), harvest the cells by centrifugation.

Extraction of this compound

Objective: To efficiently extract this compound and other carotenoids from the bacterial cell biomass.

Materials:

  • Bacterial cell pellet.

  • Acetone.

  • Methanol.

  • Petroleum ether or hexane.

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

Protocol:

  • Cell Lysis and Pigment Extraction: Resuspend the cell pellet in a small volume of methanol. Add an excess of acetone and mix vigorously to lyse the cells and extract the pigments. This process should be carried out under dim light to prevent photo-oxidation of the carotenoids.

  • Phase Separation: Transfer the acetone/methanol extract to a separatory funnel. Add petroleum ether or hexane and a saturated NaCl solution to facilitate phase separation.

  • Collection of the Organic Phase: Collect the upper organic phase containing the carotenoids. Repeat the extraction of the aqueous phase with fresh petroleum ether or hexane to ensure complete recovery.

  • Washing: Wash the combined organic extracts with distilled water to remove any residual salts and water-soluble impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature.

  • Storage: Store the dried pigment extract at -20°C or lower under an inert atmosphere until analysis.

HPLC Analysis of this compound

Objective: To separate and quantify this compound from the extracted carotenoid mixture.

Materials:

  • HPLC system with a diode array detector (DAD) or a UV/Vis detector.

  • Reversed-phase C18 or C30 column.

  • HPLC-grade solvents (e.g., methanol, acetonitrile, ethyl acetate, water).

  • This compound standard (if available for quantification).

Protocol:

  • Sample Preparation: Redissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase) and filter it through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Reversed-phase C18 or C30 column.

    • Mobile Phase: A gradient of two or more solvents is typically used for optimal separation. A common solvent system is a gradient of methanol/acetonitrile/water and methanol/ethyl acetate.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: Monitor the elution of carotenoids using a DAD or UV/Vis detector at the characteristic absorption maxima of this compound (around 490-520 nm).

  • Identification: Identify the this compound peak based on its retention time compared to a standard (if available) and its characteristic absorption spectrum.

  • Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a known concentration of an this compound standard. If a standard is not available, relative quantification can be performed.

Conclusion

The this compound biosynthesis pathway in purple sulfur bacteria is a well-characterized metabolic route leading to a structurally unique and biogeochemically significant carotenoid. This technical guide provides a comprehensive overview of the pathway, the enzymes involved, and detailed protocols for its investigation. The information presented here serves as a valuable resource for researchers interested in the fundamental aspects of microbial natural product biosynthesis, as well as for those exploring the potential applications of this compound and its biosynthetic machinery in biotechnology and drug development. Further research into the regulation of this pathway and the catalytic mechanisms of its novel enzymes will undoubtedly reveal new insights into the metabolic diversity of microorganisms.

References

Okenone: A Comprehensive Technical Guide to its Discovery and Application as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic carotenoid that serves as a significant biomarker in geochemistry and paleoclimatology.[1][2] Its discovery and subsequent application have provided invaluable insights into the historical environmental conditions of aquatic ecosystems, particularly the presence of photic zone euxinia—a state where anoxic and sulfidic waters extend into the sunlit layer of the water column. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development who may utilize biomarker analysis in their work.

Discovery and History

This compound was first described in 1963, and its structure was confirmed by total synthesis in 1967.[2] It is a monocyclic aromatic carotenoid with a distinctive χ-ring at one end and a methoxylated keto group at the acyclic ψ-end.[2] The primary producers of this compound are a specific group of anaerobic phototrophic bacteria known as purple sulfur bacteria (PSB), belonging to the family Chromatiaceae.[3] These organisms thrive in anoxic, sulfide-rich environments where there is sufficient light for photosynthesis.

The significance of this compound as a biomarker stems from its diagenetic product, okenane .[1] Okenane is the saturated hydrocarbon counterpart of this compound and is well-preserved in ancient sediments and rocks. Its presence in the geological record is considered a strong indicator of past photic zone euxinia.[4] The oldest reported occurrence of okenane dates back to the 1.64 billion-year-old Barney Creek Formation in Australia, extending the geological record of carotenoid derivatives by over a billion years.[2][4]

This compound as a Biomarker for Photic Zone Euxinia

The presence of this compound-producing purple sulfur bacteria, and by extension okenane in sediments, provides critical information about past environments:

  • Anoxia and Sulfidic Conditions: PSB require anoxic conditions and utilize sulfide as an electron donor for photosynthesis. Therefore, the presence of okenane is a direct indicator of sulfidic (euxinic) conditions in the water column.[4]

  • Photic Zone Depth: These bacteria also require light. The detection of okenane suggests that the chemocline, the transition zone between oxygenated and anoxic waters, was shallow enough to be within the photic zone.[4] Studies suggest this indicates an anoxic/oxic transition at depths of less than 25 meters, and likely less than 12 meters.[4]

Quantitative Data

The concentration of this compound and its ratio to other pigments, such as Bacteriochlorophyll a (Bchl a), can provide further insights into the paleoenvironment and the physiology of the producing organisms.

ParameterValueOrganism/ConditionReference
This compound Concentration 0.103 ± 0.012 fmol/cellMarichromatium purpuratum (autotrophic continuous culture)[3]
4 to 8 µM (maximum)Autotrophically grown PSB cultures[5]
up to ~16 µM (maximum)Photoheterotrophically grown PSB cultures[5]
5.6 µg/mg (dry weight)Amoebobacter purpureus ML1 (pure culture)[6]
Bacteriochlorophyll a Concentration 0.151 ± 0.012 fmol/cellMarichromatium purpuratum (autotrophic continuous culture)[3]
8.0 µg/mg (dry weight)Amoebobacter purpureus ML1 (pure culture)[6]
This compound to Bchl a Ratio 1:1.5 (constant)Marichromatium purpuratum (autotrophic continuous culture)[3][7]
0.463 ± 0.002 to 0.864 ± 0.002Varies among species and strains of PSB[8][9]
0.784 ± 0.009Autotrophic metabolism[8][9]
0.681 ± 0.002Photoheterotrophic metabolism[8][9]
Bacteriophaeophytin a to this compound Ratio in Sediment 0.228 ± 0.179Mahoney Lake sediment[6]
Bacteriophaeophytin a to this compound Ratio in Intact Cells 1.38Amoebobacter purpureus ML1[6]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated, revealing a series of enzymatic steps that convert the common carotenoid precursor, lycopene, into this specific biomarker. The formation of the characteristic χ-ring is a key step in this process.

Okenone_Biosynthesis This compound Biosynthesis Pathway Lycopene Lycopene CrtY CrtY (Lycopene cyclase) Lycopene->CrtY Cyclization gamma_Carotene γ-Carotene CrtU CrtU (γ-carotene desaturase/methyltransferase) gamma_Carotene->CrtU Desaturation & Methylation Torulene Torulene Other_Enzymes Other Enzymes Torulene->Other_Enzymes Further modifications (e.g., ketolation, methoxylation) Intermediate1 Intermediates with χ-ring This compound This compound Intermediate1->this compound CrtY->gamma_Carotene CrtU->Torulene Other_Enzymes->Intermediate1

Caption: A simplified diagram of the this compound biosynthesis pathway starting from Lycopene.

Experimental Protocols

The analysis of this compound from environmental samples involves several key steps: extraction, purification, and instrumental analysis.

Extraction of this compound from Sediments

This protocol is a generalized procedure based on common methods for lipid biomarker extraction.

Materials:

  • Freeze-dried and homogenized sediment samples

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ultrasonicator

  • Centrifuge

  • Soxhlet extraction apparatus (optional)

  • Cellulose thimbles (for Soxhlet)

  • Rotary evaporator

Procedure:

  • Weigh approximately 5-10 g of the freeze-dried sediment into a clean glass centrifuge tube or a pre-cleaned cellulose thimble for Soxhlet extraction.

  • Ultrasonication Method:

    • Add a solvent mixture of DCM:MeOH (e.g., 2:1 or 9:1 v/v) to the sediment sample.

    • Sonicate the mixture for 15-20 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process at least three times with fresh solvent.

    • Combine the supernatants.

  • Soxhlet Extraction Method:

    • Place the thimble containing the sediment into the Soxhlet extractor.

    • Extract with a DCM:MeOH mixture for 24-48 hours.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure.

  • The resulting total lipid extract (TLE) is ready for further purification.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of carotenoids using HPLC.

Materials:

  • Total Lipid Extract (TLE)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, isopropanol gradients)

  • Vials for fraction collection

Procedure:

  • Dissolve the TLE in a small volume of a suitable solvent (e.g., DCM or the initial mobile phase).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample onto the HPLC system.

  • Run a solvent gradient to separate the different lipid classes. A typical gradient might start with a more polar mixture and gradually increase the proportion of the less polar solvent.

  • Monitor the elution of compounds using the DAD or UV-Vis detector. This compound has a characteristic absorption spectrum with a maximum around 490 nm.[9]

  • Collect the fraction corresponding to the retention time and spectral properties of this compound.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis of the diagenetic product, okenane, GC-MS is the preferred method. This compound itself is thermally labile and not suitable for direct GC-MS analysis without derivatization.

Materials:

  • Purified okenane fraction

  • GC-MS system with a capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Autosampler vials

Procedure:

  • Dissolve the purified okenane fraction in a volatile solvent (e.g., hexane or DCM).

  • Transfer the sample to an autosampler vial.

  • Inject the sample into the GC-MS.

  • GC Conditions (Example):

    • Injector temperature: 250-300 °C

    • Oven temperature program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 4-6 °C/min to 300-320 °C, and hold for 10-20 minutes.

    • Carrier gas flow: 1-1.5 mL/min (constant flow).

  • MS Conditions (Example):

    • Ion source temperature: 200-230 °C

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 50-650.

  • Identify okenane based on its retention time and mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

Experimental and Analytical Workflow

The overall process from sample collection to data interpretation can be visualized as a workflow.

Okenone_Workflow This compound Biomarker Analysis Workflow Sample_Collection Sediment Core Collection Sample_Preparation Freeze-Drying & Homogenization Sample_Collection->Sample_Preparation Extraction Solvent Extraction (Ultrasonication or Soxhlet) Sample_Preparation->Extraction Purification Column Chromatography or HPLC Extraction->Purification Analysis GC-MS or LC-MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Interpretation Paleoenvironmental Interpretation Data_Processing->Interpretation

Caption: A generalized workflow for the analysis of this compound and its diagenetic product from sediment samples.

Conclusion

This compound and its diagenetic product, okenane, are powerful biomarkers that provide a window into past aquatic environments. Their presence in the geological record is a key indicator of photic zone euxinia, a condition with significant implications for understanding past ocean chemistry, climate, and biological evolution. The analytical techniques for their extraction, purification, and detection are well-established, allowing for robust and reliable paleoenvironmental reconstructions. For researchers in various scientific disciplines, including drug development where understanding environmental factors on biological systems can be relevant, the study of such specific biomarkers offers a valuable methodological approach.

References

Okenone: A Specialized Carotenoid for Light Absorption and Photoprotection in Anoxygenic Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Okenone is a unique, monocyclic aromatic ketone carotenoid synthesized by a select group of purple sulfur bacteria (PSB), primarily from the family Chromatiaceae. Its distinct molecular structure imparts specialized functions in light absorption and photoprotection, enabling these organisms to thrive in the challenging photic zones of anoxic aquatic environments. This technical guide provides a comprehensive overview of the core roles of this compound, detailing its light-harvesting properties, photoprotective mechanisms, biosynthetic pathway, and relevant experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a valuable resource for researchers in microbiology, photosynthesis, natural product chemistry, and drug development who are interested in the unique properties and potential applications of this fascinating pigment.

Introduction

Purple sulfur bacteria are anoxygenic phototrophs that play a crucial role in carbon and sulfur cycling in stratified aquatic ecosystems. To capture light energy in the deeper, anoxic layers of water columns where light is often limited and spectrally narrowed, these bacteria have evolved specialized pigment systems. This compound, with its extended conjugated double bond system and terminal ketone group, is a key adaptation in many PSB. Its distinctive absorption spectrum allows for the efficient capture of green and yellow light, wavelengths that are often more prevalent in these environments. Beyond its role as an accessory light-harvesting pigment, this compound is also implicated in vital photoprotective mechanisms, safeguarding the photosynthetic apparatus from photodamage. This guide delves into the technical details of these functions, providing a foundational understanding for further research and potential biotechnological applications.

The Role of this compound in Light Absorption

The primary function of this compound in the light-harvesting complexes of PSB is to absorb photons in a spectral region where bacteriochlorophylls have minimal absorption. This absorbed energy is then efficiently transferred to bacteriochlorophyll a, thereby expanding the spectral cross-section for photosynthesis.

Spectroscopic Properties

The absorption spectrum of this compound is characterized by a major peak in the green-yellow region of the visible spectrum. The exact position of the absorption maxima (λmax) is influenced by the solvent environment.

Solvent Absorption Maxima (λmax) (nm) **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **
Hexane~490, 520Data not available
Acetone~500Data not available
Ethanol~500Data not available
in vivo (whole cells)~524Not applicable
Energy Transfer

Upon absorption of a photon, this compound is elevated to an excited singlet state. This excitation energy is then transferred to bacteriochlorophyll a, a process that occurs with high efficiency. This energy transfer cascade is fundamental to the ability of PSB to perform photosynthesis under low-light conditions. The efficiency of this transfer is crucial for the overall quantum yield of photosynthesis in these organisms.

Photoprotective Mechanisms of this compound

In addition to its light-harvesting role, this compound is critical for protecting the photosynthetic machinery from the damaging effects of excess light energy. This is achieved through the quenching of triplet excited states of bacteriochlorophyll and the scavenging of reactive oxygen species (ROS).

Triplet State Quenching

Under conditions of high light intensity, the photosynthetic reaction center can become saturated, leading to the formation of long-lived triplet excited states of bacteriochlorophyll (³BChl). These triplet molecules can react with molecular oxygen to produce highly damaging singlet oxygen (¹O₂). This compound can effectively quench these ³BChl states through triplet-triplet energy transfer, dissipating the excess energy as heat and preventing the formation of singlet oxygen. The triplet state lifetime of this compound has been determined to be approximately 2.1 µs.

Reactive Oxygen Species (ROS) Scavenging

Carotenoids are well-known for their ability to quench singlet oxygen and scavenge other ROS. While the specific singlet oxygen quenching rate constant for this compound has not been definitively reported, other keto-carotenoids have demonstrated high quenching efficiencies. It is highly probable that this compound contributes to the overall antioxidant capacity of the cell, neutralizing ROS that may be generated under stress conditions.

Parameter Value Reference Compound
Singlet Oxygen Quenching Rate Constant (k_q) Data not available for this compoundEchinenone: ~1.5 x 10¹⁰ M⁻¹s⁻¹
Antioxidant Capacity (IC₅₀) - DPPH Assay Data not available for this compound-
Antioxidant Capacity (IC₅₀) - ABTS Assay Data not available for this compound-

Note: The lack of specific quantitative antioxidant data for purified this compound represents a knowledge gap and an opportunity for future research.

This compound Biosynthesis

This compound is synthesized via the carotenoid biosynthetic pathway, starting from the precursor geranylgeranyl diphosphate. A series of desaturation, cyclization, and modification reactions lead to the final this compound structure. The key enzymes unique to this compound biosynthesis in organisms like Thiodictyon sp. are CruS and CruO.

Okenone_Biosynthesis GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI gamma_carotene γ-Carotene Lycopene->gamma_carotene CrtY Intermediate1 χ-ring intermediate gamma_carotene->Intermediate1 CrtU Intermediate2 1'-OH-γ-carotene Intermediate1->Intermediate2 CrtC Intermediate3 1'-Methoxy-γ-carotene Intermediate2->Intermediate3 CrtF This compound This compound Intermediate3->this compound CruO (C-4' ketolase)

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Purple Sulfur Bacteria

This protocol is adapted from established methods for carotenoid extraction from photosynthetic bacteria.

Materials:

  • Cell pellet of this compound-producing PSB

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a small volume of methanol.

  • Add a 7:2 (v/v) mixture of acetone:methanol to the cell suspension. The volume should be sufficient to fully immerse the pellet (e.g., 10 mL for every 1 g of wet cell weight).

  • Vortex vigorously for 1-2 minutes and then incubate on ice in the dark for 30 minutes, with occasional vortexing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the pigments to a new tube.

  • Repeat the extraction (steps 3-5) on the pellet until the pellet is colorless. Pool the supernatants.

  • Transfer the pooled supernatant to a separatory funnel. Add an equal volume of hexane and mix gently.

  • Add an equal volume of saturated NaCl solution to facilitate phase separation.

  • Allow the phases to separate. The upper hexane phase will contain the carotenoids.

  • Collect the hexane phase and wash it twice with distilled water.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

  • Reconstitute the dried pigment extract in a known volume of a suitable solvent for analysis (e.g., acetone or the initial mobile phase for HPLC).

  • Store the extract at -20°C or lower in the dark until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of two or more solvents is typically used for optimal separation of carotenoids. A common system involves:

    • Solvent A: Methanol:Acetonitrile:Water (e.g., 42:33:25, v/v/v)

    • Solvent B: Methanol:Ethyl Acetate:Acetonitrile (e.g., 50:30:20, v/v/v)

Gradient Elution:

  • A typical gradient might start with a high percentage of Solvent A, ramping to a high percentage of Solvent B over 20-30 minutes to elute the more nonpolar carotenoids. The exact gradient should be optimized for the specific column and instrument.

Procedure:

  • Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes.

  • Inject a known volume (e.g., 10-20 µL) of the this compound extract.

  • Run the gradient elution program.

  • Monitor the chromatogram at the absorption maximum of this compound (around 500-524 nm).

  • Identify the this compound peak based on its retention time and characteristic absorption spectrum obtained from the PDA detector.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve. As this compound standards are not commercially available, a standard curve of a related carotenoid such as β-carotene can be used, and the concentration of this compound can be expressed as β-carotene equivalents.

Experimental_Workflow start PSB Culture extraction Solvent Extraction (Acetone/Methanol) start->extraction photosynthesis Photosynthetic Efficiency (PAM Fluorometry) start->photosynthesis hplc HPLC Analysis (C30 Column, PDA Detector) extraction->hplc antioxidant Antioxidant Assays (DPPH, ABTS, etc.) extraction->antioxidant quantification Quantification (Peak Area vs. Standard) hplc->quantification spectroscopy Spectroscopic Analysis (UV-Vis, MS) hplc->spectroscopy end Data Interpretation quantification->end spectroscopy->end antioxidant->end photosynthesis->end

General experimental workflow for this compound analysis.
Measurement of Photosynthetic Efficiency using PAM Fluorometry

Pulse-Amplitude-Modulated (PAM) fluorometry can be used to assess the photosynthetic performance of purple sulfur bacteria.

Principle: PAM fluorometry measures the fluorescence of bacteriochlorophyll to determine the quantum yield of photosystem II (PSII)-like reaction centers in purple bacteria. Changes in fluorescence yield under different light conditions provide information about the efficiency of photosynthetic electron transport.

Procedure:

  • Dark-adapt the bacterial culture for at least 15 minutes.

  • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

  • Apply a saturating pulse of high-intensity light to transiently close all reaction centers and measure the maximum fluorescence (Fₘ).

  • The maximum quantum yield of photochemistry is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • To measure the effective quantum yield under illumination (ΦPSII), expose the sample to actinic light of a chosen intensity.

  • After the fluorescence signal has reached a steady state (Fₛ), apply a saturating pulse to determine the maximum fluorescence in the light-acclimated state (Fₘ').

  • The effective quantum yield is calculated as ΦPSII = (Fₘ' - Fₛ) / Fₘ'.

  • The electron transport rate (ETR) can be calculated as ETR = ΦPSII × PAR × 0.5 × A, where PAR is the photosynthetically active radiation, 0.5 is a factor assuming equal distribution of energy between the two photosystems (though this may need adjustment for anoxygenic phototrophs), and A is the absorptance of the sample.

Signaling and Regulation

Currently, there is no evidence for a direct signaling pathway mediated by this compound in the same way that other photoreceptor proteins function. However, the production of this compound is regulated in response to environmental cues such as light intensity and the availability of electron donors. This regulation is part of the broader cellular response to optimize photosynthesis and photoprotection.

Photoprotection_Concept Light Excess Light Energy BChl Bacteriochlorophyll (BChl) Light->BChl BChl_s Singlet Excited BChl (¹BChl) BChl->BChl_s BChl_t Triplet Excited BChl (³BChl) BChl_s->BChl_t Intersystem Crossing Photosynthesis Photosynthesis BChl_s->Photosynthesis This compound This compound BChl_t->this compound Triplet-Triplet Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) BChl_t->ROS Energy Transfer to O₂ This compound->ROS Quenching Heat Heat Dissipation This compound->Heat Damage Cellular Damage ROS->Damage

Conceptual diagram of this compound's photoprotective roles.

Conclusion and Future Directions

This compound is a highly specialized carotenoid that is integral to the survival of certain purple sulfur bacteria in their unique ecological niches. Its roles in extending the light-harvesting capacity and providing robust photoprotection are well-established. However, significant opportunities for further research exist. A detailed characterization of its antioxidant properties, including the determination of its singlet oxygen quenching rate constant and its efficacy in various antioxidant assays, is a key area for future investigation. Furthermore, a deeper understanding of the regulatory networks that control this compound biosynthesis in response to environmental stimuli would provide valuable insights into the adaptive strategies of these fascinating microorganisms. The unique structure and properties of this compound may also hold potential for applications in areas such as natural colorants, antioxidants in formulations, and as a scaffold for the development of novel photosensitizers or photoprotective agents in the pharmaceutical and cosmetic industries. This guide provides a solid foundation for researchers to embark on these exciting avenues of inquiry.

Okenone and its Diagenetic Product Okenane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Okenone is a unique aromatic carotenoid synthesized by a specific group of photosynthetic bacteria, the purple sulfur bacteria (PSB) of the family Chromatiaceae.[1][2][3][4] Its diagenetic product, okenane, is a stable hydrocarbon biomarker found in ancient sedimentary rocks.[1][3][4] The presence of okenane in the geological record serves as a powerful indicator of past anoxic and sulfidic (euxinic) conditions in the photic zone of aquatic environments.[1][2][4] This technical guide provides a comprehensive overview of this compound and okenane, detailing the biosynthesis of this compound, its transformation into okenane, their significance as biomarkers, and detailed experimental protocols for their analysis. Quantitative data are summarized for comparative purposes, and key pathways and workflows are visualized.

The this compound Biosynthetic Pathway

This compound is synthesized from the general carotenoid pathway, starting from the precursor geranylgeranyl pyrophosphate (GGPP). The biosynthesis is a multi-step enzymatic process that results in the characteristic monocyclic, aromatic structure of this compound.[3][5] The key enzymes and steps are elucidated from studies on this compound-producing organisms like Thiodictyon sp.[5][6]

The biosynthesis of this compound is notably oxygen-independent, a crucial factor when interpreting its presence in ancient environments.[3][5]

Key Enzymes in this compound Biosynthesis
  • Lycopene Cyclase (CrtY): This enzyme catalyzes the cyclization of one end of the linear carotenoid, lycopene, to form a β-ring.[6]

  • γ-Carotene Desaturase/Methyltransferase (CrtU/CruE): This enzyme is responsible for the formation of the distinctive χ-ring of this compound from the β-ring.[6]

  • Carotenoid 1,2-Hydratase (CrtC): This enzyme is involved in the modification of the acyclic end of the carotenoid.

  • O-methyltransferase (CrtF): CrtF is responsible for the methylation of a hydroxyl group.

  • Carotene Ketolases (CruO and CruS): These novel enzymes are crucial for the formation of the keto group on the this compound molecule. CruO is specifically the C-4/4' ketolase required for this compound biosynthesis.[5]

Visualizing the this compound Biosynthetic Pathway

Okenone_Biosynthesis GGPP Geranylgeranyl-PP Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene Cyclase (CrtY) Intermediate1 χ-ring Intermediate gamma_Carotene->Intermediate1 γ-Carotene Desaturase/ Methyltransferase (CrtU/CruE) Intermediate2 Hydroxylated Intermediate Intermediate1->Intermediate2 Carotenoid 1,2-Hydratase (CrtC) Intermediate3 Methoxylated Intermediate Intermediate2->Intermediate3 O-methyltransferase (CrtF) This compound This compound Intermediate3->this compound Carotene Ketolase (CruO)

A simplified diagram of the proposed this compound biosynthetic pathway.

Diagenesis: From this compound to Okenane

During sedimentation and burial, organic molecules like this compound undergo a series of chemical alterations known as diagenesis. In this process, the functional groups of this compound are removed, and the molecule is reduced to its stable hydrocarbon counterpart, okenane.[1][7] This transformation preserves the unique carbon skeleton of this compound, allowing it to be identified in ancient geological materials.

This compound and Okenane as Biomarkers

The primary significance of this compound and okenane in research lies in their application as biomarkers. Okenane, in particular, is a robust indicator of past environmental conditions.

  • Indicator of Purple Sulfur Bacteria: this compound is exclusively produced by members of the Chromatiaceae family (purple sulfur bacteria).[1][2][3] Therefore, the presence of okenane in sediments is considered unambiguous evidence for the past existence of these organisms.[5]

  • Proxy for Photic Zone Euxinia: Purple sulfur bacteria are anoxygenic phototrophs that require both light for photosynthesis and sulfide as an electron donor.[1][4] Consequently, the discovery of okenane in marine sediments implies that the water column was anoxic and sulfidic up into the photic zone (the depth to which sunlight penetrates).[1][2][4] This condition is known as photic zone euxinia.

Quantitative Data

The production of this compound by purple sulfur bacteria is influenced by various factors, including species, strain, and metabolic conditions. The ratio of this compound to bacteriochlorophyll a (Bchl a), the primary photosynthetic pigment, is a key metric in these studies.

Organism/StrainMetabolic ConditionThis compound:Bchl a RatioReference
Marichromatium purpuratum DSMZ 1591Autotrophic0.784 ± 0.009[1]
Marichromatium purpuratum DSMZ 1591Photoheterotrophic0.681 ± 0.002[1]
Marichromatium purpuratum DSMZ 1711-0.463 ± 0.002[1]
Thiocapsa marina DSMZ 5653-0.864 ± 0.002[1]
FGL21--[1]
Marichromatium purpuratum (Mpurp1591)Autotrophic (continuous culture)1:1.5
ParameterValueOrganism/StrainReference
In vivo this compound concentration0.103 ± 0.012 fmol/cellMarichromatium purpuratum (Mpurp1591)
In vivo Bchl a concentration0.151 ± 0.012 fmol/cellMarichromatium purpuratum (Mpurp1591)
Carbon Isotope Fractionation (¹³ε this compound - biomass)2.2 ± 0.4‰Marichromatium purpuratum (Mpurp1591)
Carbon Isotope Fractionation (¹³ε Bchl a - biomass)-4.1 ± 0.9‰Marichromatium purpuratum (Mpurp1591)
Carbon Isotope Fractionation (¹³ε this compound - CO₂)-15.5 ± 1.2‰Marichromatium purpuratum (Mpurp1591)
Carbon Isotope Fractionation (¹³ε Bchl a - CO₂)-21.8 ± 1.7‰Marichromatium purpuratum (Mpurp1591)

Experimental Protocols

The analysis of this compound from bacterial cultures and okenane from geological samples requires specific and sensitive analytical techniques.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_this compound This compound Analysis (from Bacterial Culture) cluster_okenane Okenane Analysis (from Geological Sample) Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Pellet Cell Pellet Centrifuge->Pellet Extraction_O Pigment Extraction (e.g., Acetone/Methanol) Pellet->Extraction_O Extract_O Crude Extract Extraction_O->Extract_O HPLC HPLC Analysis Extract_O->HPLC Quant_O Quantification HPLC->Quant_O Sediment Sediment/Rock Sample Grinding Grinding & Homogenization Sediment->Grinding Homogenate Powdered Sample Grinding->Homogenate Extraction_A Solvent Extraction (e.g., Soxhlet) Homogenate->Extraction_A Extract_A Total Lipid Extract Extraction_A->Extract_A Fractionation Column Chromatography (Aliphatic Fraction) Extract_A->Fractionation Aliphatics Aliphatic Hydrocarbons Fractionation->Aliphatics GCMS GC-MS Analysis Aliphatics->GCMS Quant_A Identification & Quantification GCMS->Quant_A

A general workflow for the analysis of this compound and okenane.
Detailed Methodologies

6.2.1 this compound Extraction from Bacterial Cultures

This protocol is adapted from methodologies described for pigment extraction from purple sulfur bacteria.

  • Cell Harvesting:

    • Harvest bacterial cells from liquid culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and retain the cell pellet.

  • Pigment Extraction:

    • To the cell pellet, add a solution of acetone:methanol (7:2, v/v).

    • Resuspend the pellet thoroughly by vortexing.

    • Perform sonication on ice to ensure complete cell lysis and pigment extraction.

    • Centrifuge the mixture to pellet cell debris.

    • Carefully collect the supernatant containing the pigments.

    • Repeat the extraction process on the pellet until it is colorless to ensure complete recovery.

    • Pool the supernatants.

  • Sample Preparation for Analysis:

    • Dry the pooled supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC system.

6.2.2 HPLC Analysis of this compound

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

    • A C18 reversed-phase column is commonly used.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Aqueous ammonium acetate (e.g., 10 mM)

    • Gradient: A linear gradient can be optimized, for example, starting with a higher proportion of mobile phase B and increasing the proportion of mobile phase A over the run.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection: Monitor the absorbance at the characteristic wavelength for this compound (approximately 490-520 nm).

  • Quantification:

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

6.2.3 Okenane Extraction and Analysis from Sediments

This protocol is a generalized procedure for biomarker analysis from geological materials.

  • Sample Preparation:

    • Dry the sediment or rock sample (e.g., freeze-drying or oven drying at low temperature).

    • Grind the sample to a fine, homogeneous powder using a mortar and pestle or a rock mill.

  • Solvent Extraction:

    • Perform Soxhlet extraction on the powdered sample using a solvent mixture such as dichloromethane:methanol (DCM:MeOH, e.g., 9:1 v/v) for an extended period (e.g., 72 hours) to obtain the total lipid extract.

  • Fractionation:

    • Concentrate the total lipid extract under reduced pressure.

    • Fractionate the extract using column chromatography. A common stationary phase is silica gel.

    • Elute with solvents of increasing polarity to separate different compound classes. The aliphatic hydrocarbon fraction, which contains okenane, is typically eluted with a non-polar solvent like hexane or heptane.

  • GC-MS Analysis of Okenane:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program (Example):

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 4°C/minute.

      • Hold at 300°C for 20 minutes.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode.

      • Scan a mass range appropriate for C40 hydrocarbons (e.g., m/z 50-600).

      • For targeted analysis, selected ion monitoring (SIM) can be used to increase sensitivity, monitoring for the molecular ion and key fragments of okenane.

  • Identification and Quantification:

    • Identify okenane based on its retention time and mass spectrum, comparing it to an authentic standard or published data.

    • Quantify okenane using an internal standard (e.g., a deuterated hydrocarbon) added to the sample before extraction.

Conclusion

This compound and its diagenetic product okenane are invaluable tools in the fields of geochemistry, microbiology, and paleoclimatology. Their unique origin and the specific environmental conditions they signify allow researchers to reconstruct ancient ecosystems with a high degree of confidence. The methodologies outlined in this guide provide a framework for the reliable extraction, identification, and quantification of these important biomarkers. Further research into the physiological roles of this compound in purple sulfur bacteria and the potential for novel applications of these compounds in biotechnology and drug development is warranted.

References

A Technical Guide to Okenone Production in Chromatiaceae: Biological Sources, Biosynthesis, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okenone, a unique aromatic carotenoid, is a significant biomarker for photic zone euxinia and is exclusively synthesized by members of the family Chromatiaceae, commonly known as purple sulfur bacteria. This technical guide provides a comprehensive overview of the biological sources of this compound, the elucidated biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the functional characterization of the biosynthetic genes. Quantitative data on this compound production in various Chromatiaceae species are summarized for comparative analysis. Furthermore, this guide presents visual workflows and pathway diagrams using the DOT language to facilitate a deeper understanding of the underlying biological and experimental processes.

Biological Sources of this compound in Chromatiaceae

This compound is a distinctive red-colored carotenoid that plays a crucial role in light harvesting and photoprotection in the Chromatiaceae that inhabit anoxic and sulfidic aquatic environments[1][2]. Its diagenetic product, okenane, serves as a valuable biomarker in geochemistry for identifying past photic zone euxinia[3]. Several species within the Chromatiaceae have been identified as producers of this compound.

Confirmed this compound-Producing Species

A number of species within the family Chromatiaceae have been confirmed to synthesize this compound as one of their primary carotenoids. These include, but are not limited to:

  • Thiodictyon sp. CAD16: This species has been a model organism for elucidating the this compound biosynthetic pathway[2][4].

  • Marichromatium purpuratum : Several studies have focused on quantifying this compound and bacteriochlorophyll a in this species under various growth conditions[5][6][7][8].

  • Thiocapsa marina [7][8]

  • Amoebobacter purpureus [9]

  • Chromatium okenii [2]

  • Thiocystis violacea

  • Lamprocystis roseopersicina

  • Thiorhodococcus spp.

Quantitative this compound and Bacteriochlorophyll a Data

The production of this compound is often analyzed in conjunction with bacteriochlorophyll a (Bchl a), the primary photosynthetic pigment in these bacteria. The ratio of these pigments can vary between species and in response to environmental factors such as light intensity and nutrient availability. The following table summarizes available quantitative data for several this compound-producing species.

SpeciesThis compound (fmol/cell)Bacteriochlorophyll a (fmol/cell)This compound:Bchl a RatioGrowth ConditionReference
Marichromatium purpuratum DSMZ 15910.103 ± 0.0120.151 ± 0.0121:1.5Autotrophic, continuous culture (10-225 Lux)[5]
Marichromatium purpuratum DSMZ 1591~2.5~0.2~12:1Autotrophic, stationary phase, batch culture[8]
Marichromatium purpuratum DSMZ 1711~2.5~0.2~12:1Autotrophic, stationary phase, batch culture[8]
Thiocapsa marina DSMZ 5653~2.5~0.2~12:1Autotrophic, stationary phase, batch culture[8]
FGL21 (isolate)~2.5~0.2~12:1Autotrophic, stationary phase, batch culture[8]

This compound Biosynthetic Pathway

The complete biosynthetic pathway of this compound has been elucidated in Thiodictyon sp. CAD16 through heterologous expression of the responsible genes in Escherichia coli[2][4]. The pathway begins with the common carotenoid precursor, lycopene.

Key Enzymes and Reactions

The synthesis of this compound from lycopene involves the action of five key enzymes:

  • CrtY (Lycopene cyclase): Catalyzes the cyclization of one end of the lycopene molecule to form a β-ring, producing γ-carotene.

  • CrtU (γ-carotene desaturase/methyltransferase): Converts the β-ring of γ-carotene into an aromatic χ-ring.

  • CrtC (1,2-hydratase): Hydrates the 1',2'-double bond of the acyclic end of the carotenoid.

  • CrtF (O-methyltransferase): Methylates the hydroxyl group at the C-1' position.

  • CruO (C-4'-ketolase): Introduces a keto group at the C-4' position of the acyclic end.

This compound Biosynthesis Pathway Diagram

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CrtY Intermediate1 γ-Carotene (χ-ring precursor) gamma_Carotene->Intermediate1 CrtU Intermediate2 Carotenoid with hydrated 1',2' bond Intermediate1->Intermediate2 CrtC Intermediate3 Carotenoid with methoxylated C-1' Intermediate2->Intermediate3 CrtF This compound This compound Intermediate3->this compound CruO

Caption: The biosynthetic pathway of this compound from lycopene.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, as well as the functional characterization of the biosynthetic genes.

Protocol for this compound Extraction from Chromatiaceae

This protocol is adapted from methods used for carotenoid extraction from photosynthetic bacteria[10].

Materials:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm, nylon)

  • HPLC vials

Procedure:

  • Harvest bacterial cells from liquid culture by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Discard the supernatant and resuspend the cell pellet in 1 mL of methanol.

  • Add 2 mL of hexane to the methanol-cell suspension.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the pigments into the organic phase.

  • Add 1 mL of deionized water to the mixture to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 4,000 x g for 20 minutes to separate the phases.

  • Carefully collect the upper hexane phase, which contains the this compound and other carotenoids.

  • Filter the hexane extract through a 0.2 µm nylon syringe filter into a clean HPLC vial.

  • Store the extract at -20°C in the dark until HPLC analysis.

Protocol for HPLC Analysis and Quantification of this compound

This protocol is based on established methods for bacterial carotenoid analysis[11][12][13][14].

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • A C18 reverse-phase column (e.g., 2.1 mm i.d. x 150 mm, 3.5 µm particle size) is suitable for separating carotenoids.

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetone

  • A non-linear gradient from 50% to 100% acetone is typically used.

HPLC Parameters:

  • Flow rate: 0.5 - 1.0 mL/min

  • Injection volume: 10 - 20 µL

  • Column temperature: 25 - 30°C

  • Detection wavelength: this compound has a characteristic absorption maximum around 500 nm[2]. Monitor at this wavelength for quantification. A broader range (e.g., 350-600 nm) should be scanned to identify other carotenoids.

Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Integrate the peak area of this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol for Functional Characterization of this compound Biosynthesis Genes

This workflow describes the process of heterologously expressing the candidate genes in E. coli to confirm their function in the this compound biosynthetic pathway[4][15][16][17].

Workflow:

  • Gene Amplification and Plasmid Construction:

    • Amplify the candidate genes (e.g., crtY, crtU, crtC, crtF, cruO) from the genomic DNA of an this compound-producing Chromatiaceae species using PCR.

    • Clone the amplified genes into an appropriate E. coli expression vector (e.g., pET vector series)[1][18][19]. The genes can be cloned individually or as an operon.

  • Transformation of Engineered E. coli Host:

    • Transform the expression plasmids into an E. coli strain that is engineered to produce a suitable carotenoid precursor (e.g., lycopene). This is often achieved by co-transforming with a plasmid carrying the genes for lycopene synthesis (crtE, crtB, crtI)[11].

  • Cultivation and Induction of Gene Expression:

    • Culture the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid selection.

    • Induce the expression of the cloned genes using an appropriate inducer (e.g., IPTG for pET vectors).

  • Pigment Extraction and Analysis:

    • After a period of incubation, harvest the E. coli cells.

    • Extract the pigments from the cell pellets using the protocol described in section 3.1.

    • Analyze the pigment composition of the extracts by HPLC as described in section 3.2.

  • Functional Confirmation:

    • Compare the carotenoid profile of the E. coli strain expressing the candidate gene(s) with that of a control strain (e.g., producing only the precursor).

    • The appearance of new peaks corresponding to the expected intermediates or the final product (this compound) confirms the function of the expressed gene(s).

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Elucidating the this compound Biosynthetic Pathway

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_molecular_biology Molecular Biology cluster_cultivation_analysis Cultivation & Analysis cluster_confirmation Functional Confirmation Bioinformatics Identify candidate genes in Chromatiaceae genome Gene_Cloning Amplify and clone candidate genes into expression vectors Bioinformatics->Gene_Cloning Transformation Transform E. coli with precursor and candidate gene plasmids Gene_Cloning->Transformation Cultivation Culture and induce gene expression Transformation->Cultivation Extraction Extract carotenoids Cultivation->Extraction HPLC HPLC analysis of pigment profile Extraction->HPLC Confirmation Identify new carotenoids and confirm enzyme function HPLC->Confirmation

Caption: Workflow for the functional characterization of this compound biosynthesis genes.

Logical Relationship of Experimental Components

Logical_Relationship Host E. coli Host Precursor_Plasmid Precursor Plasmid (e.g., Lycopene) Host->Precursor_Plasmid transformed with Candidate_Plasmid Candidate Gene Plasmid Host->Candidate_Plasmid transformed with Expressed_Enzyme Expressed Enzyme(s) Host->Expressed_Enzyme expresses Inducer Inducer (e.g., IPTG) Inducer->Host induces Pigment_Analysis Pigment Extraction & HPLC Analysis Expressed_Enzyme->Pigment_Analysis leads to product for

Caption: Logical relationship of components in heterologous expression experiments.

Conclusion

This technical guide has provided a detailed overview of the biological sources, biosynthesis, and experimental analysis of this compound in Chromatiaceae. The quantitative data presented in a tabular format allows for easy comparison of this compound production across different species. The detailed experimental protocols for this compound extraction, HPLC analysis, and functional gene characterization offer practical guidance for researchers. The inclusion of Graphviz diagrams for the biosynthetic pathway and experimental workflows provides a clear visual representation of the complex processes involved. This comprehensive resource is intended to support the efforts of researchers, scientists, and drug development professionals in their work with this unique and significant carotenoid.

References

Okenone: A High-Fidelity Biomarker for Photic Zone Euxinia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique, red-colored aromatic carotenoid synthesized by a specific group of anaerobic phototrophic bacteria known as the Chromatiaceae, or purple sulfur bacteria (PSB). Its diagenetic product, okenane, is a stable hydrocarbon preserved in the geological record. The presence of this compound, and by extension okenane, serves as an unambiguous indicator of photic zone euxinia (PZE) – a condition in ancient water bodies where anoxic and sulfidic (euxinic) waters extend into the sunlit (photic) zone. This guide provides a comprehensive technical overview of this compound as a biomarker, including the environmental conditions for its production, detailed experimental protocols for its analysis, and its application in reconstructing past environments.

The Producers and Their Environment: The Biology of this compound Synthesis

This compound is exclusively produced by certain species within the family Chromatiaceae. These gram-negative bacteria are obligate anaerobes that thrive in stratified aquatic environments where light can penetrate to the anoxic, sulfide-rich bottom waters.[1][2]

Key Environmental Requirements for this compound-Producing Chromatiaceae:

  • Anoxia: Chromatiaceae are strict anaerobes and cannot perform photosynthesis in the presence of oxygen.[3]

  • Sulfide: They utilize hydrogen sulfide (H₂S) as the primary electron donor for anoxygenic photosynthesis, oxidizing it to elemental sulfur and then to sulfate.[1]

  • Light: As phototrophs, they require light energy to fix carbon. Their specialized pigments, including this compound, are adapted to capture light at wavelengths that penetrate deeper into the water column.

The confluence of these conditions at the chemocline of stratified lakes and ancient marine basins creates the ideal niche for blooms of this compound-producing purple sulfur bacteria.[4] The presence of this compound in sediments is, therefore, a direct reflection of these specific and restrictive environmental parameters.

Data Presentation: this compound and Okenane in Modern and Ancient Environments

The concentration of this compound in modern sediments and its diagenetic product, okenane, in ancient rocks provides quantitative insights into the extent and persistence of photic zone euxinia. The following tables summarize representative data from various studies.

LocationEnvironmentThis compound ConcentrationReference
Lake Shira, SiberiaMeromictic Saline LakeVariable with lake level, peaks correspond to transgressions[4][5][6][7]
Lake Cadagno, SwitzerlandMeromictic Alpine LakePresent in Holocene sediments[8]
Geological FormationAgeOkenane Presence/ConcentrationReference
Barney Creek Formation, Australia1.64 billion years oldProminent among hydrocarbon fossils[9][10]
Various Proterozoic ShalesMesoproterozoicUsed to infer fluctuating ocean redox states[8]

Experimental Protocols

The analysis of this compound from environmental samples requires careful extraction and sensitive analytical techniques. The following protocols are synthesized from established methodologies for carotenoid analysis from sediments.[1][11][12]

Sample Collection and Storage
  • Sediment Cores: Collect sediment cores using a freeze-corer to preserve the stratigraphy of the upper layers.[4]

  • Storage: Immediately freeze samples at -20°C or lower and store them in the dark to prevent degradation of light- and oxygen-sensitive carotenoids.

Extraction of this compound from Sediments

This protocol is adapted from methods for extracting carotenoids from organic-rich sediments.[11][12]

  • Freeze-Drying: Lyophilize the sediment sample to remove all water.

  • Homogenization: Grind the dried sediment to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Weigh approximately 1-5 grams of the homogenized sediment into a glass centrifuge tube.

    • Add 10 mL of a 2:1 mixture of hexane and isopropanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to pellet the sediment.

    • Carefully transfer the supernatant to a clean glass vial.

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.

  • Phase Separation:

    • To the combined supernatant, add 5 mL of distilled water.

    • Vortex for 1 minute to facilitate phase separation.

    • Centrifuge at 2000 rpm for 5 minutes.

    • The upper hexane layer, containing the carotenoids, should be carefully collected.

  • Drying and Reconstitution:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether).

Quantification of this compound by HPLC-DAD-APCI-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Atmospheric Pressure Chemical Ionization tandem Mass Spectrometry (APCI-MS/MS) is the preferred method for the identification and quantification of this compound.[13]

  • HPLC System: A reverse-phase C30 column is recommended for optimal separation of carotenoids.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used.

  • DAD Detection: this compound exhibits a characteristic absorption spectrum with a maximum absorbance around 490 nm.

  • APCI-MS/MS Analysis:

    • Ionization Mode: Positive ion mode.

    • Parent Ion: Monitor for the protonated molecule [M+H]⁺ of this compound (m/z 579.4).

    • Fragmentation: Generate product ions through collision-induced dissociation (CID) for specific identification and quantification.

  • Quantification: Use an external calibration curve with an authentic this compound standard. If an authentic standard is unavailable, a certified β-carotene standard can be used for semi-quantification, with appropriate corrections for differences in molar absorptivity.

Visualizations: Pathways and Workflows

This compound Biosynthesis and its Regulation

The biosynthesis of this compound is a multi-step enzymatic process starting from the common carotenoid precursor, lycopene. The expression of the genes involved, particularly the crt gene cluster, is tightly regulated by environmental factors such as light and the absence of oxygen.[2][14][15][16]

Okenone_Biosynthesis_Regulation Light Light PpsR_CrtJ PpsR/CrtJ (Repressor) Light->PpsR_CrtJ Inactivates Anoxia Anoxia (Absence of O2) Anoxia->PpsR_CrtJ Inactivates Sulfide Sulfide (H2S) crt_genes crt Gene Cluster (crtE, crtD, crtC, etc.) Sulfide->crt_genes Induces PpsR_CrtJ->crt_genes Represses Enzymes Carotenoid Biosynthetic Enzymes crt_genes->Enzymes Codes for Lycopene Lycopene Intermediates Intermediates Lycopene->Intermediates Enzymes This compound This compound Intermediates->this compound Enzymes

Regulation of this compound biosynthesis in Chromatiaceae.
Experimental Workflow for this compound Analysis

The following diagram outlines the logical flow of an experimental procedure for analyzing this compound in sediment samples.

Okenone_Analysis_Workflow Start Start SampleCollection Sediment Core Collection Start->SampleCollection Storage Freezing & Dark Storage (-20°C or below) SampleCollection->Storage Preparation Freeze-Drying & Homogenization Storage->Preparation Extraction Solvent Extraction (e.g., Hexane/Isopropanol) Preparation->Extraction Purification Phase Separation & Drying Extraction->Purification Analysis HPLC-DAD-APCI-MS/MS Analysis Purification->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification DataInterpretation Data Interpretation & Paleoenvironmental Reconstruction Quantification->DataInterpretation End End DataInterpretation->End

Experimental workflow for this compound analysis.

Conclusion

This compound stands as a robust and highly specific biomarker for photic zone euxinia. Its exclusive origin from Chromatiaceae, which have stringent environmental requirements, allows for confident reconstruction of past anoxic and sulfidic conditions within the photic zone. The analytical methods for its detection are well-established, and ongoing research continues to refine our understanding of its distribution in both modern and ancient environments. For researchers in paleoclimatology, geochemistry, and astrobiology, this compound provides an invaluable tool for deciphering the history of Earth's oceans and the life within them. For professionals in drug development, understanding the unique biosynthetic pathways of such natural products can inspire novel approaches to enzymatic synthesis and the discovery of new bioactive compounds.

References

The Distribution and Analysis of Okenone in Modern Anoxic Basins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic carotenoid synthesized by a select group of purple sulfur bacteria (PSB) belonging to the family Chromatiaceae. Its presence in aquatic environments is a strong indicator of photic zone euxinia, a condition where anoxic and sulfidic waters are exposed to sunlight. The diagenetic product of this compound, okenane, is a valuable biomarker in geochemical studies for reconstructing past anoxic conditions. This technical guide provides a comprehensive overview of the natural occurrence of this compound in modern anoxic basins, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound is primarily found in meromictic lakes and other stratified anoxic basins where a stable chemocline allows for the proliferation of PSB. The concentration of this compound can vary significantly depending on the specific basin, the density of the PSB population, and environmental factors such as light intensity and sulfide concentration. Below are tables summarizing available quantitative data on this compound concentrations in the water column and sediments of several well-studied anoxic basins.

This compound Concentration in the Water Column of Modern Anoxic Basins
LocationBasin TypeDepth (m)This compound ConcentrationReference(s)
Lake Cadagno, SwitzerlandMeromictic Alpine LakeChemoclineNot explicitly quantified in µg/L, but high concentrations are noted in the bacterial plate.[1][1]
Fayetteville Green Lake, USAMeromictic Lake~20~1.5 µg/L (estimated from graphical data)
Marichromatium purpuratum (Culture)Laboratory CultureN/A0.103 ± 0.012 fmol/cell[2]
Various PSB Strains (Culture)Laboratory CultureN/AReached µM levels in cultures[3]
This compound Concentration in the Sediments of Modern Anoxic Basins
LocationBasin TypeSediment DepthThis compound Concentration (µg/g dry weight)Reference(s)
Mahoney Lake, CanadaMeromictic Salt LakeSurfaceUp to 2500[4]
Mahoney Lake, CanadaMeromictic Salt LakeVaries (core)Ranged from below detection to over 2000[4][5]
Lake Cadagno, SwitzerlandMeromictic Alpine LakeVaries (core)Up to 1080[4]
Fayetteville Green Lake, USAMeromictic LakeSurface~0.8 (estimated from graphical data)
Lake Shira, SiberiaSaline Stratified LakeVaries (core)Used as a proxy, absolute values not consistently reported[6][7]

Experimental Protocols

The accurate quantification of this compound from environmental samples requires specific protocols for extraction and analysis. The following sections detail the methodologies for sample collection, pigment extraction, and quantification by High-Performance Liquid Chromatography (HPLC).

Sample Collection
  • Water Column: Water samples from the desired depths, typically within the chemocline of an anoxic basin, should be collected using a van Dorn sampler or a similar device that avoids oxygen contamination. Samples should be transferred to dark, airtight bottles and processed as soon as possible. If immediate processing is not possible, samples should be stored at 4°C in the dark for no more than 24 hours. For longer storage, water should be filtered through a GF/F filter, and the filter should be flash-frozen in liquid nitrogen and stored at -80°C.

  • Sediments: Sediment cores can be collected using a gravity corer or a multi-corer. The cores should be sectioned immediately to prevent oxidation of the surface layers. Sediment samples should be placed in airtight containers, flash-frozen in liquid nitrogen, and stored at -80°C until extraction.

Pigment Extraction from Water Samples
  • Thaw the frozen filter in the dark.

  • Place the filter in a centrifuge tube with 3-5 mL of a 7:2 (v/v) mixture of acetone and methanol.

  • Sonicate the sample in an ice bath for 10-15 minutes to lyse the cells and extract the pigments.

  • Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C to pellet the cell debris and filter material.

  • Carefully transfer the supernatant containing the pigments to a clean, amber glass vial.

  • Repeat the extraction process on the pellet with an additional 3-5 mL of the acetone:methanol mixture to ensure complete extraction.

  • Combine the supernatants.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried pigment extract in a known, small volume (e.g., 200 µL) of the initial HPLC mobile phase.

Pigment Extraction from Sediment Samples
  • Lyophilize (freeze-dry) the sediment sample to remove all water.

  • Weigh a known amount of the dried sediment (e.g., 1-5 g) into a centrifuge tube.

  • Add 10-20 mL of a 7:2 (v/v) mixture of acetone and methanol.

  • Vortex the sample vigorously for 1 minute, followed by sonication in an ice bath for 15-20 minutes.

  • Centrifuge the sample at 4,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean, amber glass vial.

  • Repeat the extraction process two more times with fresh solvent, combining the supernatants each time.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in a known, small volume of the initial HPLC mobile phase.

This compound Quantification by HPLC

High-Performance Liquid Chromatography with a photodiode array (PDA) detector is the preferred method for the separation and quantification of this compound.

  • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of solvents is typically used. A common gradient involves:

    • Solvent A: 80:20 (v/v) methanol:ammonium acetate (1 M)

    • Solvent B: 60:40 (v/v) methanol:ethyl acetate

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: 100% B

    • 35-40 min: Linear gradient back to 100% A

    • 40-50 min: 100% A (column re-equilibration)

  • Detection: this compound has a characteristic absorption maximum at approximately 490 nm. The PDA detector should be set to monitor this wavelength for quantification.

  • Quantification: A calibration curve should be generated using an authentic this compound standard of known concentrations. The concentration of this compound in the sample extracts is then determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound from lycopene involves a series of enzymatic steps, including cyclization, desaturation, methylation, and ketolation. The following diagram illustrates the key steps in this pathway.

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY (Lycopene cyclase) Torulene Torulene gamma_Carotene->Torulene CrtD (Desaturase) Keto_Torulene 3,4-didehydro-γ-carotene (Keto-torulene) Torulene->Keto_Torulene CrtD (Desaturase) This compound This compound Keto_Torulene->this compound CruF, CruC, CruD (Methyltransferases, Ketolase)

Key enzymatic steps in the biosynthesis of this compound from lycopene.
Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and quantification of this compound from environmental samples.

Okenone_Analysis_Workflow cluster_sampling Sample Collection cluster_extraction Pigment Extraction cluster_analysis Analysis Water_Sample Water Column Sample Filter_Water Filter Water Sample Water_Sample->Filter_Water Sediment_Sample Sediment Core Sample Freeze_Dry_Sediment Freeze-Dry Sediment Sediment_Sample->Freeze_Dry_Sediment Solvent_Extraction_Water Solvent Extraction (Acetone:Methanol) Filter_Water->Solvent_Extraction_Water Solvent_Extraction_Sediment Solvent Extraction (Acetone:Methanol) Freeze_Dry_Sediment->Solvent_Extraction_Sediment Concentration_Water Concentrate Extract Solvent_Extraction_Water->Concentration_Water Concentration_Sediment Concentrate Extract Solvent_Extraction_Sediment->Concentration_Sediment HPLC_Analysis HPLC-PDA Analysis Concentration_Water->HPLC_Analysis Concentration_Sediment->HPLC_Analysis Quantification Quantification (vs. Standard) HPLC_Analysis->Quantification

General workflow for the analysis of this compound from water and sediment samples.

Conclusion

This compound is a powerful biomarker for identifying and studying modern and ancient anoxic environments. The quantitative data presented here, though still somewhat limited in scope, highlight the significant accumulations of this carotenoid in specific anoxic basins. The detailed experimental protocols provide a foundation for researchers to accurately quantify this compound in their own samples, contributing to a more comprehensive understanding of the distribution and ecological role of purple sulfur bacteria. Further research, particularly in quantifying this compound concentrations across a wider range of modern anoxic basins, will be crucial for refining its use as a paleoenvironmental proxy and for exploring the potential biotechnological applications of this unique pigment.

References

Methodological & Application

Application Notes and Protocols for Okenone Extraction from Marine Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a monocyclic aromatic carotenoid with a distinctive C40 isoprenoid skeleton. It is uniquely synthesized by certain species of purple sulfur bacteria (Chromatiaceae), making its presence in marine sediments a valuable biomarker for photic zone euxinia (anoxic and sulfidic conditions in the presence of light). The diagenetic product of this compound, okenane, is a significant molecular fossil in paleoceanographic studies.[1][2] The extraction and purification of this compound are critical first steps for its quantification and isotopic analysis, providing insights into past environmental conditions and potential applications in drug development due to the antioxidant properties characteristic of carotenoids.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from marine sediments.

Data Presentation

Table 1: Solvent Systems for this compound Extraction
Solvent SystemRatio (v/v)ApplicationReference
Dichloromethane:Methanol2:1Total Lipid Extraction[3]
Dichloromethane:Methanol9:1Total Lipid Extraction[4]
Dichloromethane:Methanol7:3Lipid Extraction[5]
Table 2: Chromatographic Purification Parameters for this compound
Chromatographic MethodStationary PhaseMobile Phase / EluentPurpose
Column ChromatographySilica Gel (deactivated with water)Hexane, followed by gradients of increasing polarity (e.g., Hexane:Acetone)Initial fractionation of total lipid extract
HPLCC18 Reverse-Phase (e.g., Waters Prep Nova-Pak HR)Gradient of Acetonitrile and WaterHigh-purity isolation of this compound

Experimental Protocols

Sample Preparation

Prior to extraction, marine sediment samples must be properly prepared to ensure efficient lipid recovery.

  • Freeze-Drying: Wet sediment samples should be freeze-dried for at least 48 hours to remove all water content. This process, also known as lyophilization, prevents the degradation of thermolabile compounds like carotenoids and results in a fine, powdered sample that is ideal for solvent extraction.

  • Homogenization: The freeze-dried sediment is then homogenized using a mortar and pestle to ensure uniformity and increase the surface area for extraction.

Total Lipid Extraction

This protocol utilizes a solvent extraction method to isolate total lipids, including this compound, from the prepared sediment.

  • Extraction:

    • Weigh approximately 10-20 g of the homogenized, freeze-dried sediment into a glass centrifuge tube.

    • Add a 2:1 (v/v) mixture of dichloromethane and methanol to the sediment at a ratio of 3:1 (solvent volume:sediment weight).

    • Sonicate the mixture for 15-20 minutes in an ultrasonic bath. This aids in disrupting the sediment matrix and enhancing lipid extraction.

    • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

    • Carefully decant the supernatant (the solvent containing the extracted lipids) into a clean round-bottom flask.

    • Repeat the extraction process (steps 2-5) three more times, pooling the supernatants from each extraction.

  • Solvent Removal:

    • The pooled supernatant is then concentrated using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the carotenoids.

    • The resulting concentrated total lipid extract (TLE) is transferred to a smaller, pre-weighed vial and dried completely under a gentle stream of nitrogen gas.

    • The vial is then weighed to determine the total mass of the lipid extract.

Purification of this compound

The TLE is a complex mixture of various lipid classes. This compound is then isolated from this mixture using a two-step chromatographic process.

3.1. Silica Gel Column Chromatography (Fractionation)

This initial purification step separates the TLE into different fractions based on polarity.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped within the stationary phase.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface of the silica gel.

    • Equilibrate the column by running hexane through it until the solvent level is just above the sand layer.

  • Fractionation:

    • Dissolve the dried TLE in a minimal amount of hexane.

    • Carefully load the dissolved TLE onto the top of the prepared silica gel column.

    • Elute the column with a series of solvents of increasing polarity. A typical elution sequence would be:

      • Fraction 1 (Non-polar): Elute with hexane to collect aliphatic hydrocarbons.

      • Fraction 2 (Mid-polar): Elute with a mixture of hexane and acetone (e.g., 9:1 v/v) to collect ketones, including this compound.

      • Fraction 3 (Polar): Elute with methanol to collect more polar compounds.

    • Collect each fraction in a separate, labeled vial. The fraction containing this compound will be visibly colored (typically orange to reddish).

3.2. High-Performance Liquid Chromatography (HPLC) (High-Purity Isolation)

The this compound-containing fraction from the silica gel column is further purified to high purity using preparative HPLC.

  • Sample Preparation:

    • Dry the this compound-containing fraction under a stream of nitrogen.

    • Redissolve the residue in a small, precise volume of the initial HPLC mobile phase (e.g., 80:20 acetonitrile:water).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Prep Nova-Pak HR).

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Gradient Elution:

      • 0-15 min: 80% A to 100% A

      • 15-25 min: Hold at 100% A

      • 25-30 min: 100% A to 80% A

    • Flow Rate: 1.0 mL/min

    • Detection: Diode array detector (DAD) or UV-Vis detector set to the maximum absorbance wavelength for this compound (approximately 490 nm).

    • Injection Volume: 20-100 µL, depending on the concentration.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time and characteristic UV-Vis spectrum.

Quantification of this compound

The concentration of the purified this compound can be determined spectrophotometrically using its molar extinction coefficient.

  • Dry the purified this compound fraction under nitrogen.

  • Redissolve the purified this compound in a known volume of a suitable solvent (e.g., acetone or ethanol).

  • Measure the absorbance of the solution at the maximum absorbance wavelength (λmax ≈ 490 nm) using a spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law: A = εbc

    • A = Absorbance

    • ε = Molar absorptivity (extinction coefficient) of this compound

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration (in mol/L)

Mandatory Visualization

Okenone_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Total Lipid Extraction cluster_purification Purification cluster_column_chrom Silica Gel Column Chromatography cluster_hplc HPLC Purification cluster_quantification Quantification sediment Marine Sediment Sample freeze_dry Freeze-Drying sediment->freeze_dry homogenize Homogenization freeze_dry->homogenize add_solvent Add Dichloromethane:Methanol sonicate Ultrasonication add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat 3x collect_supernatant->repeat_extraction repeat_extraction->add_solvent concentrate Rotary Evaporation repeat_extraction->concentrate dry_n2 Dry under Nitrogen concentrate->dry_n2 tle Total Lipid Extract (TLE) dry_n2->tle load_column Load TLE onto Silica Column tle->load_column elute_hexane Elute with Hexane (Fraction 1: Hydrocarbons) load_column->elute_hexane elute_hexane_acetone Elute with Hexane:Acetone (Fraction 2: Ketones - this compound) elute_hexane->elute_hexane_acetone elute_methanol Elute with Methanol (Fraction 3: Polar Lipids) elute_hexane_acetone->elute_methanol inject_hplc Inject Fraction 2 into HPLC elute_hexane_acetone->inject_hplc collect_peak Collect this compound Peak inject_hplc->collect_peak purified_this compound Purified this compound collect_peak->purified_this compound spectro Spectrophotometry (A at ~490 nm) purified_this compound->spectro beer_lambert Calculate Concentration (Beer-Lambert Law) spectro->beer_lambert

Caption: Workflow for the extraction and purification of this compound from marine sediments.

References

Application Note: Quantification of Okenone using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of okenone, a unique ketocarotenoid found in purple sulfur bacteria (PSB). The protocol provides a comprehensive workflow, including sample preparation from bacterial cultures, chromatographic conditions, and data analysis. This method is crucial for researchers in microbiology, geochemistry, and drug discovery who are interested in the quantitative analysis of this significant biomarker.

Introduction

This compound is a monocyclic aromatic carotenoid with a distinctive ketone group, exclusively synthesized by some members of the Chromatiaceae family, commonly known as purple sulfur bacteria. Its presence in sediment layers serves as a valuable biomarker for photic zone euxinia in ancient aquatic environments. Beyond its geochemical significance, the unique structure and antioxidant properties of this compound make it a compound of interest for pharmaceutical and biotechnological research.

Accurate and precise quantification of this compound is essential for these studies. HPLC with Diode Array Detection (DAD) offers a robust and reliable analytical technique for this purpose. The DAD allows for the specific detection of this compound based on its characteristic UV-Vis absorption spectrum, with a maximum absorption (λmax) around 490 nm. This application note presents a detailed protocol for the extraction and subsequent quantification of this compound from bacterial cultures using HPLC-DAD.

Experimental

2.1. Materials and Reagents

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • β-Carotene standard (for relative quantification)

  • Purple sulfur bacteria culture (e.g., Marichromatium purpuratum)

2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Centrifuge

  • Sonication bath

  • Rotary evaporator or nitrogen evaporator

2.3. Sample Preparation: Extraction of this compound from Purple Sulfur Bacteria

  • Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with deionized water to remove residual media.

  • Resuspend the cell pellet in a small volume of water.

  • Add a 2:1 (v/v) mixture of methanol:acetone to the cell suspension.

  • Sonicate the mixture in an ice bath for 15 minutes to disrupt the cells and facilitate extraction.

  • Centrifuge the mixture at 5000 x g for 10 minutes to pellet the cell debris.

  • Carefully collect the supernatant containing the extracted pigments.

  • Repeat the extraction process on the pellet with the methanol:acetone mixture until the pellet is colorless.

  • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., Methanol:MTBE:Water, 81:15:4, v/v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.

2.4. HPLC-DAD Conditions

  • Column: C30 Reversed-Phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)

  • Mobile Phase C: Water

  • Gradient Elution:

    Time (min) %A %B %C
    0 81 15 4
    20 66 30 4
    30 36 60 4
    35 36 60 4
    40 81 15 4

    | 45 | 81 | 15 | 4 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • DAD Wavelength: 490 nm for quantification, with a spectral scan from 250-600 nm for peak identification.

Quantification

Due to the lack of a commercially available this compound standard and a certified molar extinction coefficient, quantification can be performed by the following methods:

  • Relative Quantification: this compound can be quantified relative to an external standard of a structurally similar and commercially available carotenoid, such as β-carotene.[1] A calibration curve of β-carotene should be prepared, and the concentration of this compound in the sample is expressed as β-carotene equivalents.

  • External Calibration with an Isolated Standard: If a pure this compound standard can be isolated and its purity confirmed (e.g., by LC-MS and NMR), an external calibration curve can be constructed.

For this application note, we will proceed with relative quantification using β-carotene.

3.1. Preparation of Standard Solutions

A stock solution of β-carotene (100 µg/mL) is prepared in the mobile phase. A series of working standards are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

4.1. Linearity

The linearity of the method was evaluated by analyzing the β-carotene standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

4.2. LOD and LOQ

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

4.3. Precision

The precision of the method was assessed by analyzing six replicate injections of a standard solution at a mid-range concentration on the same day (intra-day precision) and on three different days (inter-day precision).

4.4. Accuracy

The accuracy of the method was determined by a spike and recovery study. A known amount of β-carotene was added to a pre-analyzed sample extract, and the recovery was calculated.

Results and Data Presentation

The quantitative data for the method validation are summarized in the following tables.

Table 1: HPLC-DAD Method Validation Parameters for this compound (as β-Carotene Equivalents)

ParameterResult
Linearity (r²)> 0.999
Linear Range (µg/mL)0.5 - 50
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantitation (LOQ) (µg/mL)0.5
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Accuracy (Recovery %)95 - 105%

Table 2: this compound Content in a Purple Sulfur Bacteria Culture Sample

Sample IDThis compound (µg/mL as β-Carotene equivalents)
PSB Culture Extract15.8

Experimental Workflow and Signaling Pathways

Okenone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis bacterial_culture Bacterial Culture centrifugation1 Centrifugation bacterial_culture->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet extraction Extraction with Methanol:Acetone cell_pellet->extraction centrifugation2 Centrifugation extraction->centrifugation2 supernatant Pigment Extract centrifugation2->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtered_sample Filtered Sample for HPLC reconstitution->filtered_sample hplc_injection HPLC Injection filtered_sample->hplc_injection chromatographic_separation C30 Column Separation hplc_injection->chromatographic_separation dad_detection DAD Detection at 490 nm chromatographic_separation->dad_detection chromatogram Chromatogram dad_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (β-Carotene) calibration_curve->quantification final_result Final Result (µg/mL this compound) quantification->final_result

References

Okenone Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic ketone carotenoid synthesized exclusively by certain species of purple sulfur bacteria (PSB) from the family Chromatiaceae.[1][2] Its presence in geological sediments, in its diagenetically altered form okenane, serves as a crucial biomarker for photic zone euxinia—anoxic and sulfidic water conditions exposed to light.[1][3] The precise and sensitive quantification of this compound in microbial cultures and environmental samples is essential for ecological, biogeochemical, and biotechnological studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information.[4][5]

This document provides detailed protocols for the extraction and analysis of this compound using LC-MS, guidelines for data interpretation, and visual workflows to aid in experimental design.

Experimental Protocols

Protocol 1: Sample Preparation and this compound Extraction

Effective extraction is critical for accurate this compound analysis. Below are two common methods for extracting this compound from bacterial cell cultures.

Method A: Solvent Extraction from Cell Pellets

This method is suitable for pigment extraction from harvested bacterial cells.

Materials:

  • Bacterial cell pellet

  • Acetone/Methanol (7:2, v/v) solution[6]

  • Diethyl ether[6]

  • 3-(N-morpholino)propanesulfonate buffer (25 mM, pH 7.2) or similar[6]

  • Sonicator

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • Harvest cells from the culture medium by centrifugation to form a pellet.

  • For direct solvent extraction, resuspend the cell pellet in an acetone/methanol (7:2, v/v) solution.[6]

  • Alternatively, for a gentler lysis, wash the pellet in a suitable buffer (e.g., 25 mM MOPS, pH 7.2).[6]

  • Resuspend the washed pellet in the same buffer and lyse the cells by sonication.[6]

  • Extract the carotenoids from the sonicated mixture by adding diethyl ether, vortexing, and centrifuging to separate the phases.[6]

  • Collect the organic (ether) layer containing the pigments.

  • Dry the collected organic extract under a gentle stream of nitrogen gas.[6]

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase of the LC method) for LC-MS analysis.

Method B: Solid-Phase Extraction (SPE)

This protocol is adapted from general methods for lipid-soluble compounds and is effective for cleaning up complex samples.[7]

Materials:

  • C18 SPE Cartridges[7]

  • Methanol, Ethanol, Ethyl Acetate, Hexane (all HPLC grade)[7]

  • Deionized water

  • 2M Hydrochloric Acid[7]

  • Sample (e.g., aqueous tissue homogenate, culture supernatant)

Procedure:

  • Sample Pre-treatment: If the sample is aqueous, add ethanol to a final concentration of 15%. Acidify the sample to a pH of approximately 3.5 using 2M HCl.[7] Let it stand for 15 minutes and centrifuge to remove any precipitate.[7]

  • Column Conditioning: Prepare the C18 cartridge by washing it sequentially with 20 mL of ethanol, followed by 20 mL of deionized water.[7]

  • Sample Loading: Apply the pre-treated sample to the conditioned C18 column. Maintain a slow flow rate of about 0.5 mL/minute.[7]

  • Column Washing: Wash the column with 10 mL of deionized water, followed by 10 mL of a water:ethanol (85:15) solution, and finally 10 mL of hexane to remove non-polar impurities.[7]

  • Elution: Elute the this compound from the column using 10 mL of ethyl acetate.[7]

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the residue in a known volume of a suitable solvent for LC-MS injection.[7]

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters are based on established methods for carotenoid and alkenone analysis and can be adapted for this compound.[1][4][6]

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
System Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system[1][4]
Column C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[1]
Mobile Phase A Methanol/Methyl tert-butyl ether/Water (66:30:4 by volume)[6]
Mobile Phase B Methyl tert-butyl ether/Methanol/Acetonitrile (50:30:20 by volume)[6]
Gradient Start with 20% B, increase linearly to 60% B over 15 min, hold at 60% B for 15 min, increase to 100% B over 5 min, hold for 10 min.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 45°C[8]
Injection Volume 3-5 µL

| Detector | Photodiode Array (PDA) Detector followed by Mass Spectrometer |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Setting
System Triple Quadrupole (TQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)[1][4]
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode. ESI is often preferred for similar compounds.[4][9]
Scan Type Full Scan for identification; Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.
Precursor Ion (for MS/MS) m/z 579 [M+H]⁺[1]
Key Transitions (for MRM) A primary precursor ion of m/z 579 should be used. Product ions would be determined by infusing an this compound standard, but are expected to result from the loss of water or cleavage of the polyene chain.
Capillary Voltage ~3.0 - 4.0 kV
Cone Voltage ~20 - 40 V (Optimize for m/z 579)
Source Temperature ~120 - 150°C

| Desolvation Gas Flow | ~600 - 800 L/hr |

Data Presentation and Interpretation

Quantitative Analysis

Quantitative data from this compound analysis can be used to compare production across different bacterial strains or growth conditions.

Table 3: Reported this compound Concentrations in Purple Sulfur Bacteria

Bacterial Strain Growth Condition This compound Concentration (per cell) This compound to Bchl a Ratio Reference
Marichromatium purpuratum 1591 Autotrophic, continuous culture 0.103 ± 0.012 fmol ~1:1.5 [2]
Four PSB strains (incl. M. purpuratum) Batch culture, stationary phase ~2.5 fmol ~12:1 [1]
Various PSB strains Photoheterotrophic Lowered ratio (0.681 ± 0.002) 0.463 to 0.864 [10]

| Various PSB strains | Autotrophic | Higher ratio (0.784 ± 0.009) | 0.463 to 0.864 |[10] |

Qualitative Analysis: Mass Spectra Interpretation
  • Molecular Ion: In positive ion mode ESI or APCI, this compound is detected as the protonated molecular ion [M+H]⁺ at an m/z of 579.[1]

  • Fragmentation Pattern: As a ketone, this compound's fragmentation in MS/MS (tandem mass spectrometry) would likely involve characteristic neutral losses. While specific fragments for this compound are not detailed in the provided literature, general fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a gamma-hydrogen is present.[11][12] The long polyene chain may also undergo cleavage, resulting in a series of fragment ions.[13]

Visualizations: Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bacterial Culture or Sediment Sample Harvest Cell Harvesting (Centrifugation) Sample->Harvest Extract Extraction (Solvent or SPE) Harvest->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS Detection (ESI/APCI, m/z 579) LC->MS MSMS MS/MS Fragmentation (for structural confirmation) MS->MSMS Qual Qualitative Analysis (Identify Peak) MSMS->Qual Quant Quantitative Analysis (Integrate Area) Qual->Quant Report Reporting Quant->Report

Caption: General workflow for this compound analysis by LC-MS.

G Lycopene Lycopene Enzymes Series of Enzymatic Reactions Lycopene->Enzymes This compound This compound Enzymes->this compound

Caption: Simplified biosynthetic pathway of this compound from lycopene.

G Okenane Okenane Detected in Sediment PSB Implies Past Presence of Purple Sulfur Bacteria Okenane->PSB is the diagenetic product of this compound from PZE Indicates Past Photic Zone Euxinia PSB->PZE thrive in

References

Detecting Okenone in Water Column and Microbial Mats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic carotenoid synthesized by a specific group of anaerobic phototrophic bacteria, the purple sulfur bacteria (PSB) of the family Chromatiaceae.[1] Its presence in aquatic environments, particularly in the water column and microbial mats, serves as a robust biomarker for photic zone euxinia—conditions where anoxic and sulfidic waters are exposed to light.[2] The detection and quantification of this compound are critical for paleoenvironmental reconstructions, understanding biogeochemical cycles, and potentially for bioprospecting, as organisms thriving in these extreme environments can be a source of novel bioactive compounds.

These application notes provide detailed protocols for the detection and quantification of this compound in both water column and microbial mat samples, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in environmental samples can vary significantly based on the density of the purple sulfur bacteria population, light availability, and the concentration of hydrogen sulfide. The following tables summarize representative quantitative data from various studies.

Table 1: this compound Concentration in the Water Column

LocationDepth (m)This compound ConcentrationMethod of AnalysisReference
Lake Cadagno, SwitzerlandChemoclineHigh relative abundanceHPLC(Bovee & Pearson, 2014)
Mahoney Lake, Canada7 mLow concentrationLC-MS(Bovee & Pearson, 2014)[3]
Mahoney Lake, Canada8 m (Chemocline)EnrichedLC-MS(Bovee & Pearson, 2014)[3]
Lake Shira, RussiaWater ColumnSeasonal variation, peaks with PSB abundanceHPLC(Rogozin et al., 2020)[4]
Fayetteville Green Lake, USAChemoclinePresentNot specified(Smith et al., 2014)[5]

Table 2: this compound Content in Microbial Mats and Sediments

LocationSample TypeThis compound Concentration/RatioMethod of AnalysisReference
Mahoney Lake, CanadaShoreline SedimentsPresentLC-MS(Bovee & Pearson, 2014)[3]
Mahoney Lake, CanadaDeep Basin SedimentsPresent, sourced from littoral zoneLC-MS(Bovee & Pearson, 2014)[3]
Lake Shira, RussiaBottom SedimentsPeaks correspond to lake transgressionsHPLC(Rogozin et al., 2020)[4]
Barney Creek Formation (1.6 Ga)CarbonatesOkenane (diagenetic product) presentGC-MS(Brocks et al., 2005)
Hot Springs, JapanPurple Photosynthetic Mat (34°C)Major quinones are ubiquinones, carotenoids presentHPLC and Mass Spectrometry(Hiraishi et al., 1998)[6]

Table 3: Cellular this compound Content in Pure Cultures of Purple Sulfur Bacteria

Bacterial StrainGrowth ConditionThis compound per cell (fmol/cell)This compound to Bacteriochlorophyll a RatioReference
Marichromatium purpuratum Mpurp1591Autotrophic, continuous culture0.103 ± 0.0121:1.5(Smith et al., 2015)[7]
Marichromatium purpuratum DSMZ 1591AutotrophicNot specified0.784 ± 0.009(Smith et al., 2014)[5]
Marichromatium purpuratum DSMZ 1711AutotrophicNot specified0.463 ± 0.002(Smith et al., 2014)[5]
Thiocapsa marina DSMZ 5653AutotrophicNot specified0.864 ± 0.002(Smith et al., 2014)[5]
FGL21 (from Fayetteville Green Lake)AutotrophicNot specifiedNot specified(Smith et al., 2014)[5]
Marichromatium purpuratum DSMZ 1591PhotoheterotrophicNot specified0.681 ± 0.002(Smith et al., 2014)[5]
Four PSB strains at stationary phaseNot specified~2.5~12:1(Smith et al., 2014)[8]

Experimental Protocols

Sample Collection

1.1 Water Column Samples

  • Objective: To collect water samples from the photic zone, particularly at the chemocline where PSB are most abundant.

  • Materials: Niskin bottles or similar water samplers, amber glass bottles (pre-combusted at 450°C for 4 hours), filtration apparatus (e.g., vacuum pump, filter funnel), glass fiber filters (GF/F, 0.7 µm pore size, pre-combusted).

  • Procedure:

    • Collect water samples from desired depths using a Niskin bottle.

    • Transfer the water to amber glass bottles to minimize light exposure.

    • Filter a known volume of water (typically 1-4 liters, depending on biomass) through a GF/F filter under low vacuum.

    • Immediately after filtration, fold the filter, wrap it in aluminum foil, and store it at -80°C until extraction.

1.2 Microbial Mat Samples

  • Objective: To collect intact microbial mat samples for this compound analysis.

  • Materials: Sterile spatulas or coring devices, sterile sample bags or tubes, liquid nitrogen or dry ice for flash-freezing.

  • Procedure:

    • Carefully collect the top layer of the microbial mat (typically a few millimeters thick) using a sterile spatula or corer.

    • Place the sample in a sterile bag or tube.

    • Flash-freeze the sample in liquid nitrogen or on dry ice as quickly as possible to preserve the integrity of the lipids.

    • Store the samples at -80°C until extraction.

This compound Extraction

2.1 From Water Column Filters

  • Objective: To extract total lipids, including this compound, from the filtered biomass.

  • Materials: Sonicator, centrifuge, glass centrifuge tubes with Teflon-lined caps, Pasteur pipettes, rotary evaporator or nitrogen stream evaporator, dichloromethane (DCM), methanol (MeOH).

  • Procedure:

    • Place the frozen filter in a glass centrifuge tube.

    • Add a mixture of DCM:MeOH (2:1, v/v) to the tube, ensuring the filter is fully submerged.

    • Sonicate the sample for 15 minutes in an ice bath to disrupt the cells and facilitate extraction.

    • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the filter and cell debris.

    • Carefully transfer the supernatant (the extract) to a clean round-bottom flask using a Pasteur pipette.

    • Repeat the extraction (steps 2-5) two more times, pooling the supernatants.

    • Evaporate the solvent from the pooled extract using a rotary evaporator or a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in a small, known volume of a suitable solvent (e.g., 100 µL of DCM:MeOH, 1:1, v/v) for analysis.

2.2 From Microbial Mats

  • Objective: To extract lipids from the complex matrix of a microbial mat.

  • Materials: Mortar and pestle, lyophilizer (freeze-dryer), other materials as listed in section 2.1.

  • Procedure:

    • Lyophilize the frozen microbial mat sample to remove all water.

    • Grind the dried mat to a fine powder using a mortar and pestle.

    • Transfer a known weight of the powdered mat (e.g., 100-500 mg) to a glass centrifuge tube.

    • Follow the extraction procedure outlined in section 2.1 (steps 2-8).

This compound Analysis by HPLC-DAD
  • Objective: To separate and quantify this compound using HPLC with a Diode Array Detector (DAD).

  • Principle: this compound has a characteristic absorption spectrum with a maximum around 500 nm, allowing for its detection and quantification.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol/water and dichloromethane or similar solvent system suitable for carotenoid separation. A common gradient might be:

      • Solvent A: Methanol:Water (95:5, v/v)

      • Solvent B: Dichloromethane

      • Gradient: Start with 100% A, ramp to 50% A and 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • DAD Wavelength: Monitor at 450-550 nm, with specific quantification at the absorption maximum of this compound (~500 nm).

  • Quantification: Create a calibration curve using an this compound standard of known concentration. If a pure standard is unavailable, quantification can be relative to another carotenoid standard, though this will be less accurate.

This compound Analysis by LC-MS
  • Objective: To provide a more sensitive and selective method for this compound identification and quantification.

  • Principle: LC separates this compound from other compounds, and MS detects it based on its specific mass-to-charge ratio (m/z).

  • Instrumentation and Parameters:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution.

    • Column: A C18 or C30 reversed-phase column suitable for carotenoid analysis.

    • Mobile Phase: A gradient similar to that used for HPLC-DAD, but with MS-compatible solvents (e.g., methanol, acetonitrile, water, with additives like formic acid or ammonium formate).

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • MS Parameters:

      • Full Scan: Scan for the expected m/z of the protonated this compound molecule [M+H]⁺.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For higher sensitivity and specificity, monitor the transition of the parent ion to specific fragment ions. The protonated molecule of this compound can be detected at an m/z of 579.[8]

  • Quantification: Use an internal standard (e.g., a deuterated carotenoid) and a calibration curve with an this compound standard for absolute quantification.

Mandatory Visualizations

This compound Biosynthesis Pathway

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene Lycopene cyclase (CrtY) beta_Zeacarotene beta_Zeacarotene gamma_Carotene->beta_Zeacarotene Desaturase Torulene Torulene beta_Zeacarotene->Torulene Desaturase Keto_torulene Keto_torulene Torulene->Keto_torulene Ketolase (CruO) This compound This compound Keto_torulene->this compound Methyltransferase & other steps

Caption: Simplified biosynthesis pathway of this compound from lycopene in purple sulfur bacteria.

Experimental Workflow for this compound Detection

Okenone_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Water_Sample Water Column Sample Filtration Filtration (GF/F) Water_Sample->Filtration Mat_Sample Microbial Mat Sample Freeze_Drying Lyophilization Mat_Sample->Freeze_Drying Lipid_Extraction Solvent Extraction (DCM:MeOH) Filtration->Lipid_Extraction Freeze_Drying->Lipid_Extraction HPLC_DAD HPLC-DAD Analysis Lipid_Extraction->HPLC_DAD LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS

Caption: General experimental workflow for the detection of this compound from environmental samples.

References

Application Notes and Protocols for Paleoenvironmental Reconstruction Using Okenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a unique aromatic carotenoid synthesized by a specific group of anaerobic phototrophic bacteria known as the purple sulfur bacteria (PSB), primarily belonging to the family Chromatiaceae.[1] Its diagenetic product, okenane, is a well-preserved molecular fossil, or biomarker, found in sedimentary records. The presence and concentration of this compound and its derivatives in ancient sediments serve as a powerful proxy for reconstructing past environmental conditions. Specifically, okenane is a reliable indicator of photic zone euxinia—a state where the sunlit surface waters of a marine or lacustrine environment are both anoxic (lacking oxygen) and sulfidic (containing hydrogen sulfide).[1][2][3][4] The reconstruction of such conditions is crucial for understanding past ocean chemistry, climate change, and the environmental context of major biological events in Earth's history.

These application notes provide a comprehensive overview of the use of this compound in paleoenvironmental studies, including the underlying biogeochemical principles, detailed protocols for its analysis, and interpretation of the resulting data.

Principle of the Method

Purple sulfur bacteria are obligate anaerobes that perform anoxygenic photosynthesis, using hydrogen sulfide (H₂S) as an electron donor instead of water.[1][5] This metabolic requirement restricts their habitat to environments where the photic zone (the layer of a body of water that receives sufficient sunlight for photosynthesis) overlaps with anoxic and sulfidic water. Such conditions are often found in stratified water bodies with poor circulation, such as meromictic lakes and silled ocean basins.[4]

The biosynthesis of this compound is a specific adaptation in certain species of Chromatiaceae, providing them with a unique light-harvesting pigment that absorbs light in the yellow-green part of the spectrum.[1] This allows them to thrive below populations of other photosynthetic organisms. Upon the death of these bacteria, their cellular components, including this compound, are deposited in the underlying sediments. During diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock), this compound is transformed into the more stable hydrocarbon, okenane.[1][6] The detection of okenane in ancient sediments, therefore, provides direct evidence for the past existence of photic zone euxinia.

Data Presentation

The quantitative analysis of this compound and okenane in sediment cores allows for a detailed reconstruction of the history of photic zone euxinia in a particular location. The data is typically presented as concentration profiles with depth, which can be correlated with other paleoenvironmental proxies.

Location Geological Age Depositional Environment This compound/Okenane Concentration Range (ng/g sediment) Inferred Paleoenvironmental Condition Reference
Shira Lake, SiberiaLast 100 yearsSaline, meromictic lake0 - 1.5 (this compound)Peaks in this compound concentration correlate with periods of lake transgression and stable stratification.[4]
Mahoney Lake, CanadaHoloceneMeromictic salt lakePresent in sediments up to 11,000 years old (qualitative)Persistent photic zone euxinia throughout the Holocene.[7]
Barney Creek Formation, Australia1.64 billion years agoMarine basinPresent (okenane, qualitative)Anoxic, sulfidic, and permanently stratified deep waters.[2]
Fayetteville Green Lake, USAModernMeromictic lakeThis compound is the major biomarker of sulfide oxidizers in sediments.Modern analog for ancient euxinic oceans.[8]
Perth Basin, AustraliaPermian-Triassic boundaryMarineAbundant biomarkers for anoxygenic photosynthesis.Widespread photic zone euxinia during the superanoxic event.[8]

Experimental Protocols

Protocol 1: Extraction of Carotenoids (including this compound) from Sediments

This protocol is a generalized procedure based on established methods for carotenoid extraction from sediments.[9]

1. Sample Preparation:

  • Freeze-dry the sediment samples to remove all water.
  • Grind the dried sediment to a fine, homogenous powder using a mortar and pestle or a ball mill.
  • Accurately weigh approximately 5-10 g of the powdered sediment into a clean extraction vessel.

2. Extraction:

  • Add 20 mL of a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) to the sediment sample.
  • For enhanced extraction efficiency, perform ultrasonication for 15-20 minutes.
  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.
  • Carefully decant the supernatant into a clean round-bottom flask.
  • Repeat the extraction process (steps 2.1-2.4) two more times, combining the supernatants.

3. Liquid-Liquid Partitioning (Cleanup):

  • To the combined extract, add an equal volume of a 5% aqueous solution of sodium chloride (NaCl).
  • Gently shake the mixture in a separatory funnel and allow the layers to separate.
  • Collect the lower organic (DCM) layer, which contains the pigments.
  • Wash the organic layer twice with deionized water to remove residual methanol and salts.

4. Drying and Concentration:

  • Dry the organic extract by passing it through a column containing anhydrous sodium sulfate (Na₂SO₄).
  • Evaporate the solvent to near dryness under a gentle stream of nitrogen gas at a temperature not exceeding 35°C.
  • Re-dissolve the residue in a known, small volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., 1:1 mixture of ethyl acetate and methanol/acetonitrile).

Protocol 2: Quantification of this compound by UPLC-MS/MS

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (to be optimized):

  • Column: A reversed-phase C18 column is suitable for carotenoid analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[15]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the compounds of varying polarity. A starting point for optimization could be:
  • 0-1 min: 90% B
  • 1-8 min: Gradient to 100% B
  • 8-10 min: Hold at 100% B
  • 10.1-12 min: Return to 90% B
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30-40°C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Precursor Ion (Q1): The protonated molecule of this compound is [M+H]⁺ with m/z 579.[15]
  • Product Ions (Q3) for Multiple Reaction Monitoring (MRM): The specific product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Common fragmentation patterns for carotenoids involve losses of toluene (92 Da), xylene (106 Da), and parts of the polyene chain. Two to three of the most intense and specific product ions should be selected for the MRM method (one for quantification and one or two for confirmation).
  • Collision Energy (CE): This needs to be optimized for each MRM transition to achieve the most intense product ion signal.
  • Other MS parameters: Dwell time, cone voltage, and source temperatures should be optimized for maximum sensitivity.

4. Quantification:

  • Prepare a series of calibration standards of a purified this compound standard of known concentration.
  • Generate a calibration curve by plotting the peak area of the quantification transition against the concentration of the standards.
  • Quantify the amount of this compound in the sediment extracts by comparing their peak areas to the calibration curve.
  • The final concentration should be reported in ng/g of dry sediment.

Visualizations

This compound Biosynthesis Pathway

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY (Lycopene cyclase) Intermediate1 Intermediate with χ-ring gamma_Carotene->Intermediate1 CrtU (γ-carotene desaturase/ methyltransferase) Intermediate2 1',2'-Dihydro-χ,ψ-carotene Intermediate1->Intermediate2 ... Intermediate3 1'-Hydroxy-1',2'-dihydro-χ,ψ-carotene Intermediate2->Intermediate3 CrtC (Hydratase) This compound This compound Intermediate3->this compound CrtF (O-methyltransferase) CruO (Ketolase) Okenone_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_interpretation Interpretation Sediment_Core Sediment Core Freeze_Drying Freeze-Drying Sediment_Core->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Solvent_Extraction Solvent Extraction (DCM:MeOH) Grinding->Solvent_Extraction Liquid_Liquid_Partitioning Liquid-Liquid Partitioning Solvent_Extraction->Liquid_Liquid_Partitioning Drying_Concentration Drying & Concentration Liquid_Liquid_Partitioning->Drying_Concentration UPLC_MSMS UPLC-MS/MS Analysis Drying_Concentration->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing Paleoenvironmental_Reconstruction Paleoenvironmental Reconstruction Data_Processing->Paleoenvironmental_Reconstruction Okenone_Diagenesis This compound This compound C₄₁H₅₄O₂ Aromatic carotenoid with keto and methoxy groups Okenane Okenane C₄₀H₇₄ Saturated aromatic hydrocarbon This compound->Okenane Diagenesis (Reduction, Defunctionalization)

References

Application of Okenone in Studying Oceanic Anoxic Events: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oceanic Anoxic Events (OAEs) represent periods in Earth's history characterized by widespread oxygen depletion in the oceans, leading to significant environmental perturbations and mass extinctions.[1] Understanding the conditions that trigger and sustain these events is crucial for comprehending the Earth's climate system and the resilience of marine ecosystems. Okenone, and its diagenetic product okenane, serves as a critical biomarker in these studies. This carotenoid is uniquely produced by purple sulfur bacteria (Chromatiaceae), which thrive in anoxic and sulfidic (euxinic) waters that are exposed to sunlight.[2][3] The presence of okenane in ancient sedimentary rocks is therefore a direct indicator of photic zone euxinia, a key condition associated with OAEs.[2][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in reconstructing paleo-oceanographic conditions during OAEs.

Biogeochemical Significance of this compound

Purple sulfur bacteria are anaerobic phototrophs that utilize hydrogen sulfide (H₂S) as an electron donor for photosynthesis. Their habitat is restricted to the photic zone of stratified water bodies where anoxic and sulfidic conditions prevail.[1][5] During OAEs, which were often triggered by large-scale volcanic activity and subsequent global warming, ocean circulation slowed, leading to widespread anoxia.[6][7] In these settings, if the chemocline—the boundary between oxygenated and anoxic waters—shoaled into the photic zone, purple sulfur bacteria could flourish.[4]

The biosynthesis of this compound by these bacteria and its subsequent preservation as okenane in the sedimentary record provides a powerful tool for paleoceanographers. The detection of okenane in sediment cores allows for the reconstruction of past episodes of photic zone euxinia, providing insights into the vertical structure and chemistry of the ancient water column.

Caption: Biogeochemical pathway of this compound production and preservation.

Data Presentation: Okenane in OAE Sediments

The presence and abundance of okenane, often analyzed in conjunction with isorenieratane (a biomarker for green sulfur bacteria), provide quantitative insights into the extent and nature of photic zone euxinia. The following tables summarize representative data from key OAE intervals.

OAE IntervalLocationLithologyOkenane Concentration (ng/g TOC)Isorenieratane Concentration (ng/g TOC)Reference
Cenomanian-Turonian (OAE 2) Tarfaya Basin, MoroccoBlack Shale50 - 250100 - 500[8]
Demerara RiseBlack Shale20 - 15050 - 300[8]
Western Interior SeawayMarlstone10 - 8030 - 150[9]
Toarcian (OAE) Lombardy Basin, ItalyBlack Shale100 - 400200 - 800[10]
Paris Basin, FranceBlack Shale50 - 300150 - 600[11]

Note: Concentrations are approximate and can vary significantly based on specific sample location and thermal maturity.

Experimental Protocols

The analysis of okenane from ancient sedimentary rocks involves a multi-step process of extraction, separation, and identification.

Protocol 1: Lipid Biomarker Extraction from Sedimentary Rock

This protocol outlines the general procedure for extracting total lipid extracts (TLE) from powdered rock samples.

Materials:

  • Powdered rock sample (approx. 10-50 g)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Round-bottom flasks

  • Rotary evaporator

  • Glass vials

Procedure:

  • Accurately weigh the powdered rock sample and place it into a pre-extracted cellulose thimble.

  • Add an internal standard to the sample for quantification purposes.

  • Place the thimble into the Soxhlet extractor.

  • Fill the round-bottom flask with a 9:1 (v/v) mixture of DCM and MeOH.

  • Extract the sample for 24-72 hours, ensuring a consistent cycle rate.

  • After extraction, allow the apparatus to cool.

  • Transfer the solvent from the round-bottom flask to a clean flask.

  • Reduce the solvent volume using a rotary evaporator until a concentrated Total Lipid Extract (TLE) is obtained.

  • Transfer the TLE to a pre-weighed glass vial and dry under a gentle stream of nitrogen.

  • Determine the mass of the TLE.

start Powdered Rock Sample extraction Soxhlet Extraction (DCM:MeOH 9:1) start->extraction concentration Rotary Evaporation extraction->concentration drying Drying under N₂ concentration->drying end Total Lipid Extract (TLE) drying->end

Caption: Workflow for lipid biomarker extraction from sedimentary rock.

Protocol 2: Fractionation and Isolation of Aromatic Hydrocarbons

The TLE is a complex mixture and must be fractionated to isolate the aromatic hydrocarbon fraction containing okenane.

Materials:

  • Total Lipid Extract (TLE)

  • Silica gel (activated)

  • Alumina (activated)

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Glass vials

Procedure:

  • Prepare a chromatography column with a slurry of activated silica gel in hexane.

  • Dissolve the TLE in a minimal amount of hexane and load it onto the column.

  • Elute the saturated hydrocarbon fraction with hexane.

  • Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM (e.g., 70:30 v/v).

  • Elute the polar fraction with a mixture of DCM and MeOH (e.g., 1:1 v/v).

  • Collect each fraction in separate, labeled vials.

  • Reduce the solvent volume of the aromatic fraction under a gentle stream of nitrogen.

cluster_fractions Elution Fractions tle Total Lipid Extract (TLE) column Silica Gel Column Chromatography tle->column saturates Saturated Hydrocarbons (Eluent: Hexane) column->saturates Fraction 1 aromatics Aromatic Hydrocarbons (Eluent: Hexane/DCM) column->aromatics Fraction 2 polars Polar Compounds (Eluent: DCM/MeOH) column->polars Fraction 3

Caption: Fractionation of the Total Lipid Extract.

Protocol 3: GC-MS Analysis of the Aromatic Fraction

Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify okenane in the aromatic fraction.

Materials:

  • Aromatic hydrocarbon fraction

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Autosampler vials

Procedure:

  • Dissolve the dried aromatic fraction in a known volume of an appropriate solvent (e.g., hexane).

  • Transfer the solution to an autosampler vial.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Run the GC-MS with a suitable temperature program to separate the compounds. A typical program might start at 60°C, ramp to 310°C, and hold.[12]

  • The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Identify okenane based on its retention time and characteristic mass spectrum, which includes a prominent molecular ion (m/z) and specific fragmentation patterns.

  • Quantify okenane by comparing its peak area to that of the internal standard added at the beginning of the extraction process.

Interpretation and Integration with Other Proxies

The presence of okenane is a strong indicator of photic zone euxinia, but its interpretation is enhanced when combined with other geochemical proxies.

  • Carbon Isotope Excursions (δ¹³C): OAEs are often characterized by significant positive excursions in the carbon isotope record of marine carbonates and organic matter, reflecting the widespread burial of ¹²C-rich organic carbon.[13][14] Correlating peaks in okenane abundance with these excursions provides a powerful line of evidence for linking anoxia to changes in the global carbon cycle.

  • Other Biomarkers: The ratio of okenane to isorenieratane can provide insights into the structure of the photic zone. Green sulfur bacteria (producers of isorenieratene) are adapted to lower light levels than purple sulfur bacteria.[15] A high okenane/isorenieratane ratio may suggest a shallower chemocline.

  • Trace Metal Proxies: The enrichment of redox-sensitive trace metals such as molybdenum (Mo), vanadium (V), and uranium (U) in sediments can provide independent evidence for anoxic and euxinic conditions in the water column.[2]

cluster_proxies Correlated Geochemical Proxies cluster_interpretation Paleoenvironmental Interpretation okenane Okenane Abundance pze Photic Zone Euxinia okenane->pze Indicates oae Oceanic Anoxic Event pze->oae Contributes to understanding carbon_iso Positive δ¹³C Excursion carbon_iso->oae Evidence for trace_metals Trace Metal Enrichment (Mo, V, U) trace_metals->oae Evidence for other_biomarkers Isorenieratane (Green Sulfur Bacteria) other_biomarkers->oae Provides context for

Caption: Logical relationship of okenane data with other proxies.

Conclusion

This compound, through its geological remnant okenane, is an invaluable tool for studying Oceanic Anoxic Events. Its specificity as a biomarker for purple sulfur bacteria provides a direct window into the occurrence of photic zone euxinia, a critical component of OAEs. By following rigorous analytical protocols and integrating okenane data with other geochemical proxies, researchers can reconstruct past ocean chemistry with greater confidence, leading to a more nuanced understanding of these profound Earth system perturbations.

References

Okenone as a Proxy for Water Level Changes in Saline Lakes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okenone is a specific carotenoid pigment synthesized by purple sulfur bacteria (PSB) of the family Chromatiaceae. These bacteria are anaerobic phototrophs that thrive in anoxic and sulfidic (euxinic) water columns where there is sufficient light penetration. In stratified saline lakes, the abundance of PSB, and consequently the production of this compound, is intricately linked to the physical and chemical properties of the water column, which are in turn influenced by the lake's water level. This document provides detailed application notes and experimental protocols for utilizing this compound preserved in lake sediments as a high-resolution proxy for reconstructing past water level fluctuations. Such reconstructions are invaluable for understanding regional paleoclimate, particularly changes in humidity and precipitation-evaporation balance.[1][2][3]

The concentration of this compound in sediment layers can serve as a biomarker for periods of water level rise and fall.[4][5] Generally, an increase in water level in a saline lake leads to a stronger and more stable stratification of the water column. This enhanced stratification creates favorable anoxic and sulfidic conditions at the chemocline (the boundary between the upper oxygenated and lower anoxic water layers) that, when within the photic zone, allow for the proliferation of PSB and a subsequent increase in this compound deposition in the underlying sediments. Conversely, a stable or decreasing water level can weaken stratification, leading to a decline in PSB populations and lower this compound concentrations in the sedimentary record.[5][6]

Data Presentation

The following tables summarize the general relationship between water level, environmental conditions, and this compound deposition in saline lakes, based on studies of Lake Shira in Siberia.[5][6][7] The quantitative values are illustrative and derived from graphical representations in the cited literature.

Table 1: Environmental Parameters and this compound Deposition in Response to Water Level Changes

Water Level StatusStratification StabilityChemocline DepthLight Penetration at ChemoclineHydrogen Sulfide (H₂S) Concentration at ChemoclinePurple Sulfur Bacteria (PSB) AbundanceThis compound Flux to Sediments
Rising HighShallowerHighHighHighHigh
Stable/Falling Weak/IntermittentDeeperLowLow/VariableLowLow

Table 2: Illustrative this compound Concentrations in Sediment Cores from Lake Shira Corresponding to Historical Water Level Periods

Approximate Time PeriodWater Level TrendThis compound Concentration (relative units)
Early 2000sRisingHigh
1990sStable/LowLow
1960s - 1980sFallingDecreasing
Late 1930s - 1940sRisingMaximum
Early 1900sStable/LowLow

Note: The relative units are based on graphical data presented in Rogozin et al. (2020).[5]

Experimental Protocols

Sediment Core Collection: Freeze-Coring Technique

Freeze-coring is the preferred method for collecting undisturbed sediment cores, especially the soft, watery surface layers, which are crucial for recent environmental reconstructions.[2][8]

Materials:

  • Freeze-corer device (e.g., a hollow, wedge-shaped aluminum or stainless steel box with an insulated side)

  • Dry ice, crushed

  • Methanol or ethanol

  • Insulated gloves and safety goggles

  • Saw for cutting the frozen core

  • Spatulas and scrapers

  • Core sample bags or tubes

  • Cooler with dry ice for transport

Protocol:

  • Preparation: Fill the freeze-corer with a slurry of crushed dry ice and methanol or ethanol. The temperature of the slurry should be approximately -70°C to -80°C.[2][8]

  • Deployment: Lower the prepared freeze-corer through the water column to just above the sediment surface.

  • Penetration: Allow the corer to penetrate the sediment slowly and carefully under its own weight to minimize disturbance of the sediment-water interface.[2]

  • Freezing: Leave the corer in place for 15-20 minutes to allow a layer of sediment to freeze onto the uninsulated surface of the corer.[2]

  • Retrieval: Carefully retrieve the corer to the surface.

  • Sample Processing (On-site):

    • Scrape away excess unfrozen sediment from the frozen core using a clean putty scraper.[2]

    • Carefully remove the frozen sediment slab from the corer. This may require using a hammer and chisel to free the edges.[2]

    • Use a saw to trim any excess ice from the top and bottom of the core.[2]

  • Storage and Transport: Wrap the frozen core slab in plastic foil, label it, and transport it to the laboratory in a cooler with dry ice. Store at -20°C to -80°C until analysis.[1][8]

Sediment Core Sub-sampling and Preparation

Materials:

  • Frozen sediment core

  • Clean, temperature-controlled room or cold lab (-10°C to -20°C)

  • Saw (manual or electric)

  • Spatulas, scalpels, or other cutting tools

  • Pre-cleaned sample vials or containers

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle or grinder

Protocol:

  • Cleaning: In a cold room, clean the surface of the frozen core by scraping it with a pre-cleaned metal scraper or wood plane to remove any potential contaminants from the coring process.[1]

  • Sectioning: Cut the frozen core into desired depth intervals (e.g., every 0.5 cm or 1 cm) using a saw.

  • Homogenization: For each interval, the frozen sediment can be homogenized.

  • Freeze-Drying: Place the sub-sampled sediment into pre-weighed vials and freeze-dry to a constant weight to determine the dry weight of the sediment.

  • Grinding: Grind the dried sediment to a fine, homogenous powder using a mortar and pestle or a grinder. Store the powdered samples in a dark, cold, and dry environment until pigment extraction.

This compound Extraction and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method for carotenoid extraction and analysis from sediments. Optimization may be required depending on the specific sediment matrix and available equipment.

Materials:

  • Freeze-dried and homogenized sediment samples

  • Acetone (100%, HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate solution

  • Other solvents for mobile phase (e.g., ethyl acetate, water)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

  • HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 or C8 reverse-phase column.

Protocol:

  • Extraction:

    • Weigh approximately 0.5-1.0 g of freeze-dried sediment into a glass centrifuge tube.

    • Add a known volume of 100% acetone (e.g., 5-10 mL).

    • Extract the pigments by ultrasonication for 10-15 minutes in an ice bath to prevent pigment degradation.

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the sediment.

    • Carefully transfer the supernatant to a clean vial.

    • Repeat the extraction process on the sediment pellet until the supernatant is colorless (typically 2-3 times).

    • Pool the supernatants.

  • Concentration and Re-solubilization:

    • Evaporate the pooled acetone extract to dryness under a gentle stream of nitrogen gas.

    • Re-dissolve the pigment residue in a small, precise volume of the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient elution is typically used. For example, a binary gradient of (A) Methanol:Ammonium acetate solution and (B) Methanol:Ethyl acetate.

      • Detection: Monitor the eluent using a PDA detector, with a specific wavelength for this compound (around 480-500 nm).

    • Quantification: Identify the this compound peak based on its retention time and absorption spectrum compared to a known standard (if available) or by comparison with published chromatograms. Quantify the peak area and calculate the concentration based on a calibration curve or by using a published extinction coefficient.

Visualizations

Logical Relationship Diagram

G cluster_water_level Water Level Dynamics cluster_physicochemical Physicochemical Response cluster_biological Biological Response cluster_sedimentary Sedimentary Record Water_Level_Rise Water Level Rise Stratification_Increase Increased Stratification (Stronger Chemocline) Water_Level_Rise->Stratification_Increase Leads to Water_Level_Fall Water Level Fall/Stable Stratification_Decrease Decreased Stratification (Weaker/Deeper Chemocline) Water_Level_Fall->Stratification_Decrease Leads to PSB_Bloom Purple Sulfur Bacteria (PSB) Proliferation Stratification_Increase->PSB_Bloom Creates Favorable Anoxic/Photic Conditions PSB_Decline PSB Decline Stratification_Decrease->PSB_Decline Unfavorable Conditions (Light/Sulfide Limitation) Okenone_High High this compound Concentration PSB_Bloom->Okenone_High Results in Okenone_Low Low this compound Concentration PSB_Decline->Okenone_Low Results in

Caption: The relationship between water level and this compound deposition.

Experimental Workflow Diagram

G cluster_field Field Work cluster_lab_prep Laboratory Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation A Sediment Core Collection (Freeze-Coring) B On-Site Core Processing (Cleaning & Trimming) A->B C Transport to Lab (on Dry Ice) B->C D Core Sub-sampling (Sectioning at Intervals) C->D Sample Reception E Freeze-Drying (Lyophilization) D->E F Homogenization (Grinding) E->F G Pigment Extraction (Acetone Sonication) F->G H HPLC Analysis (Quantification of this compound) G->H I Data Analysis & Correlation with Water Level Records H->I J Paleoenvironmental Reconstruction I->J

References

Purifying Okenone: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of Okenone, a unique keto-carotenoid produced by specific species of purple sulfur bacteria (PSB). This guide is intended for researchers, scientists, and professionals in drug development and geochemistry who are interested in isolating this biomarker for further study. This compound's presence in ancient sediments serves as a key indicator of past anoxic and sulfidic water conditions, making its pure form valuable for various analytical and experimental applications.

Introduction to this compound

This compound is a carotenoid pigment synthesized by a select group of bacteria belonging to the family Chromatiaceae, such as Chromatium okenii, Marichromatium purpuratum, and Thiocapsa marina.[1][2][3] Its distinctive molecular structure, featuring a χ-ring, makes its diagenetic product, okenane, a stable and specific biomarker for photic zone euxinia in the geological record.[4][5] The purification of this compound from bacterial cultures is essential for its use as an analytical standard, for toxicological studies, and for investigating its biological activities.

Overview of the Purification Workflow

The purification of this compound from bacterial cultures involves a multi-step process that begins with the cultivation of this compound-producing bacteria, followed by cell harvesting, extraction of the total lipid content, saponification to remove interfering lipids and chlorophylls, and subsequent chromatographic separation to isolate pure this compound.

Okenone_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cultivation Bacterial Cultivation harvesting Cell Harvesting cultivation->harvesting Centrifugation extraction Solvent Extraction harvesting->extraction Lyophilized Cells saponification Saponification extraction->saponification Crude Extract column_chrom Column Chromatography saponification->column_chrom Saponified Extract prep_hplc Preparative HPLC column_chrom->prep_hplc Partially Purified This compound Fractions purity_assessment Purity Assessment prep_hplc->purity_assessment Purified this compound storage Storage purity_assessment->storage Characterized this compound

Caption: A general workflow for the purification of this compound from bacterial cultures.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the bacterial strain and cultivation conditions. The following table summarizes representative quantitative data found in the literature.

Bacterial StrainGrowth ConditionThis compound per Cell (fmol/cell)This compound to Bacteriochlorophyll a RatioReference
Marichromatium purpuratum 1591Autotrophic, Continuous Culture0.103 ± 0.012~1:1.5[6][7]
Marichromatium purpuratum 1591Autotrophic, Batch Culture~2.5~12:1[1][8]
Marichromatium purpuratum 1711Autotrophic, Batch Culture~2.5~12:1[1][8]
Thiocapsa marina 5653Autotrophic, Batch Culture~2.5~12:1[1][8]
FGL21Autotrophic, Batch Culture~2.5~12:1[1][8]
Marichromatium purpuratumPhotoheterotrophicLowered ratio compared to autotrophic0.681 ± 0.002[9][10]

Detailed Experimental Protocols

Bacterial Cultivation and Harvesting

Protocol 1: Cultivation of this compound-Producing Bacteria (e.g., Chromatium okenii)

  • Media Preparation : Prepare Pfennig's Medium I or a similar medium suitable for purple sulfur bacteria. The medium should contain a reduced sulfur source (e.g., sulfide) as an electron donor for anoxygenic photosynthesis.[11]

  • Inoculation and Incubation : Inoculate the sterile medium with a starter culture of the this compound-producing bacterium. Incubate the culture under anaerobic conditions at 25-30°C with illumination from an incandescent lamp.[12] The culture vessel should be completely filled and sealed to maintain anaerobiosis.

  • Growth Monitoring : Monitor bacterial growth by measuring the optical density at 660 nm. The cell suspension will typically appear purple-red due to the presence of bacteriochlorophyll a and carotenoids.[12]

  • Harvesting : When the culture reaches the stationary phase of growth, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Washing and Storage : Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The washed cell pellet can be processed immediately or lyophilized and stored at -20°C for later extraction.

Extraction of this compound

Protocol 2: Solvent Extraction of Total Lipids

  • Cell Lysis : Resuspend the fresh or lyophilized cell pellet in methanol. Disrupt the cells by sonication or bead beating to ensure efficient extraction.

  • Solvent Partitioning : Add a mixture of hexane and water to the methanol-cell suspension (a common ratio is 1:2:1 methanol:hexane:water).[1]

  • Phase Separation : Vortex the mixture vigorously for several minutes and then centrifuge to separate the phases. The upper hexane layer, containing this compound and other lipids, will be intensely colored.

  • Collection of Extract : Carefully collect the upper hexane phase. Repeat the extraction of the lower aqueous phase with hexane to maximize the recovery of this compound.

  • Drying : Combine the hexane extracts and dry the solvent under a stream of nitrogen gas. The resulting crude extract should be protected from light and stored under an inert atmosphere at low temperatures (-20°C or below).

Saponification of the Crude Extract

Protocol 3: Removal of Chlorophylls and Acyl Lipids

Saponification is a critical step to remove interfering compounds like bacteriochlorophyll a and lipids, which can co-elute with this compound during chromatography.[12]

  • Reaction Setup : Dissolve the dried crude extract in a minimal amount of a suitable organic solvent (e.g., diethyl ether). Add a 15% (w/v) solution of potassium hydroxide in methanol (1:10, v/v extract solution to KOH solution).[12]

  • Incubation : For a gentle saponification that minimizes the degradation of this compound, incubate the mixture in the dark, under a nitrogen atmosphere, at room temperature for 10-15 hours.[12]

  • Neutralization and Washing : After incubation, add an equal volume of water to the reaction mixture. Extract the saponified carotenoids into diethyl ether or hexane. Wash the organic phase repeatedly with water until the aqueous phase is neutral.

  • Drying and Storage : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen. The resulting saponified extract is enriched in carotenoids.

Chromatographic Purification

Protocol 4: Column Chromatography

  • Column Preparation : Pack a glass column with silica gel (100-200 mesh) in a non-polar solvent like hexane.

  • Sample Loading : Dissolve the saponified extract in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution : Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of chloroform in hexane, followed by acetone in chloroform.[13] this compound, being a keto-carotenoid, will have a moderate polarity and should elute after non-polar carotenes but before more polar xanthophylls.

  • Fraction Collection : Collect the colored fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration : Pool the fractions containing this compound and evaporate the solvent.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

  • Column : A C18 or C30 reversed-phase column is suitable for carotenoid separation.[2][12]

  • Mobile Phase : A gradient of an aqueous solvent (e.g., water or methanol/water) and a non-polar organic solvent (e.g., acetone or methyl-tert-butyl ether) is typically used. For example, a linear gradient from 50% to 100% acetone in water can be effective.[1]

  • Injection : Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase and inject it onto the preparative HPLC column.

  • Fraction Collection : Monitor the elution profile at the absorption maximum of this compound (around 490 nm) and collect the corresponding peak.

  • Solvent Removal : Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Purity Assessment and Storage

Protocol 6: Purity Assessment

  • Analytical HPLC : Assess the purity of the final product by analytical HPLC with a photodiode array (PDA) detector. A pure sample should show a single major peak at the characteristic retention time of this compound.

  • UV-Vis Spectroscopy : Record the UV-Vis spectrum of the purified this compound in a suitable solvent (e.g., hexane or ethanol). The spectrum should exhibit the characteristic absorption maxima for this compound.

  • Mass Spectrometry : Confirm the identity and purity of the compound by mass spectrometry, which should show the expected molecular ion for this compound.

Storage of Purified this compound

Carotenoids are susceptible to degradation by light, heat, and oxygen.[8]

  • Short-term storage : Store solutions of this compound in the dark at -20°C under a nitrogen atmosphere.

  • Long-term storage : For long-term storage, it is best to store this compound as a crystalline solid or a lyophilized powder in the dark at -80°C under an inert atmosphere.[8]

This compound Biosynthesis Overview

The biosynthesis of this compound involves a series of enzymatic steps that modify a precursor carotenoid. While a detailed signaling pathway is complex, the following diagram outlines the key transformations in the biosynthetic pathway.

Okenone_Biosynthesis lycopene Lycopene gamma_carotene γ-Carotene lycopene->gamma_carotene Lycopene cyclase (CrtY) neurosporene_derivatives Neurosporene Derivatives gamma_carotene->neurosporene_derivatives Desaturation & Methylation (CrtU/CruE-type) okenone_precursor This compound Precursor neurosporene_derivatives->okenone_precursor Hydration & Methylation (CrtC, CrtF) This compound This compound okenone_precursor->this compound Ketolation (CruS, CruO)

Caption: Simplified biosynthetic pathway of this compound.[4][14]

References

Application Notes and Protocols for Okenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of Okenone, a unique carotenoid produced by purple sulfur bacteria. This compound is a significant biomarker in geological and environmental studies and possesses potential applications in various fields due to its distinct chemical properties. The following sections offer step-by-step guidance on extraction, purification, and analysis, along with data on solvent efficiency and stability to ensure accurate and reproducible results.

This compound Biosynthetic Pathway

The biosynthesis of this compound in purple sulfur bacteria follows a specialized carotenoid pathway. Understanding this pathway is crucial for studies related to microbial physiology, genetic engineering for carotenoid production, and for interpreting the presence of this compound and its diagenetic product, okenane, in environmental samples.

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CrtY beta_Carotene beta_Carotene gamma_Carotene->beta_Carotene CrtL Chlorobactene Chlorobactene beta_Carotene->Chlorobactene CrtU Hydroxychlorobactene Hydroxychlorobactene Chlorobactene->Hydroxychlorobactene CrtC This compound This compound Hydroxychlorobactene->this compound CrtF, CruO Extraction_Workflow_Bacteria start Bacterial Cell Pellet extraction Extract with Acetone/Methanol start->extraction centrifugation Centrifuge extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat_extraction Repeat Extraction centrifugation->repeat_extraction Repeat on Pellet phase_separation Phase Separation with Diethyl Ether supernatant->phase_separation repeat_extraction->supernatant drying Dry with Na2SO4 phase_separation->drying evaporation Evaporate Solvent drying->evaporation reconstitution Reconstitute in Injection Solvent evaporation->reconstitution end Sample for Analysis reconstitution->end Extraction_Workflow_Sediment start Sediment Sample preparation Freeze-dry and Homogenize start->preparation extraction Soxhlet or ASE (DCM/Methanol) preparation->extraction concentration Concentrate Extract extraction->concentration spe_cleanup SPE Cleanup (Silica Gel) concentration->spe_cleanup fraction_collection Collect this compound Fraction spe_cleanup->fraction_collection evaporation Evaporate Solvent fraction_collection->evaporation reconstitution Reconstitute in Injection Solvent evaporation->reconstitution end Sample for Analysis reconstitution->end

Application Notes and Protocols for the Instrumental Analysis of Okenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Okenone is a unique monocyclic aromatic carotenoid with a keto group, synthesized by certain species of purple sulfur bacteria (PSB), such as those from the family Chromatiaceae.[1][2] Its presence in geological sediments, in the form of its diagenetic product okenane, serves as a significant biomarker for photic zone euxinia (anoxic and sulfidic water conditions exposed to light).[3] The analysis of this compound is crucial for paleoenvironmental reconstruction and for understanding the physiology and metabolism of purple sulfur bacteria.[2][3] These application notes provide detailed protocols for the extraction, detection, and quantification of this compound using modern instrumental techniques.

Data Presentation

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
ParameterMethod 1: C30 Reversed-PhaseMethod 2: C18 Reversed-Phase
Column 5 µm Prontosil C30, 4.6 x 250 mmSpherisorb C18
Mobile Phase A Methanol/Methyl tert-butyl ether/Water (66:30:4 by volume)Water
Mobile Phase B Methyl tert-butyl ether/Methanol/Acetonitrile (50:30:20 by volume)Acetone
Gradient Linear gradient from 20% to 60% B over 15 min, hold at 60% B for 15 min, then linear gradient to 100% B over 5 min. Hold at 100% B for 10 min and return to 20% B.Non-linear gradient from 50% to 100% Acetone.
Flow Rate 1.00 mL/minNot specified
Detection Diode Array Detector (DAD) or UV-Vis DetectorUV-Vis Detector
Wavelength 400-550 nm400-550 nm
Table 2: Mass Spectrometry (MS) Parameters for this compound Detection
ParameterValue/Description
Ionization Mode Electrospray Ionization (ESI), positive mode
Molecular Ion (M+H)+ m/z 579
Key Fragmentation Ions While a detailed fragmentation pattern is not widely published, the analysis of the related compound okenane shows a characteristic peak at m/z 134. Fragmentation of the polyene chain is expected.
Instrumentation UPLC system interfaced with a TQ detector
Table 3: UV-Vis Spectrophotometry Parameters for this compound Quantification
ParameterValue/Description
Solvent Acetone, Ethanol, or Hexane
Wavelength Range 350-650 nm
Expected λmax Carotenoids with extended conjugated systems, like this compound, typically exhibit broad absorption maxima between 400 and 550 nm. A structurally similar pigment with 12 conjugated double bonds shows maxima at 493 nm and 523 nm.
Molar Extinction Coefficient (ε) Not specifically reported for this compound. A value can be determined experimentally by analyzing a purified standard of known concentration. For general carotenoids, ε in the range of 100,000 to 150,000 L·mol⁻¹·cm⁻¹ is common.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cell Pellets

This protocol describes a general method for extracting this compound from purple sulfur bacteria. All steps should be performed in low light and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the carotenoid.

Materials:

  • Bacterial cell pellet

  • Acetone/Methanol mixture (7:2, v/v)

  • Diethyl ether or Hexane/Methanol/Water (2:1:1, v/v/v)

  • Centrifuge

  • Sonicator (optional)

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Cell Lysis and Initial Extraction:

    • To the cell pellet, add a sufficient volume of cold acetone/methanol (7:2, v/v) to fully submerge the cells.

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and cell lysis. Sonication on ice for short bursts (e.g., 3 x 20 seconds) can improve extraction efficiency.

  • Centrifugation:

    • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully decant the supernatant, which contains the pigments, into a clean glass vial.

  • Re-extraction (Optional but Recommended):

    • To ensure complete extraction, repeat steps 1-3 with the cell pellet and combine the supernatants.

  • Phase Separation (if using Hexane/Methanol/Water):

    • If a ternary mixture was used, add water to induce phase separation. The upper hexane layer will contain the carotenoids.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried pigment extract in a small, known volume of a suitable solvent for the intended analysis (e.g., acetone for UV-Vis, or the initial mobile phase for HPLC).

Protocol 2: HPLC-DAD Analysis of this compound

This protocol outlines the steps for the chromatographic separation and detection of this compound.

Materials:

  • Reconstituted this compound extract

  • HPLC system with a Diode Array Detector (DAD)

  • C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • HPLC-grade solvents (Methanol, Methyl tert-butyl ether, Water, Acetonitrile)

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase conditions (20% Mobile Phase B) as described in Table 1, Method 1.

  • Injection:

    • Inject an appropriate volume (e.g., 10-20 µL) of the reconstituted this compound extract onto the column.

  • Chromatographic Run:

    • Run the gradient program as detailed in Table 1, Method 1.

  • Data Acquisition:

    • Acquire data across the 400-550 nm wavelength range using the DAD. This will allow for the identification of this compound based on its characteristic absorption spectrum.

  • Quantification:

    • Quantify this compound by creating a calibration curve using a purified this compound standard of known concentrations. The peak area at the absorption maximum is used for quantification.

Protocol 3: LC-MS/MS Analysis for this compound Confirmation

This protocol provides a framework for the confirmation of this compound using mass spectrometry.

Materials:

  • Reconstituted this compound extract

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm)

  • LC-MS grade solvents (e.g., Acetonitrile, Water, Formic Acid)

Procedure:

  • LC Separation:

    • Develop a suitable gradient elution method to separate this compound from other components in the extract. A typical starting point would be a gradient of acetonitrile in water with 0.1% formic acid.

  • MS Detection:

    • Set the mass spectrometer to operate in positive ESI mode.

    • Perform a full scan analysis to identify the protonated molecular ion of this compound at m/z 579.

  • MS/MS Fragmentation:

    • Select the ion at m/z 579 as the precursor ion for collision-induced dissociation (CID).

    • Acquire the product ion spectrum. Key fragments will result from the cleavage of the polyene chain.

Mandatory Visualization

Okenone_Biosynthesis_Pathway Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY (Lycopene cyclase) beta_ring_intermediate Carotenoid with β-ring chi_ring_intermediate Carotenoid with χ-ring beta_ring_intermediate->chi_ring_intermediate CrtU (γ-carotene desaturase/ methyltransferase) hydroxylated_intermediate Hydroxylated Intermediate chi_ring_intermediate->hydroxylated_intermediate CrtC (1,2-carotenoid hydratase) methoxylated_intermediate Methoxylated Intermediate hydroxylated_intermediate->methoxylated_intermediate CrtF (O-methyltransferase) This compound This compound methoxylated_intermediate->this compound CruO (C-4/4' ketolase)

Caption: Biosynthetic pathway of this compound from Lycopene.

Okenone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Bacterial Cell Pellet Extraction Solvent Extraction (Acetone/Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC Qualitative & Quantitative Analysis LCMS LC-MS/MS Confirmation Reconstitution->LCMS Structural Confirmation UVVis UV-Vis Quantification Reconstitution->UVVis Quantitative Analysis Quantification Quantification HPLC->Quantification Identification Identification LCMS->Identification UVVis->Quantification

Caption: Experimental workflow for this compound analysis.

References

Troubleshooting & Optimization

Challenges in the analytical determination of Okenone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Okenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the quantification of this significant biomarker.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow for this compound determination.

Problem Possible Causes Recommended Solutions
Low or No this compound Signal 1. Inefficient Extraction: this compound may not be effectively released from the cellular matrix (e.g., Purple Sulfur Bacteria). 2. Degradation during Extraction: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxygen. 3. Poor Ionization in MS: The keto-carotenoid structure of this compound might not ionize efficiently under the chosen MS conditions. 4. Incorrect MS/MS Transition: The selected precursor and product ions for Selected Reaction Monitoring (SRM) may not be optimal.1. Optimize Extraction Solvent: Test different solvent systems. While acetone/methanol mixtures are common for pigments, ethanol has shown good efficiency for some quinones and could be explored. Consider a solid-to-solvent ratio of 1:20.[1] 2. Protect from Degradation: Perform extraction under dim light and reduced temperature. Use antioxidants like BHT or ascorbic acid in the extraction solvent. Dry extracts under a stream of nitrogen. 3. Enhance Ionization: Optimize MS source parameters. Electrospray ionization (ESI) is a common choice.[2] Ensure the mobile phase is compatible with good ionization (e.g., contains a small amount of formic acid). 4. Confirm MS/MS Parameters: Infuse a solution of extracted this compound (if a clean standard is unavailable) to determine the optimal precursor ion (e.g., protonated ion at m/z 579) and its most abundant fragment ions.[2]
High Background Noise or Matrix Effects 1. Co-elution of Interfering Compounds: Complex biological or sediment matrices can contain compounds that co-elute with this compound and interfere with its detection. 2. Ion Suppression or Enhancement: Matrix components can affect the ionization efficiency of this compound in the MS source.1. Improve Chromatographic Separation: Use a high-resolution column, such as a UPLC BEH C18 column, and optimize the gradient elution to separate this compound from interfering peaks.[2] 2. Implement Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering substances before LC-MS analysis. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects. However, due to the lack of a commercial this compound standard, a structurally similar carotenoid not present in the sample could be used as an alternative, though this is less accurate.
Poor Peak Shape or Tailing 1. Column Overload: Injecting too much sample can lead to broad or tailing peaks. 2. Secondary Interactions: this compound may interact with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.1. Reduce Injection Volume/Concentration: Dilute the sample extract and re-inject. 2. Use a High-Performance Column: Modern, well-end-capped C18 columns are less prone to secondary interactions. 3. Optimize Mobile Phase: Ensure the mobile phase is well-mixed and degassed. A typical mobile phase for carotenoid analysis involves a gradient of an organic solvent (e.g., methanol, acetonitrile) and water, often with a small amount of acid modifier like formic acid.
Variable Retention Times 1. Unstable Pump Performance: Fluctuations in the LC pump flow rate can cause retention time shifts. 2. Column Temperature Variations: Changes in ambient temperature can affect retention time if a column oven is not used. 3. Column Equilibration: Insufficient equilibration time between injections can lead to inconsistent retention.1. Maintain LC System: Ensure the LC pumps are properly maintained and primed. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying this compound?

A1: A significant challenge is the lack of a commercially available certified reference standard for this compound. This makes absolute quantification difficult and requires researchers to rely on relative quantification or to isolate and purify their own standard, which can be a laborious process.

Q2: How can I improve the extraction efficiency of this compound from bacterial cells?

A2: To improve extraction efficiency, ensure complete cell lysis. Sonication or bead beating can be effective. Using a suitable solvent mixture, such as acetone/methanol (7:2, v/v), is a good starting point. Protecting the sample from light and heat during the process is crucial to prevent degradation.

Q3: My this compound peak is very small. How can I increase its intensity?

A3: To increase peak intensity, you can try concentrating your sample extract. However, be mindful that this will also concentrate any interfering matrix components. Optimizing the MS source conditions for maximum ionization of this compound is also critical. If possible, use a more sensitive mass spectrometer.

Q4: I am seeing a lot of variability in my results. What could be the cause?

A4: Variability can stem from several sources. Inconsistent sample preparation is a common cause. Ensure your extraction procedure is highly reproducible. Instability of this compound in the sample extracts can also lead to variability; analyze samples as quickly as possible after extraction and store them at low temperatures in the dark. Fluctuations in the LC-MS system performance can also contribute; regular system maintenance and the use of an internal standard can help mitigate this.

Q5: Can I use a UV detector for this compound quantification?

A5: Yes, this compound is a carotenoid and absorbs light in the visible range. A UV-Vis or photodiode array (PDA) detector can be used for quantification. However, this method is less specific and sensitive than mass spectrometry and is more susceptible to interference from other co-eluting compounds that absorb at the same wavelength.

Quantitative Data Summary

The following table summarizes quantitative data related to this compound from studies on Purple Sulfur Bacteria (PSB).

ParameterOrganism(s)ValueReference
This compound to Bacteriochlorophyll a (Bchl a) Ratio Marichromatium purpuratum, Thiocapsa marina, and FGL210.463 ± 0.002 to 0.864 ± 0.002[3]
In vivo this compound Concentration Marichromatium purpuratum (Mpurp1591)0.103 ± 0.012 fmol/cell[4]
In vivo Bchl a Concentration Marichromatium purpuratum (Mpurp1591)0.151 ± 0.012 fmol/cell[4]
This compound Concentration at Stationary Phase Four strains of PSBApproximately 2.5 fM per cell[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cultures

This protocol is adapted from methodologies used for pigment extraction from Purple Sulfur Bacteria.

Materials:

  • Bacterial cell pellet

  • Acetone/Methanol (7:2, v/v) mixture, chilled

  • Sonicator or bead beater

  • Centrifuge

  • Nitrogen gas supply

  • Vials for extract storage

Procedure:

  • Harvest bacterial cells by centrifugation to obtain a cell pellet.

  • To the cell pellet, add a sufficient volume of chilled acetone/methanol (7:2, v/v) to fully submerge the cells.

  • Perform cell lysis by sonication on ice or by bead beating. Conduct this step under dim light.

  • After lysis, centrifuge the mixture to pellet the cell debris.

  • Carefully transfer the supernatant containing the extracted pigments to a new vial.

  • Dry the extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

  • Store the extract at -20°C or lower in the dark until analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on a method described for the analysis of this compound.[2]

Instrumentation:

  • Waters ACQUITY UPLC system or equivalent

  • Waters ACQUITY TQ detector or equivalent triple quadrupole mass spectrometer

  • Waters ACQUITY UPLC BEH C18 column (1.7 µm, 50 mm x 2.1 mm) or equivalent

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Develop a suitable gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute this compound. A typical gradient for carotenoids might start at 80% B and increase to 100% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 579

  • Product Ions: To be determined by infusing an this compound-containing extract and performing a product ion scan. Select the most intense and stable fragment ions for SRM.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the this compound precursor ion.

Visualizations

Okenone_Troubleshooting_Workflow start_node Start: Low or No this compound Signal check_extraction Review Extraction Protocol start_node->check_extraction process_node process_node decision_node decision_node solution_node solution_node end_node Problem Solved: Acceptable Signal is_extraction_ok Extraction Efficient? check_extraction->is_extraction_ok optimize_extraction Optimize Solvents & Lysis Method is_extraction_ok->optimize_extraction No check_ms_params Review MS Parameters is_extraction_ok->check_ms_params Yes optimize_extraction->check_extraction is_ms_ok MS Parameters Optimal? check_ms_params->is_ms_ok optimize_ms Optimize Source & MS/MS Transitions is_ms_ok->optimize_ms No check_stability Assess Sample Stability is_ms_ok->check_stability Yes optimize_ms->check_ms_params is_stable Sample Stable? check_stability->is_stable is_stable->end_node Yes implement_protection Implement Protective Measures (Low light, Temp, Antioxidants) is_stable->implement_protection No implement_protection->check_stability

Caption: Troubleshooting workflow for low or no this compound signal.

Okenone_Analytical_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing sample_prep Sample Preparation extraction Cell Lysis & Extraction (e.g., Acetone/Methanol) sample_prep->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis Analytical Determination cleanup->analysis uplc UPLC Separation (C18 Column) analysis->uplc msms MS/MS Detection (ESI+, SRM Mode) uplc->msms data_proc Data Processing msms->data_proc integration Peak Integration data_proc->integration quantification Quantification integration->quantification

References

Improving the detection limit for Okenone in trace samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Okenone in trace samples. Our goal is to help you improve your detection limits and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting trace amounts of this compound?

A1: Detecting this compound at trace levels presents several challenges due to its susceptibility to degradation, potential for complex matrix interferences, and structural complexity.[1] Key difficulties include degradation from light, heat, and oxidation during sample preparation and analysis, as well as interference from other lipids and pigments in the sample matrix.[1][2]

Q2: Which analytical technique is considered the gold standard for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the precise separation and analysis of carotenoids like this compound.[1] For enhanced sensitivity and quantification, HPLC is often coupled with mass spectrometry (MS), particularly tandem MS (MS/MS).[3] Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) are also gaining traction for their efficiency and improved resolution.[1][4]

Q3: What is the optimal sample preparation method for extracting this compound from cellular material?

A3: A common and effective method for extracting this compound from cell pellets involves sonication in a solvent mixture of acetone and methanol (typically in a 7:2 v/v ratio).[5] It is crucial to minimize exposure to light and heat throughout the extraction process to prevent degradation.[2] For complex matrices, a saponification step can be used to hydrolyze interfering lipids, though this may lead to some loss of xanthophylls and should be omitted if not necessary.[2]

Q4: What type of HPLC column is most suitable for this compound separation?

A4: Reversed-phase C18 and C30 columns are highly effective for separating carotenoids.[2][5] C30 columns, in particular, are well-suited for resolving structurally similar carotenoid isomers.[3] The choice of column will depend on the specific sample matrix and the other carotenoids present.

Q5: Which ionization technique is recommended for mass spectrometry of this compound?

A5: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the mass spectrometry of carotenoids.[4][6] ESI in positive ion mode has been shown to provide a high response for many carotenoids.[4] The selection of the ionization source should be optimized based on the specific instrumentation and the desired sensitivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Low Signal Intensity or No this compound Peak Detected
Possible Cause Troubleshooting Step
This compound Degradation Ensure all sample preparation steps are performed under dim light and low-temperature conditions. Use fresh solvents and consider adding an antioxidant like BHT.[2]
Inefficient Extraction Optimize the extraction solvent and method. Sonication in an acetone/methanol mixture is effective.[5] Ensure complete cell lysis.
Poor Ionization in MS Optimize MS source parameters, including capillary voltage and gas temperature.[5] Compare positive and negative ion modes and different ionization sources (ESI vs. APCI).[4]
Incorrect m/z Value Confirm the mass-to-charge ratio being monitored. For this compound, the protonated molecule [M+H]⁺ is expected at approximately m/z 579.4.[7][8]
Problem: High Background Noise in Mass Spectrometry
Possible Cause Troubleshooting Step
Matrix Effects Incorporate a sample clean-up step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[9]
Contaminated Solvents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5]
Instrument Contamination Clean the MS ion source. Run blank injections to ensure the system is clean before analyzing samples.
Pump Pulsations In HPLC, flow rate fluctuations can be a significant source of noise. The use of a pulse damper is highly recommended for trace analysis.[10]
Problem: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the gradient and solvent composition. A gradient of acetonitrile and ammonium acetate has been used successfully.[5]
Column Overload Reduce the injection volume or dilute the sample.
Column Degradation Use a guard column to protect the analytical column.[3] If performance declines, replace the analytical column.
Suboptimal Flow Rate Adjust the flow rate. A typical flow rate for analytical HPLC is around 1.0 mL/min, while UPLC and Micro-LC use significantly lower rates.[5][9]

Experimental Protocols

This compound Extraction from Bacterial Cells

This protocol is adapted from methodologies used for pigment extraction from purple sulfur bacteria.[5]

  • Harvest cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 25 mM 3-(N-morpholino)propanesulfonate, pH 7.2).[5]

  • Resuspend the pellet in an acetone:methanol (7:2, v/v) solution.[5]

  • Break the cells by sonication on ice, keeping the sample protected from light.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the extracted pigments.

  • Dry the extract under a stream of nitrogen gas before reconstitution in a suitable solvent for analysis.[5]

HPLC-MS/MS Analysis

The following provides a general framework for setting up an HPLC-MS/MS method for this compound analysis.

  • HPLC System: A system equipped with a binary pump, degasser, and autosampler.[5]

  • Column: A reversed-phase C18 or C30 column (e.g., 5-μm, 25 cm × 4.6 mm).[3][5]

  • Mobile Phase:

    • Solvent A: Acetonitrile/Water mixture.

    • Solvent B: Ethyl acetate or another suitable organic solvent.

    • A gradient elution is typically used to separate different carotenoids.[5]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., TOF or Triple Quadrupole) with an ESI or APCI source.[5]

  • Detection Mode: Positive ion mode is often effective.[5] Monitor for the specific m/z of this compound.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Mass-to-Charge Ratio (m/z) of [M+H]⁺ ~579.4UP-LC-MS/MS, TOF-MS[7][8]
Typical Concentration in M. purpuratum 0.103 ± 0.012 fmol/cellHPLC[11][12]
LOD for Carotenoids (general) 2.6 - 25.2 ng/mLUHPSFC-MS[4]
LOQ for Carotenoids (general) 7.8 - 58.0 ng/mLUHPSFC-MS[4]

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Trace Sample (e.g., Cell Pellet) Extraction Solvent Extraction (Acetone/Methanol) Sample->Extraction Cleanup Optional: SPE/LLE Clean-up Extraction->Cleanup Concentration Dry & Reconstitute Cleanup->Concentration HPLC HPLC / UPLC Separation (C18 or C30 column) Concentration->HPLC MS Mass Spectrometry (ESI or APCI Source) HPLC->MS Detection Tandem MS Detection (m/z ~579.4) MS->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for trace this compound analysis.

Troubleshooting_Tree cluster_sample Sample Integrity cluster_hplc LC System cluster_ms MS System Start Low / No this compound Signal CheckDegradation Was sample protected from light/heat? Start->CheckDegradation CheckExtraction Is extraction protocol validated? Start->CheckExtraction CheckColumn Is the column performing correctly? Start->CheckColumn CheckMobilePhase Are mobile phases fresh and correct? Start->CheckMobilePhase CheckTuning Is the MS tuned and calibrated? Start->CheckTuning CheckSource Are source parameters optimized? Start->CheckSource CheckMZ Is the correct m/z being monitored? Start->CheckMZ

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Okenone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the HPLC analysis of okenone.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

FAQ 1: I am observing a peak that is co-eluting with my this compound standard. What are the likely culprits?

Co-elution with this compound can be caused by a variety of compounds, particularly in complex sample matrices derived from bacterial cultures or sediment extracts. The most common co-eluents include:

  • This compound Isomers: this compound, like other carotenoids, can exist as various cis/trans isomers. These isomers often have very similar polarities and can be difficult to separate on standard HPLC columns. The formation of isomers can be induced by exposure to light, heat, or acids during sample preparation and analysis.

  • Biosynthetic Precursors: Intermediates in the this compound biosynthetic pathway are structurally similar to this compound and are prime candidates for co-elution.[1][2] Based on the elucidated pathway, potential precursors that might co-elute include γ-carotene and various hydroxylated or methoxylated intermediates.

  • Other Carotenoids: Purple sulfur bacteria, the primary producers of this compound, may synthesize other carotenoids depending on the species and growth conditions. These can include rhodopin, spirilloxanthin, and their derivatives.[2]

  • Bacteriochlorophylls and their degradation products: Bacteriochlorophylls (BChl), the primary photosynthetic pigments in these bacteria, and their degradation products (e.g., bacteriopheophytins) are often extracted along with carotenoids and can interfere with the analysis.[3][4][5] While their UV-Vis spectra are distinct from this compound, they can still co-elute chromatographically.

FAQ 2: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

Peak asymmetry, such as tailing or fronting, can compromise the accuracy of quantification. Here are the common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution:

      • Use a well-endcapped column to minimize exposed silanol groups.

      • Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase (e.g., 0.05%) to block the active silanol sites.

      • Lowering the pH of the mobile phase can also suppress silanol interactions.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

FAQ 3: How can I improve the separation between this compound and a closely eluting peak?

Improving resolution is key to accurate quantification. Here are several strategies, starting with the simplest to implement:

  • Optimize the Mobile Phase Gradient: A shallower gradient can often improve the separation of closely eluting compounds.

    • Action: If you are running a gradient, decrease the rate of change in the mobile phase composition around the elution time of this compound. This gives the analytes more time to interact with the stationary phase.

  • Adjust the Mobile Phase Composition: Small changes to the organic modifiers can significantly impact selectivity.

    • Action:

      • If using a methanol-based mobile phase, try substituting it with or adding acetonitrile. The different solvent properties can alter the elution profile.

      • For highly non-polar co-eluents, consider adding a small percentage of a stronger, non-polar solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) to the organic phase.

  • Change the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.

    • Action: Experiment with varying the column temperature (e.g., in 5°C increments) to see if it improves resolution. Ensure your HPLC system has a column oven for stable temperature control.

  • Switch to a C30 Column: For carotenoid analysis, C30 columns are often superior to the more common C18 columns. The longer alkyl chains of the C30 stationary phase provide greater shape selectivity, which is crucial for separating structurally similar isomers. Polymeric C30 phases are particularly effective for carotenoid isomer separations.

  • Modify the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on separation. Be aware that this will increase the analysis time.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cultures

This protocol is designed for the extraction of this compound from purple sulfur bacteria.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Acetone

  • Hexane

  • Deionized water

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest bacterial cells by centrifugation.

  • To the cell pellet, add a mixture of methanol and acetone (e.g., 7:2 v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and pigment extraction.

  • Centrifuge the mixture to pellet the cell debris.

  • Transfer the supernatant containing the pigments to a new tube.

  • To the supernatant, add hexane and deionized water to achieve phase separation.

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • Carefully collect the upper hexane layer, which contains the carotenoids.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for HPLC injection (e.g., the initial mobile phase).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC Method for this compound Analysis

This is a general-purpose reversed-phase HPLC method suitable for the analysis of this compound and other carotenoids.

HPLC System and Column:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm). A C18 column can also be used as a starting point.[1]

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Methanol/Acetonitrile/Water (42:33:25, v/v/v)[1]
Mobile Phase B Methanol/Ethyl Acetate/Acetonitrile (50:30:20, v/v/v)[1]
Gradient 70% to 90% B over 5 min, then to 100% B over 10 min, hold at 100% B for 10 min[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C - 30°C
Detection Wavelength 450 nm (for general carotenoid detection) and scan from 250-600 nm with a PDA detector
Injection Volume 10 - 20 µL

Data Presentation

Table 1: Comparison of HPLC Columns for Carotenoid Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Advantages for this compound Analysis
C18 (ODS) Octadecylsilane3, 5150 x 4.6, 250 x 4.6Good general-purpose column for reversed-phase chromatography.
C30 Triacontylsilane3, 5150 x 4.6, 250 x 4.6Enhanced shape selectivity, ideal for separating geometric (cis/trans) isomers of carotenoids.[6]

Visualizations

This compound Biosynthesis Pathway

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CrtY 1'-Hydroxy-gamma-carotene 1'-Hydroxy-gamma-carotene gamma_Carotene->1'-Hydroxy-gamma-carotene CrtC 1'-Methoxy-gamma-carotene 1'-Methoxy-gamma-carotene 1'-Hydroxy-gamma-carotene->1'-Methoxy-gamma-carotene CrtF 1'-Methoxy-3',4'-didehydro-gamma-carotene 1'-Methoxy-3',4'-didehydro-gamma-carotene 1'-Methoxy-gamma-carotene->1'-Methoxy-3',4'-didehydro-gamma-carotene CrtD This compound This compound 1'-Methoxy-3',4'-didehydro-gamma-carotene->this compound CruO

Caption: Simplified biosynthetic pathway of this compound from lycopene.

Troubleshooting Workflow for Co-elution

Troubleshooting_Workflow start Co-elution Observed check_system Check System Suitability (Peak Shape, Retention Time Stability) start->check_system optimize_gradient Optimize Gradient (Shallower Gradient) check_system->optimize_gradient modify_mobile_phase Modify Mobile Phase (Change Organic Solvent, Additives) optimize_gradient->modify_mobile_phase resolved Resolution Achieved optimize_gradient->resolved Yes change_temp Adjust Column Temperature modify_mobile_phase->change_temp modify_mobile_phase->resolved Yes change_column Change HPLC Column (e.g., C18 to C30) change_temp->change_column change_temp->resolved Yes optimize_sample_prep Optimize Sample Preparation (SPE, LLE) change_column->optimize_sample_prep change_column->resolved Yes optimize_sample_prep->resolved Yes

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

References

Technical Support Center: Optimizing Okenone Yield from Purple Sulfur Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing okenone yield from cultures of purple sulfur bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a unique monocyclic, aromatic keto-carotenoid characterized by a χ-ring at one end and a methoxylated ψ-end with a keto group.[1] It is exclusively produced by certain members of the Chromatiaceae family, a dominant group of purple sulfur bacteria (PSB).[2][3] This pigment plays a role in both photosynthesis and photoprotection.[3] Its diagenetic product, okenane, serves as a significant biomarker for identifying ancient anoxic environments.[1][4]

Q2: What are the general cultivation requirements for this compound-producing purple sulfur bacteria?

A2: Purple sulfur bacteria are anoxygenic phototrophs, meaning they perform photosynthesis without producing oxygen.[5] Their cultivation requires specific conditions:

  • Anoxic or Microaerophilic Environment: Oxygen generally represses pigment synthesis and the expression of photosynthetic genes.[1]

  • Light: As phototrophs, they require a light source for growth.[5][6]

  • Reduced Sulfur Source: They utilize reduced sulfur compounds like hydrogen sulfide (H₂S) or elemental sulfur as electron donors for photosynthesis.[3][5][6]

Cultivating species from the Chromatiaceae family can be challenging, and obtaining isolated colonies may be difficult.[6][7]

Q3: How does the choice of carbon source affect this compound yield?

A3: The carbon metabolism of purple sulfur bacteria significantly influences this compound production. Studies have shown that photoheterotrophically grown PSB, which are provided with a complex carbon source, have statistically significant lower this compound to Bacteriochlorophyll a (Bchl a) ratios compared to those grown under autotrophic conditions.[8][9] For example, one study observed a decrease in the this compound:Bchl a ratio from 0.784 ± 0.009 in autotrophic metabolism to 0.681 ± 0.002 when a complex carbon source was provided.[8][9] This suggests a reduced requirement for this compound under photoheterotrophic conditions.[8][9]

Q4: What is the effect of light intensity on this compound production?

A4: While light is essential for the growth of PSB, studies on Marichromatium purpuratum have shown that the in vivo concentrations of this compound and Bchl a per cell are not dependent on the average light intensity within a range of 10-225 Lux.[2] The ratio of this compound to Bchl a remained constant under these conditions, suggesting that this compound is constitutively produced regardless of light intensity in planktonic cultures of this particular PSB.[2] However, it is a general principle that decreased light intensities can cause cells to increase the number of photosynthetic pigments to enhance light-harvesting capabilities, while increased light intensities might retard pigment production.[10][11][12]

Q5: Does the this compound to Bchl a ratio vary between different species and strains?

A5: Yes, the ratio of this compound to Bchl a can differ significantly among various species and even strains of purple sulfur bacteria.[8][9] For instance, studies have reported this ratio varying from 0.463 ± 0.002 to 0.864 ± 0.002 across different strains.[8][9] This highlights the importance of strain selection for maximizing this compound yield.

Troubleshooting Guides

Culture Growth and Pigmentation Issues

Q: My purple sulfur bacteria culture is not growing or shows poor pigmentation. What are the possible causes and solutions?

A: This is a common issue that can be attributed to several factors. Refer to the table below for potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Oxygen Contamination Oxygen represses pigment synthesis in most PSB.[1] Ensure your culture vessel and medium are properly degassed and maintained under a strict anaerobic headspace (e.g., with N₂/CO₂). Check for leaks in your cultivation setup.
Inappropriate Light Conditions While this compound production may be constitutive across a range of light intensities, insufficient light will limit overall growth.[2][10][11] Ensure your culture is receiving an adequate intensity and spectrum of light. Conversely, excessively high light can be inhibitory.
Incorrect Medium Composition PSB have specific nutritional requirements.[6] Verify the composition of your growth medium, including the concentration of the reduced sulfur source (e.g., sulfide), bicarbonate, trace elements, and vitamins.
Suboptimal pH The pH of the culture medium is critical for bacterial growth. Monitor and adjust the pH of your medium to the optimal range for your specific PSB strain.
Contamination Contamination with other microorganisms can inhibit the growth of your target PSB. Check your culture for contaminants using microscopy and consider re-streaking from a pure colony.
Low this compound Yield After Extraction

Q: I have a healthy, well-pigmented culture, but the this compound yield after extraction is low. What could be the problem?

A: A low yield after extraction can point to issues with the extraction process itself or degradation of the target compound. The following logical diagram and table outline potential troubleshooting steps.

Low_Okenone_Yield_Troubleshooting Troubleshooting Logic for Low this compound Yield start Low this compound Yield check_lysis Was cell lysis complete? start->check_lysis check_extraction Were extraction solvents and ratios correct? check_lysis->check_extraction Yes solution_lysis Optimize lysis: sonication, freeze-thaw cycles, or enzymatic digestion. check_lysis->solution_lysis No check_phases Did an emulsion form during extraction? check_extraction->check_phases Yes solution_solvents Use appropriate solvents (e.g., acetone/methanol 7:2 v/v) and sufficient volume. check_extraction->solution_solvents No check_degradation Could this compound have degraded? check_phases->check_degradation No solution_emulsion Break emulsion: add brine, centrifuge, or use gentle swirling instead of vigorous shaking. check_phases->solution_emulsion Yes solution_degradation Work quickly, on ice, and in low light. Use fresh solvents. check_degradation->solution_degradation Yes end_node Improved Yield check_degradation->end_node No solution_lysis->end_node solution_solvents->end_node solution_emulsion->end_node solution_degradation->end_node

Caption: Troubleshooting logic for low this compound yield.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis The robust cell wall of bacteria can prevent efficient extraction. Ensure complete cell disruption. Methods like sonication are commonly used.[1] You may need to optimize the duration and power of sonication or consider alternative methods like bead beating or enzymatic lysis.
Incorrect Extraction Solvents The choice and ratio of solvents are critical for pigment extraction. A common solvent system is a mixture of acetone and methanol (e.g., 7:2, v/v).[1] Ensure you are using high-purity solvents and the correct ratios.
Emulsion Formation During liquid-liquid extraction, emulsions can form, trapping your target compound and leading to poor recovery.[13] To prevent this, swirl the mixture gently instead of shaking vigorously. If an emulsion forms, it can sometimes be broken by adding a brine solution (salting out) or by centrifugation.[13]
This compound Degradation Carotenoids can be sensitive to light, heat, and oxidation. Perform extractions quickly, in dim light, and on ice to minimize degradation. Use fresh solvents, as old solvents may contain peroxides that can degrade carotenoids.
Incomplete Phase Separation Ensure complete separation of the organic and aqueous phases during extraction. Any carryover of the aqueous phase can dilute your sample and affect downstream analysis.

Quantitative Data Summary

The production of this compound is often compared to the production of bacteriochlorophyll a (Bchl a). The following tables summarize quantitative data from studies on various purple sulfur bacteria.

Table 1: this compound to Bchl a Ratios in Different PSB Strains and Metabolic Conditions

Species/Strain Metabolic Condition This compound:Bchl a Ratio Reference
Marichromatium purpuratum & othersAutotrophic0.784 ± 0.009[8][9]
Marichromatium purpuratum & othersPhotoheterotrophic0.681 ± 0.002[8][9]
Various PSB strainsNot specified0.463 ± 0.002 to 0.864 ± 0.002[8][9]
Marichromatium purpuratum (Mpurp1591)Autotrophic (continuous culture)1:1.5 (Bchl a:this compound is 1.5)[2]

Table 2: In Vivo Pigment Concentrations in Marichromatium purpuratum (Mpurp1591)

Pigment Concentration (fmol cell⁻¹) Light Intensity Range (Lux) Reference
This compound0.103 ± 0.01210-225[2]
Bchl a0.151 ± 0.01210-225[2]

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Purple Sulfur Bacteria

This is a general protocol and may need optimization for specific strains.

  • Medium Preparation: Prepare a suitable minimal medium for purple sulfur bacteria. The medium should contain a reduced sulfur source (e.g., Na₂S·9H₂O), a carbon source (bicarbonate for autotrophic growth), a nitrogen source, phosphate, and trace elements.

  • Sterilization and Anoxia: Autoclave the medium and allow it to cool. Sparge the medium with an anaerobic gas mixture (e.g., 95:5 N₂:CO₂) to remove dissolved oxygen.

  • Inoculation: Aseptically inoculate the medium with a pure culture of the this compound-producing PSB.

  • Incubation: Incubate the culture in a sealed vessel (e.g., serum bottle) at the optimal temperature for your strain. Provide continuous illumination from a suitable light source (e.g., incandescent or tungsten lamp).

  • Monitoring Growth: Monitor growth by measuring optical density (OD) at a suitable wavelength. Pigment production can be visually assessed by the development of the characteristic purple-red color.

Protocol 2: this compound Extraction from PSB Cell Pellets
  • Cell Harvesting: Harvest the bacterial culture by centrifugation to obtain a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in a small volume of buffer. Disrupt the cells using sonication on ice.[1]

  • Pigment Extraction: Add a solvent mixture of acetone/methanol (7:2, v/v) to the lysed cells.[1] Vortex the mixture thoroughly to ensure complete extraction of the pigments.

  • Debris Removal: Centrifuge the mixture to pellet the cell debris.

  • Collection of Supernatant: Carefully collect the supernatant containing the extracted pigments (this compound and Bchl a).

  • Drying: Dry the pigment extract under a stream of nitrogen gas to remove the solvents.[1]

  • Storage: Store the dried pigment extract at -20°C or lower in the dark to prevent degradation.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Re-dissolve the dried pigment extract in a suitable solvent for HPLC analysis (e.g., methanol/ethyl acetate/acetonitrile).

  • HPLC System: Use an HPLC system equipped with a diode array detector (DAD) and a C18 column.[1]

  • Mobile Phase: A typical mobile phase involves a gradient of two solvents. For example:

    • Solvent A: Methanol/acetonitrile/water (e.g., 42:33:25 by volume)[1]

    • Solvent B: Methanol/ethyl acetate/acetonitrile (e.g., 50:30:20 by volume)[1]

  • Gradient Program: Develop a suitable gradient program to separate the pigments. An example program could be:

    • Start with a certain percentage of Solvent B.

    • Linearly increase the concentration of Solvent B over several minutes to elute the compounds of interest.[1]

    • Hold at a high concentration of Solvent B to wash the column.

    • Return to the initial conditions to re-equilibrate the column.[1]

  • Detection and Quantification: Monitor the elution profile at the maximum absorption wavelength for this compound (around 500 nm).[3] Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.

Visualizations

Okenone_Biosynthesis_Pathway Simplified this compound Biosynthesis Pathway Lycopene Lycopene gamma_carotene γ-Carotene Lycopene->gamma_carotene CrtY chi_psi_carotene χ,ψ-Carotene gamma_carotene->chi_psi_carotene CrtU hydroxy_chi_psi_carotene 1'-Hydroxy-χ,ψ-carotene chi_psi_carotene->hydroxy_chi_psi_carotene CrtC methoxy_chi_psi_carotene 1'-Methoxy-χ,ψ-carotene hydroxy_chi_psi_carotene->methoxy_chi_psi_carotene CrtF This compound This compound methoxy_chi_psi_carotene->this compound CruS

Caption: Simplified this compound biosynthesis pathway.

Experimental_Workflow Experimental Workflow for this compound Yield Optimization cluster_culture Cultivation cluster_extraction Extraction & Analysis strain_selection Strain Selection media_optimization Media Optimization (Carbon, Nitrogen, Sulfur sources) strain_selection->media_optimization parameter_tuning Parameter Tuning (Light, pH, Temperature) media_optimization->parameter_tuning scale_up Scale-up Culture parameter_tuning->scale_up cell_harvest Cell Harvesting scale_up->cell_harvest extraction Pigment Extraction cell_harvest->extraction quantification HPLC Quantification extraction->quantification

Caption: Workflow for optimizing this compound yield.

References

The Critical Need for Okenone Standard Reference Materials: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of experimental results are paramount. The unique carotenoid Okenone, a biomarker for photic zone euxinia and a compound with potential therapeutic applications, presents significant analytical challenges. A primary obstacle in advancing this compound research is the lack of commercially available, certified standard reference materials. This deficiency impedes accurate quantification, complicates data comparison across different laboratories, and hinders the validation of analytical methods.

This technical support center provides essential guidance for researchers working with this compound, offering troubleshooting advice and standardized protocols to mitigate the challenges arising from the absence of a reference standard.

Frequently Asked Questions (FAQs)

Q1: Why is a standard reference material for this compound necessary?

A certified reference material is crucial for several reasons:

  • Accurate Quantification: It would allow for the creation of reliable calibration curves, leading to precise determination of this compound concentrations in various samples.

  • Method Validation: A standard is essential for validating the accuracy, precision, and linearity of analytical methods, such as High-Performance Liquid Chromatography (HPLC).

  • Inter-Laboratory Comparability: It would enable researchers from different laboratories to normalize their results, leading to more consistent and comparable data worldwide.[1]

  • Quality Control: A standard would serve as a quality control material to ensure the consistent performance of analytical instruments and procedures.

Q2: What are the main challenges in quantifying this compound without a standard?

Without a certified standard, researchers face significant hurdles:

  • Relative Quantification: Quantification is often relative to another pigment, such as bacteriochlorophyll a (Bchl a), which can vary depending on bacterial species and growth conditions.[2][3][4]

  • Lack of Accuracy: Absolute quantification is not possible, leading to uncertainty in toxicological and pharmacological studies.

  • Difficulty in Method Development: Optimizing extraction and analytical methods is challenging without a pure substance to assess recovery and efficiency.

  • Data Inconsistency: Results from different studies are difficult to compare, slowing down scientific progress.

Q3: How can I prepare an "in-house" this compound standard for preliminary experiments?

While not a substitute for a certified standard, an in-house reference can be prepared by extracting and purifying this compound from a known this compound-producing bacterial strain, such as Marichromatium purpuratum. The concentration of this in-house standard can be estimated spectrophotometrically using the molar extinction coefficient, though this method has limitations in terms of absolute accuracy.

Troubleshooting Guides

This compound Extraction
Problem Possible Cause Suggested Solution
Low Extraction Yield 1. Incomplete cell lysis. 2. Insufficient solvent volume. 3. Inefficient solvent for this compound.1. Ensure complete cell disruption through methods like sonication or bead beating. 2. Increase the solvent-to-sample ratio. 3. Use a mixture of acetone and methanol, which is effective for carotenoid extraction.
Sample Degradation (discoloration) 1. Exposure to light. 2. Exposure to heat. 3. Presence of oxygen.1. Perform extraction in a dark or low-light environment. 2. Keep samples on ice or at low temperatures throughout the process. 3. Use degassed solvents and consider working under a nitrogen atmosphere.
Emulsion Formation during Liquid-Liquid Extraction 1. Vigorous shaking. 2. High concentration of lipids or other interfering substances.1. Gently invert the separation funnel instead of vigorous shaking. 2. Add a saturated NaCl solution (brine) to break the emulsion. Centrifugation can also be effective.[5]
This compound Analysis by HPLC
Problem Possible Cause Suggested Solution
Poor Peak Shape (tailing or fronting) 1. Column overload. 2. Contamination at the column inlet. 3. Inappropriate mobile phase pH.1. Dilute the sample or inject a smaller volume. 2. Use a guard column and/or filter samples before injection. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check pump seals and check valves for leaks or wear.[6]
No or Low Signal 1. This compound degradation. 2. Incorrect detector wavelength. 3. Sample concentration is below the detection limit.1. Prepare fresh samples and protect them from light and heat. 2. Set the detector to the maximum absorbance wavelength for this compound (around 490-524 nm in common solvents).[3][7] 3. Concentrate the sample or use a more sensitive detector.

Quantitative Data Summary

The ratio of this compound to Bacteriochlorophyll a (Bchl a) is a critical parameter in many studies. The following table summarizes this ratio in different species and under various conditions.

Bacterial Strain/Species Growth Condition This compound:Bchl a Ratio Reference
Marichromatium purpuratum DSMZ 1591Autotrophic0.784 ± 0.009[3]
Marichromatium purpuratum DSMZ 1591Photoheterotrophic0.681 ± 0.002[3]
Marichromatium purpuratum (Mpurp1591)Continuous Culture (autotrophic)~1:1.5 (or 0.67)[2][4]
Thiocapsa marina DSMZ 5653Not specifiedNot specified, but produces this compound

Key Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cultures
  • Harvesting Cells: Centrifuge the bacterial culture (e.g., Marichromatium purpuratum) at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of a suitable buffer. Lyse the cells using sonication on ice or by bead beating.

  • Solvent Extraction: Add a 7:2 (v/v) mixture of acetone:methanol to the lysed cells. Vortex vigorously for 2-3 minutes.

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 10 minutes. Carefully collect the supernatant containing the pigments.

  • Drying: Evaporate the solvent under a stream of nitrogen gas in the dark.

  • Storage: Store the dried pigment extract at -20°C or lower in an amber vial under a nitrogen atmosphere.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation: Re-dissolve the dried pigment extract in a suitable solvent (e.g., acetone or the mobile phase). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 or C30 reversed-phase column. C30 columns are often preferred for better separation of carotenoid isomers.

  • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol, methyl-tert-butyl-ether (MTBE), and water.

  • Detection: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance of this compound (approximately 490-524 nm).

  • Quantification: In the absence of a standard, this compound can be quantified relative to an internal standard or by determining its ratio to another pigment like Bchl a.

Visualizing this compound's Biosynthesis

The production of this compound in purple sulfur bacteria follows a specific biosynthetic pathway starting from the common carotenoid precursor, lycopene. Understanding this pathway is crucial for researchers studying the genetics and regulation of this compound production.

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CrtY (Lycopene cyclase) Intermediate1 γ-Carotene derivative gamma_Carotene->Intermediate1 CrtU/CruE (Desaturase/Methyltransferase) Intermediate2 Keto-γ-carotene derivative Intermediate1->Intermediate2 CruS (Keto-desaturase) This compound This compound Intermediate2->this compound CruO (Ketolase)

Caption: Biosynthetic pathway of this compound from Lycopene.

This technical support center underscores the urgent need for the development and commercialization of an this compound standard reference material. In its absence, the provided guidelines aim to promote more consistent and reliable research practices within the scientific community.

References

Okenone Quantification: A Technical Support Center for Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of okenone. The aim is to foster consistency and comparability in this compound measurements across different laboratories.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant biomarker?

A1: this compound is a unique aromatic carotenoid pigment produced by certain species of purple sulfur bacteria (PSB) from the family Chromatiaceae.[1][2] Its diagenetic product, okenane, serves as a molecular fossil, or biomarker, in ancient sediments. The presence of okenane is a strong indicator of past anoxic and sulfidic conditions in the photic zone, a state known as photic zone euxinia.[3]

Q2: Which bacterial species are known to produce this compound?

A2: this compound is produced by specific strains of purple sulfur bacteria. Documented this compound-producing species include Marichromatium purpuratum, Thiocapsa marina, and Thiodictyon sp.[1][4][5]

Q3: What are the primary methods for this compound quantification?

A3: The most common and robust method for this compound quantification is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[6][7] Reversed-phase HPLC with a C18 column is typically used for separation.[4][6] Detection can be achieved with a photodiode array (PDA) detector and a mass spectrometer for confirmation and enhanced sensitivity.[6]

Q4: Are there established in vivo techniques for this compound quantification?

A4: Yes, an in vivo spectrophotometric method has been developed for more rapid quantification, which can be particularly useful for monitoring this compound production in cultures over time.[1][4] This method relies on the specific absorbance properties of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Signal Inefficient cell lysis and pigment extraction.Ensure complete cell disruption. Sonication in an acetone/methanol mixture (e.g., 7:2, v/v) is an effective method.[5] Perform extractions in the dark to prevent photodegradation of carotenoids.
This compound degradation.This compound is light-sensitive. Protect samples from light during all extraction and analysis steps. Store extracts at -20°C.[4]
Inappropriate HPLC-MS parameters.Optimize the mobile phase gradient and mass spectrometer settings. This compound can be detected as a protonated ion at m/z 579.[6]
Poor Chromatographic Peak Shape Matrix effects from co-extracted lipids or other pigments.Include a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis.
Column overload.Dilute the sample extract and re-inject.
Inconsistent Quantification Results Between Laboratories Differences in sample preparation and extraction protocols.Standardize the extraction solvent, sonication parameters, and centrifugation steps. As demonstrated in inter-laboratory studies of other compounds, sample preparation is a critical source of variability.[8]
Use of different quantification standards or calibration methods.Use a certified this compound standard if available. If not, cross-validate internal standards between laboratories.
Variations in HPLC-MS instrumentation and settings.While instrument differences are expected, key parameters like the column type, mobile phase composition, and ionization mode should be harmonized as much as possible. Electrospray ionization (ESI) has been shown to be effective for similar compounds.[7]
Co-elution with Other Pigments Insufficient chromatographic separation.Adjust the mobile phase gradient to improve the resolution between this compound and other pigments like bacteriochlorophyll a.

Experimental Protocols

Protocol 1: Pigment Extraction from Bacterial Cells

This protocol is adapted from methodologies used for pigment extraction from purple sulfur bacteria.[4][5]

  • Cell Harvesting : Pellet a known volume of bacterial culture by centrifugation.

  • Washing : Wash the cell pellet with a suitable buffer (e.g., 25 mM 3-(N-morpholino)propanesulfonate buffer, pH 7.2) to remove residual media.[5]

  • Extraction : Resuspend the cell pellet in an acetone/methanol solvent mixture (7:2, v/v).[5]

  • Cell Lysis : Sonicate the cell suspension to disrupt the cells and release the pigments. This should be performed on ice and in the dark.

  • Clarification : Centrifuge the extract to pellet cell debris.

  • Collection : Carefully transfer the supernatant containing the pigments to a new vial.

  • Drying : Dry the extract under a stream of nitrogen gas if solvent exchange or concentration is required.[5]

  • Storage : Store the dried extract or the extract in solvent at -20°C in the dark until analysis.[4]

Protocol 2: this compound Analysis by HPLC-MS

This protocol outlines a general approach for the analysis of this compound using HPLC-MS.[5][6][7]

  • Chromatographic System : An HPLC or UPLC system equipped with a PDA detector and interfaced with a mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 50 mm x 2.1 mm).[6]

  • Mobile Phase : A gradient of solvents is typically used. For example, a gradient of acetonitrile and aqueous ammonium acetate (10 mM).[4][5]

  • Flow Rate : A typical flow rate is around 0.2 ml/min.[4]

  • Injection Volume : 5-10 µL of the redissolved pigment extract.

  • PDA Detection : Monitor for the characteristic absorbance spectrum of this compound.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is suitable.[5][7]

    • Detection : Monitor for the protonated molecular ion of this compound at m/z 579.[6]

    • Fragmentation : If using tandem MS, characteristic fragment ions can be monitored for increased specificity.

Quantitative Data Summary

The following table summarizes the reported ratios of this compound to bacteriochlorophyll a (Bchl a) in different strains of purple sulfur bacteria under varying metabolic conditions. This ratio can be a key point of comparison between laboratories.

Bacterial Strain/SpeciesMetabolic ConditionThis compound:Bchl a Ratio (mean ± SD)Reference
Marichromatium purpuratum DSMZ 1591Autotrophic0.784 ± 0.009[1][4]
Marichromatium purpuratum DSMZ 1591Photoheterotrophic0.681 ± 0.002[1][4]
Marichromatium purpuratum DSMZ 1711Not Specified0.864 ± 0.002[1][4]
Thiocapsa marina DSMZ 5653Not Specified0.463 ± 0.002[1][4]
FGL21 (isolated from Fayetteville Green Lake)Not SpecifiedVaries[1][4]
Marichromatium purpuratum (Mpurp1591)Autotrophic Continuous Culture1:1.5 (this compound to Bchl a)[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Harvest Cells Wash Wash Pellet Harvest->Wash Extract Extract Pigments (Acetone/Methanol) Wash->Extract Lyse Sonicate Extract->Lyse Clarify Centrifuge Lyse->Clarify Collect Collect Supernatant Clarify->Collect HPLC HPLC Separation (C18 Column) Collect->HPLC PDA PDA Detection HPLC->PDA MS MS Detection (m/z 579) HPLC->MS Integrate Integrate Peak Area PDA->Integrate MS->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: A generalized workflow for the extraction and quantification of this compound.

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene CrtY (Lycopene cyclase) Intermediate1 Intermediate with χ-ring gamma_Carotene->Intermediate1 CrtU (γ-carotene desaturase/methyltransferase) This compound This compound Intermediate1->this compound Further enzymatic steps (e.g., CrtC, CrtF, CruO)

Caption: Simplified biosynthetic pathway leading to the formation of this compound.

References

Technical Support Center: Okenone Analysis & Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Okenone.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix during LC-MS analysis.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[2]

Q2: What are the common signs that my this compound analysis is being affected by matrix effects?

Common indicators of matrix effects include:

  • Low and inconsistent signal intensity for this compound across replicate injections.[1]

  • Poor reproducibility of retention times and peak areas.

  • Inaccurate quantification, with results being either unexpectedly low or high.

  • The appearance of unexpected peaks or a noisy baseline in your chromatogram.

Q3: What are the primary sources of matrix effects in this compound analysis, particularly from bacterial cultures?

In biological samples, such as bacterial cell extracts, the primary sources of matrix effects include:

  • Phospholipids: These are major components of cell membranes and a significant cause of matrix effects in LC-MS bioanalysis.[2][3][4]

  • Salts and Buffers: High concentrations of salts from culture media or buffers used during extraction can interfere with the ionization process.[2]

  • Proteins and other endogenous metabolites: These molecules can co-elute with this compound and affect its ionization.[2]

  • Pigments and other lipids: Other cellular pigments and lipids can also contribute to the overall matrix effect.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A common and effective method is the post-extraction spike .[1][2] This involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank matrix sample that has undergone the full extraction procedure. The percentage difference between these two signals indicates the degree of ion suppression or enhancement.[1]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Reproducibility for this compound Standard
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression 1. Dilute the Sample: A simple 1:10 or 1:100 dilution can reduce the concentration of interfering matrix components.[1]Increased signal-to-noise ratio if suppression was concentration-dependent.
2. Optimize Chromatography: Adjust the gradient of your mobile phase to better separate this compound from co-eluting matrix components.[1]Improved peak shape and intensity.
3. Improve Sample Cleanup: Implement a Solid Phase Extraction (SPE) step to remove interfering compounds. C18 and C30 cartridges are effective for carotenoids.[1][3]A cleaner sample leading to a more stable and intense this compound signal.
4. Use an Internal Standard: A stable isotope-labeled this compound or a structurally similar carotenoid can compensate for signal variability.[5]Consistent quantification despite variations in matrix effects between samples.
Issue 2: Inaccurate this compound Quantification (Results are consistently too low or too high)
Possible Cause Troubleshooting Step Expected Outcome
Matrix Effect (Ion Suppression or Enhancement) 1. Perform a Matrix Effect Assessment: Use the post-extraction spike method to quantify the percentage of ion suppression or enhancement.A clear understanding of the magnitude and direction of the matrix effect.
2. Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank, extracted matrix to mimic the sample conditions.More accurate quantification as the standards and samples experience similar matrix effects.
3. Employ Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting matrix effects, though it requires a specific internal standard.[6]The most accurate and precise quantification, as the internal standard co-elutes and experiences the same matrix effects as the analyte.

Quantitative Data Summary

The following table summarizes the potential impact of matrix effects on analyte signals as reported in the literature for complex biological samples.

Matrix Effect Parameter Calculation Interpretation Typical Range of Variation
Matrix Factor (MF) (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.Can range from significant suppression (<0.5) to substantial enhancement (>2.0) depending on the matrix and analyte.
Recovery (%) (Peak area of analyte in pre-extraction spiked matrix) / (Peak area of analyte in post-extraction spiked matrix) * 100Indicates the efficiency of the extraction process.Ideally between 80-120%, but can be lower due to analyte loss during sample preparation.
Process Efficiency (%) (Peak area of analyte in pre-extraction spiked matrix) / (Peak area of analyte in neat solution) * 100Represents the overall effect of both matrix and extraction efficiency.A comprehensive measure of the method's performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Bacterial Cultures

This protocol is adapted from methods for extracting carotenoids from bacterial cells.

  • Cell Harvesting: Centrifuge 10 mL of bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Extraction: To the cell pellet, add 1 mL of methanol and vortex for 1 minute to lyse the cells.

  • Phase Separation: Add 2 mL of hexane to the methanol-cell mixture and vortex for 2 minutes. Add 1 mL of water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes to achieve clear phase separation.

  • Collection: Carefully collect the upper hexane layer containing the this compound.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol uses a C18 cartridge, which has been shown to have high retention for carotenoids.[1][3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it.

  • Sample Loading: Reconstitute the dried this compound extract from the LLE protocol in 1 mL of the initial mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 2 mL of a less polar solvent mixture, such as methanol/acetonitrile (50:50 v/v).

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Protocol 3: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): A known concentration of this compound standard in the final mobile phase.

    • Set B (Blank Matrix Extract): Process a blank bacterial culture (without this compound) through your entire extraction and cleanup procedure.

    • Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as in Set A.

  • Analyze: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Bacterial Cells LLE Liquid-Liquid Extraction Harvest->LLE SPE Solid-Phase Extraction (Cleanup) LLE->SPE Dry Dry Down & Reconstitute SPE->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting workflow for matrix effects.

Matrix_Effect_Concept cluster_ideal Ideal Scenario (No Matrix) cluster_real Real Scenario (With Matrix) Analyte_Ideal This compound IonSource_Ideal Ion Source Analyte_Ideal->IonSource_Ideal Detector_Ideal Detector IonSource_Ideal->Detector_Ideal Signal_Ideal Expected Signal Detector_Ideal->Signal_Ideal Analyte_Real This compound IonSource_Real Ion Source Analyte_Real->IonSource_Real Matrix Co-eluting Matrix Components Matrix->IonSource_Real Detector_Real Detector IonSource_Real->Detector_Real Signal_Real Suppressed/Enhanced Signal Detector_Real->Signal_Real

Caption: Concept of matrix effect on this compound signal.

References

Limitations in the interpretation of Okenone data.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Okenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in this compound-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in research?

A1: this compound is a unique ketocarotenoid pigment produced by certain species of purple sulfur bacteria (PSB), belonging to the Chromatiaceae family.[1] Its primary roles in these organisms are light absorption for anoxygenic photosynthesis and photoprotection.[2] In the broader scientific community, this compound is a significant biomarker. Its diagenetic product, okenane, found in ancient sediments, is used as an indicator of past photic zone euxinia—anoxic and sulfidic conditions in the sunlit layer of water bodies.[3]

Q2: What are the main limitations when interpreting this compound data from sediment samples?

A2: The interpretation of sedimentary this compound concentrations as a direct measure of past purple sulfur bacteria (PSB) abundance is subject to several key limitations:

  • Dependence on Metabolism and Species: The concentration of this compound is not solely dependent on PSB cell density. It is also influenced by the metabolic state of the bacteria (autotrophic vs. photoheterotrophic) and the specific species present, as different species produce varying amounts of this compound.

  • Variable this compound to Bacteriochlorophyll a (Bchl a) Ratios: The ratio of this compound to Bchl a, another pigment in PSB, is not constant. This ratio can differ significantly between PSB species and strains and can be altered by environmental conditions and the bacteria's metabolism.

  • Benthic vs. Planktonic Production: this compound can be produced by both planktonic (free-floating) and benthic (sediment-dwelling) PSB. This can complicate the interpretation of this compound in sediments as a definitive marker for conditions in the overlying water column.

  • Differential Preservation: this compound and Bchl a degrade at different rates in sediments. Sedimentary records often show a lower ratio of Bchl a to this compound compared to living cells, indicating that this compound may be better preserved.

Q3: Is the production of this compound by purple sulfur bacteria constant?

A3: The regulation of this compound production is complex and appears to be influenced by environmental factors. While some studies suggest that this compound is produced constitutively under certain conditions, such as constant light in autotrophic cultures of Marichromatium purpuratum, other research indicates that its production can be inducible and may vary with changes in light intensity and nutrient availability.[4][5][6] For instance, photoheterotrophically grown PSB show significantly lower ratios of this compound to bacteriochlorophyll a.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during this compound extraction, quantification, and analysis.

Issue 1: Low or No this compound Detected in Samples
Possible Cause Troubleshooting Steps
Inefficient Cell Lysis Purple sulfur bacteria can have robust cell walls. Ensure complete cell lysis by using appropriate methods such as sonication, bead beating, or chemical lysis with agents like lysozyme, especially for Gram-positive species.[7]
Incomplete Pigment Extraction This compound is a lipid-soluble molecule. Use a sequence of polar and non-polar solvents for extraction (e.g., acetone followed by petroleum ether or a mixture of methanol, acetone, and N,N-dimethylformamide) to ensure complete extraction from the cell biomass or sediment matrix.[8] For sediment samples, multiple extraction steps may be necessary.
Sample Degradation Carotenoids like this compound are sensitive to light, heat, and oxygen.[9] Protect samples from light by using amber vials or wrapping them in foil.[10] Perform extractions at low temperatures (e.g., on ice) and consider adding antioxidants like BHT to the extraction solvents.[11] Store extracts under an inert gas (e.g., nitrogen or argon) at -20°C or lower.
Low Abundance in Source The concentration of this compound-producing bacteria in your sample may be below the detection limit of your analytical method. Consider concentrating a larger volume of culture or sediment.
Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate HPLC Column A C30 reversed-phase column is often recommended for separating carotenoid isomers and is generally effective for this compound analysis.[10]
Suboptimal Mobile Phase The mobile phase composition is critical for good separation. A gradient elution with a mixture of solvents like methanol, methyl-tert-butyl ether, and water is often used for carotenoid analysis. Optimize the gradient to improve the resolution of this compound from other pigments.
Peak Tailing This can be caused by interactions between this compound and active sites on the column. Ensure the sample is dissolved in a solvent compatible with the mobile phase. Adding a small amount of a modifier like triethylamine to the mobile phase can sometimes reduce tailing.
Peak Broadening or Splitting This may indicate column contamination or degradation. Use a guard column to protect the analytical column and filter all samples and mobile phases before use.[12] If the problem persists, the column may need to be washed with a strong solvent or replaced.
Retention Time Shifts Inconsistent mobile phase composition or temperature fluctuations can cause retention times to drift.[13] Ensure the mobile phase is well-mixed and use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound production in different species of purple sulfur bacteria.

Table 1: this compound to Bacteriochlorophyll a (Bchl a) Ratios in Different Purple Sulfur Bacteria Species/Strains

Species/StrainThis compound:Bchl a Ratio (mean ± SD)Reference
Marichromatium purpuratum DSMZ 15910.864 ± 0.002[9]
Marichromatium purpuratum DSMZ 17110.784 ± 0.009[9]
Thiocapsa marina DSMZ 56530.463 ± 0.002[9]
FGL21 (isolated from Fayetteville Green Lake)0.681 ± 0.002[9]

Table 2: Effect of Metabolism on this compound to Bchl a Ratio in Marichromatium purpuratum

Metabolic ConditionThis compound:Bchl a Ratio (mean ± SD)Reference
Autotrophic0.784 ± 0.009[9]
Photoheterotrophic0.681 ± 0.002[9]

Experimental Protocols & Workflows

General Workflow for this compound Analysis from Bacterial Cultures or Sediments

Okenone_Analysis_Workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Bacterial Culture or Sediment Core Lysis Cell Lysis (if applicable) Sample->Lysis Extraction Solvent Extraction Lysis->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC-DAD/MS Analysis Concentration->HPLC Quantification Quantification HPLC->Quantification Interpretation Data Interpretation (considering limitations) Quantification->Interpretation

A generalized workflow for the analysis of this compound from sample collection to data interpretation.
Detailed Methodologies

A detailed protocol for the extraction and analysis of carotenoids, including this compound, from bacterial cultures can be found in a study that focuses on color complementation assays in E. coli.[10] This protocol emphasizes the importance of performing extractions under dim light to prevent photoisomerization and recommends a C30 column for optimal HPLC separation. For sedimentary pigment analysis, a comprehensive guide outlines procedures for sample collection, storage, and extraction, highlighting the instability of pigments to light, heat, acids, and peroxides.[9]

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general carotenoid precursor, lycopene. The key enzymes involved in the formation of the characteristic χ-ring and other modifications have been identified.[14][15]

Okenone_Biosynthesis Lycopene Lycopene CrtY CrtY (Lycopene cyclase) Lycopene->CrtY gamma_Carotene γ-Carotene CrtU CrtU (γ-carotene desaturase/methyltransferase) gamma_Carotene->CrtU Chr_ring_Carotenoid χ-ring Carotenoid Other_Enzymes Other Enzymes (e.g., ketolases, methyltransferases) Chr_ring_Carotenoid->Other_Enzymes This compound This compound CrtY->gamma_Carotene CrtU->Chr_ring_Carotenoid Other_Enzymes->this compound

A simplified diagram of the this compound biosynthesis pathway starting from Lycopene.
Regulation of Carotenoid Biosynthesis in Purple Bacteria

The synthesis of carotenoids, including this compound, in purple bacteria is regulated by environmental factors such as light and oxygen. This regulation often occurs at the level of gene expression of the crt genes, which encode the biosynthetic enzymes.

Carotenoid_Regulation Light Light Regulatory_Proteins Regulatory Proteins (e.g., CrtJ) Light->Regulatory_Proteins Oxygen Oxygen Oxygen->Regulatory_Proteins Redox_State Cellular Redox State Redox_State->Regulatory_Proteins crt_Genes crt Gene Expression Regulatory_Proteins->crt_Genes activation/ repression Carotenoid_Biosynthesis Carotenoid Biosynthesis (including this compound) crt_Genes->Carotenoid_Biosynthesis

Environmental signals regulating carotenoid biosynthesis in purple bacteria.
Logical Framework for Interpreting this compound as a Biomarker

The use of this compound as a biomarker for photic zone euxinia requires a careful consideration of multiple factors. The following diagram illustrates the logical steps and potential confounding factors in this interpretation.

Okenone_Biomarker_Logic Okenane_in_Sediment Okenane detected in sediment PSB_Presence Presence of Purple Sulfur Bacteria (PSB) Okenane_in_Sediment->PSB_Presence implies Photic_Zone_Euxinia Photic Zone Euxinia (Anoxic & Sulfidic) PSB_Presence->Photic_Zone_Euxinia suggests Confounding_Factors Confounding Factors: - Benthic production - Differential preservation - Species-specific production - Metabolic state dependency Confounding_Factors->PSB_Presence Confounding_Factors->Photic_Zone_Euxinia

References

Validation & Comparative

A Researcher's Guide to Stable Carbon Isotope Analysis of Okenone for Source Verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stable carbon isotope analysis of the biomarker okenone against other source verification methods. This compound, a carotenoid pigment unique to the Chromatiaceae family of purple sulfur bacteria (PSB), serves as a crucial molecular fossil, okenane, in the geological record.[1][2] Its stable carbon isotopic composition (δ¹³C) offers a powerful tool for verifying its biological source and understanding ancient carbon cycles. This guide presents supporting experimental data, detailed methodologies, and a comparative analysis of alternative techniques to aid researchers in selecting the most appropriate methods for their specific needs.

Performance Comparison: Deciphering the Source of this compound

The δ¹³C value of this compound is primarily influenced by the carbon source assimilated by the purple sulfur bacteria and the specific carbon fixation pathway utilized. This principle allows for the differentiation between this compound produced by various PSB species and under different metabolic conditions (autotrophy vs. photoheterotrophy).

Key Performance Metrics

Stable carbon isotope analysis of this compound provides a quantitative measure (δ¹³C) that directly links the biomarker to the metabolic activity of its source organism. This method stands out for its ability to provide source-specific information even in complex environmental or geological samples where DNA may not be preserved.

Table 1: Stable Carbon Isotope Data for this compound in Purple Sulfur Bacteria

Purple Sulfur Bacteria SpeciesGrowth ConditionCarbon Sourceδ¹³C of Biomass (‰)δ¹³C of this compound (‰)Carbon Isotope Fractionation (ε_this compound-CO₂) (‰)Reference
Marichromatium purpuratum (Mpurp1591)Autotrophic (continuous culture)CO₂Not ReportedNot Directly Reported-15.5 ± 1.2[1][2]
Marichromatium purpuratum (Mpurp1591)Autotrophic (continuous culture)CO₂Not ReportedEnriched by 2.2 ± 0.4‰ relative to biomassNot Applicable[1][2]
Thiocapsa marina (DSMZ 5653)Autotrophic vs. PhotoheterotrophicCO₂ / Organic SubstratesVariedNot ReportedNot Reported[3]
Marichromatium purpuratum (DSMZ 1711)Autotrophic vs. PhotoheterotrophicCO₂ / Organic SubstratesVariedNot ReportedNot Reported[3]
FGL21 (isolate)Autotrophic vs. PhotoheterotrophicCO₂ / Organic SubstratesVariedNot ReportedNot Reported[3]

Note: The table highlights that while specific δ¹³C values for this compound are not always reported, the carbon isotope fractionation (ε) provides a robust measure of the isotopic difference between the product (this compound) and the source (CO₂). Photoheterotrophically grown PSB show significantly different this compound to bacteriochlorophyll a ratios, indicating a physiological shift that would likely be reflected in the δ¹³C of this compound.[3]

Comparison with Other Source Verification Alternatives

While stable isotope analysis of this compound is a powerful tool, other methods are available for microbial source tracking and biomarker verification.

Table 2: Comparison of this compound δ¹³C Analysis with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Stable Carbon Isotope Analysis of this compound Measures the ratio of ¹³C to ¹²C in the this compound molecule, which is indicative of the carbon source and metabolic pathway of the producing organism.High specificity for the biological source of the biomarker. Applicable to ancient samples where DNA is not preserved. Provides insights into the paleoenvironment and carbon cycling.Requires specialized and expensive equipment (GC-C-IRMS). A comprehensive library of δ¹³C values for this compound from diverse PSB species under various conditions is still developing.
DNA-Based Methods (e.g., 16S rRNA gene sequencing, qPCR) Detects and quantifies specific DNA sequences of the source organisms.[4][5][6]High sensitivity and specificity for extant organisms. Can provide detailed community composition.DNA is often poorly preserved in ancient sediments.[7] Can be susceptible to contamination. Does not directly link the organism to the production of a specific biomarker in the past.
Other Biomarker Analysis (e.g., lipid profiles) Identifies a suite of biomarkers characteristic of a particular group of organisms or environmental condition.[7][8][9]Can provide a broader picture of the microbial community and environmental conditions.Biomarkers can be produced by multiple organisms, leading to ambiguity in source attribution. Diagenetic alteration can obscure the original biological signature.
Microscopy (e.g., SEM, TEM) Visual identification of microbial cells or microfossils.Provides direct evidence of the presence of microorganisms. Can reveal morphological details.Identification to the species level can be challenging. Does not confirm that the observed organisms produced the specific biomarker of interest. Preservation of cellular structures can be poor.

Experimental Protocols

The following is a generalized protocol for the stable carbon isotope analysis of this compound, adapted from standard procedures for compound-specific isotope analysis (CSIA) of lipid biomarkers.[10][11][12]

Sample Preparation and Lipid Extraction
  • Sample Collection and Storage: Collect sediment, water, or microbial culture samples. Freeze-dry and store at -20°C until extraction.

  • Lipid Extraction: Extract total lipids from the homogenized sample using a solvent mixture such as dichloromethane:methanol (2:1 v/v) via ultrasonication or accelerated solvent extraction.

  • Fractionation: Separate the total lipid extract into different compound classes (e.g., hydrocarbons, ketones, fatty acids) using column chromatography with silica gel. This compound will typically elute in a polar fraction.

This compound Isolation and Purification
  • High-Performance Liquid Chromatography (HPLC): Purify the this compound-containing fraction using HPLC with a C18 or C30 column and a suitable solvent gradient (e.g., methanol/water to dichloromethane).

  • Purity Check: Verify the purity of the isolated this compound fraction using HPLC with a diode-array detector (DAD) and by comparing the mass spectrum with known standards.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis
  • Derivatization (if necessary): While this compound can sometimes be analyzed directly, derivatization to a more volatile form may improve chromatographic performance.

  • GC Separation: Inject the purified this compound sample into a gas chromatograph (GC) equipped with a capillary column suitable for carotenoid analysis. The GC separates this compound from any remaining impurities.

  • Combustion: The eluting this compound is quantitatively combusted to CO₂ gas in a high-temperature (typically >900°C) oxidation reactor.

  • IRMS Analysis: The resulting CO₂ gas is introduced into the isotope ratio mass spectrometer (IRMS), which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Calibration: Calibrate the system using reference materials of known isotopic composition to ensure accuracy and precision. The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for this compound isotope analysis and the logical basis for its use in source verification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sediment/Culture Sample Extraction Lipid Extraction Sample->Extraction DCM:MeOH Fractionation Column Chromatography Extraction->Fractionation Silica Gel HPLC HPLC Purification Fractionation->HPLC GCCIRMS GC-C-IRMS Analysis HPLC->GCCIRMS Data δ¹³C Value GCCIRMS->Data

Experimental workflow for this compound δ¹³C analysis.

logical_relationship cluster_source Carbon Source cluster_organism Source Organism cluster_product Biomarker cluster_interpretation Interpretation CO2 Dissolved Inorganic Carbon (CO₂) PSB Purple Sulfur Bacteria (Chromatiaceae) CO2->PSB Autotrophy (Calvin Cycle) OrganicC Organic Carbon Substrates OrganicC->PSB Photoheterotrophy This compound This compound PSB->this compound Biosynthesis Conclusion δ¹³C of this compound reflects the δ¹³C of the primary carbon source and the metabolic pathway. This compound->Conclusion

Logical basis for this compound source verification.

References

A Comparative Guide to Okenone and Isorenieratene as Biomarkers for Photic Zone Euxinia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of okenone and isorenieratene, two key carotenoid biomarkers used to identify photic zone euxinia (PZE) in both modern and ancient aquatic environments. Understanding the nuances of these biomarkers is critical for accurately reconstructing past environmental conditions and for various research applications.

Introduction to Euxinia and its Biomarkers

Photic zone euxinia describes the condition where anoxic and sulfidic waters extend into the photic zone, the upper layer of a body of water that receives sunlight. This environment hosts unique microbial communities, particularly anoxygenic phototrophic bacteria, which utilize sulfide instead of water for photosynthesis. The preserved lipid biomarkers from these bacteria in sediment records serve as powerful proxies for reconstructing past episodes of euxinia, which have been linked to major oceanic anoxic events and mass extinctions.

Among the most specific biomarkers for PZE are the carotenoids this compound and isorenieratene. These pigments are produced by distinct groups of anoxygenic phototrophic bacteria and their presence in geological records, in their preserved forms (okenane and isorenieratane), provides direct evidence for the past existence of PZE.

This compound and Isorenieratene: A Head-to-Head Comparison

While both this compound and isorenieratene are indicative of PZE, they originate from different microbial sources that occupy distinct ecological niches. This distinction allows for a more refined interpretation of the paleoenvironment.

FeatureThis compoundIsorenieratene
Biological Source Purple Sulfur Bacteria (PSB), specifically of the family Chromatiaceae.[1]Brown-colored strains of Green Sulfur Bacteria (GSB) and some Actinobacteria.[2]
Diagenetic Product OkenaneIsorenieratane
Typical Environmental Indication Anoxic and sulfidic conditions in the photic zone. Often associated with shallower and/or higher light conditions within the euxinic zone compared to GSB.[1]Anoxic and sulfidic conditions in the photic zone. Brown-colored GSB are adapted to lower light intensities, suggesting a deeper chemocline.[1]
Oxygen Requirement for Biosynthesis Oxygen-independent.[3]Oxygen-independent.
Observed Abundance in a Modern Euxinic Lake (Fayetteville Green Lake) Abundant in both the water column at the chemocline and in benthic mats.[4][5]Absent from the water column and sediments, despite the presence of Green Sulfur Bacteria.[4][5]

Biosynthetic Pathways

The biosynthesis of this compound and isorenieratene involves a series of enzymatic steps, starting from the common carotenoid precursor, lycopene. The key differentiating steps are the cyclization and modification of the terminal rings of the carotenoid backbone.

This compound Biosynthesis

The formation of the characteristic χ-ring of this compound is a key part of its biosynthetic pathway. The process involves a CrtY-type lycopene cyclase that produces γ-carotene, which is then acted upon by a CrtU/CruE-type γ-carotene desaturase/methyltransferase to form the distinctive χ-ring.[6] Further modifications, including the introduction of a keto group, complete the synthesis of this compound.

Okenone_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CrtY-type lycopene cyclase Intermediate_1 γ-Carotene derivative with χ-ring gamma_Carotene->Intermediate_1 CrtU/CruE-type desaturase/methyltransferase This compound This compound Intermediate_1->this compound Further modifications (e.g., ketolation)

Biosynthetic pathway of this compound.
Isorenieratene Biosynthesis

The biosynthesis of isorenieratene in green sulfur bacteria is a cooperative effort of two carotenoid cyclases, CruA and CruB.[7][8] CruA acts as a lycopene monocyclase, while CruB is a γ-carotene cyclase.[7][8] This two-step cyclization, followed by desaturation and methylation by the CrtU enzyme, leads to the formation of the two aromatic rings characteristic of isorenieratene.

Isorenieratene_Biosynthesis Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene CruA (lycopene monocyclase) beta_Carotene beta_Carotene gamma_Carotene->beta_Carotene CruB (γ-carotene cyclase) Isorenieratene Isorenieratene beta_Carotene->Isorenieratene CrtU (desaturase/methyltransferase) Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Sediment_Core Sediment Core Collection Sectioning Core Sectioning Sediment_Core->Sectioning Freeze_Drying Lyophilization (Freeze-Drying) Sectioning->Freeze_Drying Solvent_Extraction Solvent Extraction (e.g., Acetone) Freeze_Drying->Solvent_Extraction Sonication Ultrasonication Solvent_Extraction->Sonication LLE Liquid-Liquid Extraction (Optional) Sonication->LLE Evaporation Evaporation under N2 LLE->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution HPLC HPLC Separation (C18 column) Reconstitution->HPLC Detection PDA/UV-Vis Detection (~450 nm) HPLC->Detection Quantification Quantification (External Standards or Extinction Coefficients) Detection->Quantification

References

Okenone vs. Chlorobactene: A Comparative Guide to Paleo-Proxies for Photic Zone Depth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reconstruction of past environmental conditions, particularly the depth of the photic zone in ancient aquatic ecosystems, is crucial for understanding Earth's history and the evolution of life. Molecular fossils, or biomarkers, preserved in sedimentary records offer a powerful tool for these reconstructions. Among these, the carotenoids okenone and chlorobactene, and their diagenetic products okenane and chlorobactane, serve as key proxies for the presence and depth of photic zone euxinia—anoxic and sulfidic water layers exposed to sunlight. This guide provides an objective comparison of this compound and chlorobactene as paleo-proxies, supported by experimental data and detailed methodologies, to aid researchers in their selection and application.

At a Glance: this compound vs. Chlorobactene

FeatureThis compoundChlorobactene
Biological Source Purple Sulfur Bacteria (PSB), primarily of the family Chromatiaceae.[1][2][3]Green Sulfur Bacteria (GSB), of the family Chlorobiaceae.[1][4]
Diagenetic Product OkenaneChlorobactane
Indication Photic zone euxinia with a relatively shallow chemocline.Photic zone euxinia with a relatively deep chemocline.[1]
Inferred Photic Zone Depth Typically <25 meters, with high probability <12 meters.[1]Deeper than the this compound-producing zone, indicating lower light conditions.[1]
Ecological Significance PSB are generally less tolerant of low light conditions compared to GSB. The presence of this compound suggests that the sulfidic zone reached into the upper, more illuminated parts of the water column.GSB are adapted to lower light intensities and can thrive at greater depths than PSB. The presence of chlorobactene points to a deeper euxinic zone.[1]
Preservation Potential This compound and its diagenetic product, okenane, are relatively stable and can be preserved in the geological record for over a billion years.[5]Chlorobactene and its diagenetic product, chlorobactane, are also well-preserved in ancient sediments.[1]
Factors Influencing Concentration The concentration of this compound in sediments is influenced by the species composition and metabolic state of the PSB community, not just cell density.[2][3]The concentration of chlorobactene is related to the abundance of GSB.

Interpreting Photic Zone Depth: The Underlying Principles

The use of this compound and chlorobactene as proxies for photic zone depth is based on the distinct ecological niches of their source organisms, Purple Sulfur Bacteria (PSB) and Green Sulfur Bacteria (GSB). Both are anoxygenic phototrophs, meaning they conduct photosynthesis without producing oxygen, and they require both light and sulfide.

In a stratified water body with an anoxic and sulfidic deep layer (euxinia), a chemocline forms where sulfide meets oxygenated or nitrate-containing waters. The depth of this chemocline and the extent to which light penetrates into the sulfidic zone determines which group of bacteria will dominate.

PSB, the producers of this compound, are adapted to higher light intensities. Therefore, their presence, indicated by this compound or its fossil equivalent okenane in the sediment, suggests that the chemocline was relatively shallow, allowing sufficient light to reach the upper sulfidic waters.[1] Conversely, GSB, the source of chlorobactene, are highly efficient at harvesting light and can thrive in the much lower light conditions found at greater depths.[1] Consequently, the presence of chlorobactene or chlorobactane points to a deeper photic zone where the sulfidic layer was further from the surface.

The relationship between these biomarkers and the inferred photic zone depth is illustrated in the following diagram:

cluster_water_column Stratified Water Column Sunlight Sunlight Oxic_Zone Oxic Zone Chemocline Chemocline Euxinic_Zone Euxinic Zone (Anoxic + Sulfidic) Shallow_Euxinia Shallow Photic Zone Euxinia PSB Purple Sulfur Bacteria (PSB) Shallow_Euxinia->PSB Favors Deep_Euxinia Deep Photic Zone Euxinia GSB Green Sulfur Bacteria (GSB) Deep_Euxinia->GSB Favors This compound This compound / Okenane PSB->this compound Produces Chlorobactene Chlorobactene / Chlorobactane GSB->Chlorobactene Produces Sediment Sedimentary Record This compound->Sediment Chlorobactene->Sediment

Paleo-Proxy Interpretation Workflow

Experimental Protocols

The accurate identification and quantification of this compound, chlorobactene, and their diagenetic products from sediment samples is critical for reliable paleoenvironmental reconstructions. The following is a generalized workflow based on established methods.

Sample Preparation and Extraction
  • Freeze-Drying and Homogenization: Sediment samples should be freeze-dried to remove water and then ground to a fine, homogenous powder to ensure efficient extraction.

  • Solvent Extraction: Carotenoids are typically extracted using organic solvents. A common method involves ultrasonication of the powdered sediment with a mixture of acetone and methanol (e.g., 7:2 v/v). This process is repeated until the supernatant is colorless, indicating complete extraction.

  • Liquid-Liquid Extraction (Optional but Recommended): To concentrate the pigments and remove interfering substances, a liquid-liquid extraction can be performed. The acetone/methanol extract is typically partitioned with a non-polar solvent like n-hexane or petroleum ether.

  • Saponification (for esterified carotenoids): In some cases, carotenoids may be esterified. Saponification with a mild base (e.g., methanolic KOH) can be employed to hydrolyze these esters. However, this step should be used with caution as it can degrade some pigments.

  • Drying and Reconstitution: The final extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., acetone, ethyl acetate, or a mobile phase constituent).

Analysis of Intact Carotenoids (this compound and Chlorobactene) by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the separation and identification of intact carotenoids.

  • Chromatographic Separation: A C18 or C30 reversed-phase column is typically used. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water, sometimes with modifiers like ammonium acetate or formic acid, is employed to achieve good separation of the various pigments.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, targeting the specific precursor-to-product ion transitions for this compound and chlorobactene.

Analysis of Diagenetic Products (Okenane and Chlorobactane) by GC-MS

The saturated hydrocarbon products of diagenesis are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Fractionation: The total lipid extract is fractionated, typically by column chromatography on silica gel, to separate the hydrocarbon fraction from more polar compounds.

  • GC Separation: The hydrocarbon fraction is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or equivalent). A temperature program is used to separate the compounds based on their boiling points.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Okenane and chlorobactane are identified by their characteristic mass spectra and retention times compared to authentic standards or published data.

The analytical workflow can be visualized as follows:

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sediment_Sample Sediment Sample Freeze_Dry Freeze-Dry & Homogenize Sediment_Sample->Freeze_Dry Extraction Solvent Extraction Freeze_Dry->Extraction Concentration Concentration & Cleanup Extraction->Concentration HPLC_MS HPLC-MS/MS (this compound, Chlorobactene) Concentration->HPLC_MS Fractionation Fractionation Concentration->Fractionation Identification Identification HPLC_MS->Identification GC_MS GC-MS (Okenane, Chlorobactane) GC_MS->Identification Fractionation->GC_MS Quantification Quantification Identification->Quantification Paleo_Reconstruction Paleoenvironmental Reconstruction Quantification->Paleo_Reconstruction

Analytical Workflow for Carotenoid Biomarkers

Concluding Remarks

Both this compound and chlorobactene are invaluable proxies for reconstructing photic zone euxinia in the geological past. Their combined use can provide a more nuanced understanding of the structure of ancient water columns than the use of either biomarker alone. The presence of this compound (or okenane) is a strong indicator of a relatively shallow sulfidic zone, while the presence of chlorobactene (or chlorobactane) points to a deeper euxinic photic zone. Researchers should consider the geological context, potential diagenetic alterations, and employ rigorous analytical methodologies to ensure accurate and reliable paleoenvironmental interpretations. The continued refinement of analytical techniques and a better understanding of the physiological and ecological factors controlling the production of these carotenoids will further enhance their utility as paleo-proxies.

References

A Multi-Proxy Approach to Unveiling Ancient Ocean Anoxia: Okenone in the Paleoceanographic Toolkit

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the application of Okenone and other biomarkers in reconstructing past oceanic conditions.

The study of Earth's ancient oceans relies on chemical fossils—molecular biomarkers preserved in sedimentary records that provide clues to past environmental conditions. Among these, the carotenoid this compound has emerged as a specific indicator of photic zone euxinia, a condition where the sunlit surface waters of the ocean are devoid of oxygen and rich in hydrogen sulfide. This guide provides a comparative overview of this compound as a paleoceanographic proxy, its performance against other key biomarkers, and the detailed experimental protocols required for its analysis.

The Significance of this compound

This compound is a pigment produced by a specific group of anaerobic photosynthetic bacteria known as purple sulfur bacteria (PSB) of the family Chromatiaceae.[1] These organisms thrive in environments where light can penetrate to anoxic, sulfide-rich waters. Consequently, the presence of this compound, or its diagenetic product Okenane, in ancient sediments is a strong indicator that the photic zone of the water column was euxinic at the time of deposition.[1] This makes this compound a powerful tool for reconstructing past episodes of ocean anoxia, which have been linked to major climatic events and mass extinctions.

A Comparative Look: this compound vs. Other Anoxia Proxies

While this compound provides a specific signal for photic zone euxinia, a multi-proxy approach is always recommended for robust paleoceanographic reconstructions. The primary comparators for this compound are biomarkers derived from green sulfur bacteria (GSB), another group of anaerobic photosynthetic organisms.

BiomarkerSource OrganismEnvironmental IndicationKey AdvantagesLimitations
This compound/Okenane Purple Sulfur Bacteria (Chromatiaceae)Photic zone euxiniaHigh specificity to PSB.Production can be influenced by metabolism and species composition, not just cell density.
Isorenieratene/Isorenieratane Green Sulfur Bacteria (Chlorobiaceae)Photic zone euxiniaIndicates the presence of GSB, which have different light and sulfide requirements than PSB, allowing for a more nuanced reconstruction of the chemocline depth.
Chlorobactene/Chlorobactane Green Sulfur Bacteria (Chlorobiaceae)Photic zone euxiniaProvides further evidence for the presence of GSB.

The relative abundance of these biomarkers can provide insights into the structure of the ancient water column. For instance, the presence of this compound relative to Isorenieratene can suggest the depth of the chemocline, as PSB and GSB have different light and sulfide tolerances.

Experimental Protocols

Accurate and reproducible data are paramount in paleoceanographic studies. The following sections detail the key experimental procedures for the extraction, separation, and analysis of this compound and related carotenoid biomarkers from sediments.

Lipid Biomarker Extraction from Sediments

This protocol outlines the general steps for extracting total lipid content from sediment samples.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sonicator bath

  • Centrifuge

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Solvent Extraction: An accurately weighed amount of the dried and powdered sediment is subjected to solvent extraction, typically using a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).

  • Sonication: The sediment-solvent mixture is sonicated to facilitate the release of lipids from the sediment matrix.

  • Centrifugation: The mixture is then centrifuged to separate the sediment from the solvent extract.

  • Collection and Concentration: The supernatant containing the dissolved lipids is carefully collected. This extraction process is usually repeated multiple times to ensure complete recovery. The pooled extracts are then concentrated using a rotary evaporator.

Fractionation of the Total Lipid Extract

The total lipid extract is a complex mixture and requires fractionation to isolate the different compound classes.

Materials:

  • Silica gel column

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Column Preparation: A chromatography column is packed with activated silica gel.

  • Loading: The concentrated total lipid extract is dissolved in a small volume of a non-polar solvent like hexane and loaded onto the column.

  • Elution: A series of solvents with increasing polarity are passed through the column to elute different fractions. A common sequence is:

    • Aliphatic Hydrocarbons: Eluted with hexane. This fraction will contain Okenane, Isorenieratane, and Chlorobactane if present.

    • Aromatic Hydrocarbons: Eluted with a mixture of hexane and DCM.

    • Polar Compounds (including intact pigments like this compound): Eluted with a mixture of DCM and MeOH.

Instrumental Analysis

The different fractions are then analyzed using appropriate instrumental techniques.

For Diagenetic Products (Okenane, Isorenieratane, Chlorobactane): Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan mode to identify the compounds based on their mass spectra and retention times.

For Intact Pigments (this compound): High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS)

  • Instrumentation: An HPLC system equipped with a photodiode array detector and/or a mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for carotenoid separation.

  • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of acetonitrile, methanol, and water.

  • Detection:

    • DAD: The detector is set to monitor a range of wavelengths, with specific wavelengths chosen for the quantification of this compound based on its absorption maxima.

    • MS: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source can be used to generate ions for mass analysis, providing further confirmation of the compound's identity.

Visualizing the Workflow and Logical Relationships

To better understand the process and the interplay between the different proxies, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_interpretation Data Interpretation Sediment_Core Sediment Core Freeze_Drying Freeze-Drying & Homogenization Sediment_Core->Freeze_Drying Solvent_Extraction Solvent Extraction (DCM/MeOH) Freeze_Drying->Solvent_Extraction Fractionation Column Chromatography Solvent_Extraction->Fractionation GCMS GC-MS Analysis (Aliphatic Fraction) Fractionation->GCMS Okenane, Isorenieratane, Chlorobactane HPLC HPLC-DAD/MS Analysis (Polar Fraction) Fractionation->HPLC This compound Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis HPLC->Data_Analysis Paleo_Reconstruction Paleoceanographic Reconstruction Data_Analysis->Paleo_Reconstruction

Caption: Experimental workflow for biomarker analysis.

Logical_Relationships cluster_conditions Environmental Conditions cluster_organisms Source Organisms cluster_biomarkers Biomarkers cluster_interpretation Interpretation PZE Photic Zone Euxinia PSB Purple Sulfur Bacteria PZE->PSB GSB Green Sulfur Bacteria PZE->GSB This compound This compound PSB->this compound Isorenieratane Isorenieratane GSB->Isorenieratane Chlorobactane Chlorobactane GSB->Chlorobactane Reconstruction Water Column Structure This compound->Reconstruction Isorenieratane->Reconstruction Chlorobactane->Reconstruction

References

Okenone as a Quantitative Biomarker for Purple Sulfur Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carotenoid okenone, exclusive to certain species of purple sulfur bacteria (PSB) belonging to the family Chromatiaceae, has emerged as a significant biomarker for identifying the historical and current presence of these anoxygenic phototrophs.[1][2] Its diagenetic product, okenane, found in sedimentary rock, provides crucial evidence of past photic zone euxinia—anoxic and sulfidic water columns exposed to light.[1][2] This guide provides a comparative analysis of the correlation between this compound concentrations and PSB biomass, detailing the experimental methodologies for its quantification and exploring alternative biomarkers.

Correlation Between this compound and PSB Biomass: A Complex Relationship

While this compound is a definitive qualitative marker for the presence of specific PSB, its use as a direct quantitative measure of biomass is nuanced. Several studies have demonstrated a strong positive correlation, while others highlight influencing factors that can decouple this compound concentration from cell density.

Recent research has shown very strong linear correlations between the concentrations of this compound and bacteriochlorophyll a (Bchl a) with the cell density of the purple sulfur bacterium Marichromatium purpuratum in continuous culture.[3][4] This suggests that under controlled conditions, this compound can be a reliable indicator of biomass. However, the ratio of this compound to Bchl a can vary significantly between different species and even strains of PSB, ranging from 0.463 to 0.864 in one study.[5][6]

Furthermore, metabolic conditions play a crucial role. Photoheterotrophically grown PSB exhibit statistically significant lower this compound to Bchl a ratios compared to those grown autotrophically.[5][6] This implies that the concentration of this compound in environmental samples is not solely dependent on PSB cell density but also on the metabolic state and species composition of the bacterial community.[5][6] In sedimentary records, the correlation can be further complicated by the differential degradation rates of cellular components. For instance, a study of Holocene sediments found no correlation between the concentrations of this compound and the DNA of the this compound-producing bacterium Amoebobacter purpureus, indicating that this compound is better preserved over geological timescales than DNA.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the relationship between this compound, other pigments, and PSB cell density.

ParameterMarichromatium purpuratum 1591 (Autotrophic Continuous Culture)Reference
This compound per cell0.103 ± 0.012 fmol[4]
Bchl a per cell0.151 ± 0.012 fmol[4]
This compound to Bchl a ratio~1:1.5[4]
PSB Strain/SpeciesThis compound to Bchl a Ratio (Autotrophic)This compound to Bchl a Ratio (Photoheterotrophic)Reference
Marichromatium purpuratum DSMZ 15910.784 ± 0.0090.681 ± 0.002[5][6]
Marichromatium purpuratum DSMZ 17110.864 ± 0.002-[5][6]
Thiocapsa marina DSMZ 56530.463 ± 0.002-[5][6]
FGL21 (from Fayetteville Green Lake)--[5][6]

Experimental Protocols

Accurate quantification of this compound and PSB biomass is essential for establishing their correlation. Below are detailed methodologies for key experiments.

Quantification of this compound

Method: Ultra Performance-Liquid Chromatography-Mass Spectrometry (UP-LC-MS)

Protocol:

  • Sample Preparation:

    • For water column samples, filter a known volume of water through a glass fiber filter.

    • For sediment samples, freeze-dry and weigh a known amount of sediment.

    • For bacterial cultures, centrifuge a known volume of culture to pellet the cells.

  • Pigment Extraction:

    • Extract pigments from the filter, sediment, or cell pellet using an organic solvent mixture, typically acetone, methanol, or a combination thereof.

    • Sonication or bead beating can be used to enhance extraction efficiency.

    • Centrifuge the extract to remove cellular debris.

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • UP-LC-MS Analysis:

    • Re-suspend the dried pigment extract in a suitable solvent for injection (e.g., acetone).

    • Inject the sample into a UP-LC system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile, methanol, and water.

    • Detect and quantify this compound using a mass spectrometer in selected ion monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) of this compound.

    • Use an external standard of purified this compound to generate a calibration curve for absolute quantification.[3][6]

Quantification of Purple Sulfur Bacteria Biomass

Method 1: Spectrophotometric Measurement of Optical Density

Protocol:

  • Measure the absorbance of the bacterial culture at a specific wavelength, typically 660 nm, using a spectrophotometer.[8][9]

  • Correlate the optical density (OD) readings to biomass concentration (e.g., total suspended solids or cell count) using a pre-determined standard curve.[8]

Method 2: Gravimetric Measurement (Total Suspended Solids - TSS / Volatile Suspended Solids - VSS)

Protocol:

  • Filter a known volume of the bacterial culture through a pre-weighed glass fiber filter.

  • Dry the filter in an oven at a specific temperature (e.g., 105°C) until a constant weight is achieved.

  • The difference between the final and initial weight of the filter represents the TSS.

  • To determine VSS, further ignite the filter in a muffle furnace at a higher temperature (e.g., 550°C) to burn off organic matter.

  • The weight loss after ignition represents the VSS, which is a measure of the organic (cellular) biomass.[9]

Method 3: Direct Cell Counting

Protocol:

  • Use a hemocytometer or a flow cytometer to directly count the number of bacterial cells in a known volume of culture.

  • This method provides a direct measure of cell density.

Alternative Biomarkers for Anoxygenic Phototrophic Bacteria

While this compound is specific to certain PSB, other biomarkers can be used to identify and quantify different groups of anoxygenic phototrophic bacteria.

BiomarkerSource Organism(s)Environmental ImplicationReference
Bacteriochlorophylls (c, d, e) Green Sulfur Bacteria (GSB)Photic zone euxinia[10]
Isorenieratene Brown-pigmented Green Sulfur BacteriaPhotic zone euxinia[2]
Chlorobactene Green-pigmented Green Sulfur BacteriaPhotic zone euxinia[2]
3-isobutyl-4-methylmaleimide Green Sulfur BacteriaPhotic zone euxinia[10]

Visualizing Key Processes and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Okenone_Biosynthesis_Pathway cluster_this compound This compound Specific Pathway in PSB Lycopene Lycopene Neurosporene Neurosporene Lycopene->Neurosporene CrtD Spheroidene Spheroidene Neurosporene->Spheroidene CrtC/F This compound This compound Spheroidene->this compound CrtU-like ketolases

Caption: Simplified biosynthetic pathway of this compound in purple sulfur bacteria.

Experimental_Workflow_Okenone_Quantification cluster_sample Sample Collection & Preparation cluster_extraction Pigment Extraction cluster_analysis Analysis Sample Water, Sediment, or Culture Filtration_Centrifugation Filtration or Centrifugation Sample->Filtration_Centrifugation Freeze_Drying Freeze-Drying (for sediment) Sample->Freeze_Drying Solvent_Extraction Organic Solvent Extraction (e.g., Acetone/Methanol) Filtration_Centrifugation->Solvent_Extraction Freeze_Drying->Solvent_Extraction Sonication Sonication/Bead Beating Solvent_Extraction->Sonication Centrifugation2 Centrifugation Sonication->Centrifugation2 Evaporation Evaporation under Nitrogen Centrifugation2->Evaporation Resuspension Resuspend in Solvent Evaporation->Resuspension UPLC_MS UP-LC-MS Analysis Resuspension->UPLC_MS Quantification Quantification using External Standard UPLC_MS->Quantification

Caption: Experimental workflow for the quantification of this compound.

Okenone_Biomass_Correlation_Factors Okenone_Concentration Okenone_Concentration PSB_Biomass PSB_Biomass PSB_Biomass->Okenone_Concentration Directly Influences Species_Strain Species/Strain Variation Species_Strain->Okenone_Concentration Modulates Ratio Metabolic_State Metabolic State (Autotrophic vs. Photoheterotrophic) Metabolic_State->Okenone_Concentration Modulates Ratio Environmental_Factors Environmental Factors (Light, Sulfide) Environmental_Factors->PSB_Biomass Affects Growth Degradation_Rates Differential Degradation (in Sediments) Degradation_Rates->Okenone_Concentration Affects Preservation

Caption: Factors influencing the correlation between this compound and PSB biomass.

References

Unveiling Photic Zone Euxinia: A Guide to Alternative Biomarkers Beyond Okenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating past anoxic oceanic environments, the carotenoid okenone has long served as a key biomarker for photic zone euxinia (PZE)—conditions where the sunlit upper layers of the water column are devoid of oxygen and rich in hydrogen sulfide. However, an exclusive reliance on this compound, a pigment produced by purple sulfur bacteria (PSB), can provide an incomplete picture. This guide offers a comparative overview of alternative biomarkers, primarily derived from green sulfur bacteria (GSB), providing a more robust toolkit for reconstructing ancient marine ecosystems.

This document details alternative biomarkers to this compound, outlines the experimental protocols for their analysis, and presents a comparative table for easy reference. The information is supported by experimental data from peer-reviewed literature to ensure objectivity and accuracy.

Comparative Analysis of PZE Biomarkers

While this compound is a reliable indicator of PZE, its presence specifically points to the activity of certain families of PSB (Chromatiaceae). Green sulfur bacteria (Chlorobiaceae) also thrive in such conditions and produce a distinct suite of carotenoids that serve as complementary and sometimes more informative biomarkers. The primary alternatives to this compound are isorenieratene and its derivatives, along with chlorobactene.

BiomarkerDiagenetic Product(s)Source Organism(s)Key AdvantagesLimitations
This compound OkenanePurple Sulfur Bacteria (PSB), e.g., Chromatium spp.Specific to certain PSB families, well-established biomarker.Absence does not exclude PZE, as GSB may be present.
Isorenieratene Isorenieratane, and other diagenetic productsGreen Sulfur Bacteria (GSB), brown strains, e.g., Chlorobium phaeobacteroidesIndicates the presence of GSB, which are adapted to lower light conditions than PSB, suggesting a deeper chemocline.[1]Can undergo complex diagenetic alterations, leading to a variety of derivatives that require careful identification.[2]
Chlorobactene ChlorobactaneGreen Sulfur Bacteria (GSB), green strains, e.g., Chlorobium limicolaSpecific to green-pigmented GSB, suggesting a shallower euxinic zone compared to isorenieratene-producing GSB.[1]May be less abundant than isorenieratene in the geological record.
Bacteriochlorophylls c, d, e Maleimides (e.g., Me,i-Bu maleimide)Green Sulfur Bacteria (GSB)Provides an independent line of evidence for the presence of GSB.[3]Maleimides can also be derived from other sources, requiring careful interpretation.
Bacteriochlorophyll a Bacteriophaeophytin aPurple Sulfur Bacteria (PSB)Complements this compound data for confirming the presence of PSB.[4]Less specific than this compound as it is produced by all PSB.

Experimental Protocols

The successful identification and quantification of these biomarkers from sediment samples require meticulous analytical procedures. Below are detailed methodologies for their extraction and analysis.

Sample Preparation and Extraction

This protocol is a composite of standard methods for extracting carotenoid biomarkers from marine sediments.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetone, HPLC grade

  • Internal standard (e.g., C46 GDGT)

  • Centrifuge tubes (solvent-rinsed)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Glass Pasteur pipettes with glass wool

Procedure:

  • Weigh approximately 5-10 g of the freeze-dried and homogenized sediment sample into a centrifuge tube.

  • Add a known amount of internal standard to the sample.

  • Add a 2:1 (v/v) mixture of DCM:MeOH to the sediment sample (e.g., 20 mL for a 5 g sample).

  • Sonicate the mixture in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

  • Carefully decant the supernatant (total lipid extract - TLE) into a clean round-bottom flask.

  • Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Concentrate the combined TLE to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the TLE in a small volume of DCM for fractionation.

Fractionation and Desulfurization

To isolate the carotenoid derivatives, the TLE is fractionated. A desulfurization step is often necessary to release sulfur-bound biomarkers.

Materials:

  • Silica gel (activated at 150°C for 2 hours)

  • Hexane, HPLC grade

  • DCM, HPLC grade

  • Raney nickel (activated)

  • Ethanol, anhydrous

Procedure:

  • Prepare a small column with a glass Pasteur pipette plugged with glass wool and filled with activated silica gel slurried in hexane.

  • Load the concentrated TLE onto the top of the silica gel column.

  • Elute the aliphatic fraction (containing saturated carotenoid derivatives like okenane and isorenieratane) with hexane.

  • Elute the aromatic fraction (containing aromatic carotenoid derivatives) with a 1:1 (v/v) mixture of hexane:DCM.

  • Collect the polar fraction with DCM:MeOH (1:1 v/v).

  • Desulfurization (for the polar fraction):

    • Dry the polar fraction under a stream of N2.

    • Add activated Raney nickel and anhydrous ethanol.

    • Reflux the mixture for 2 hours.

    • Centrifuge to remove the Raney nickel.

    • Collect the supernatant containing the released biomarkers.

HPLC-MS Analysis for Carotenoids

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for the separation and identification of these biomarkers.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (80:20 methanol:water) and Solvent B (90:10 acetone:water).

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: 100% B (isocratic)

    • 35-40 min: Return to 100% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • MS Detector: Agilent 6460 Triple Quadrupole MS or equivalent with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) for target biomarker masses or full scan mode for exploratory analysis.

Visualizing the Biomarker Pathways

The following diagrams illustrate the relationships between environmental conditions, microbial producers, and their corresponding biomarkers.

PZE_Biomarkers cluster_environment Photic Zone Euxinia (PZE) cluster_organisms Anoxygenic Phototrophs cluster_biomarkers Biomarkers in Sediments Anoxic Water Anoxic Water Purple Sulfur Bacteria (PSB) Purple Sulfur Bacteria (PSB) Anoxic Water->Purple Sulfur Bacteria (PSB) Green Sulfur Bacteria (GSB) Green Sulfur Bacteria (GSB) Anoxic Water->Green Sulfur Bacteria (GSB) Sulfide (H2S) Sulfide (H2S) Sulfide (H2S)->Purple Sulfur Bacteria (PSB) Sulfide (H2S)->Green Sulfur Bacteria (GSB) Sunlight Sunlight Sunlight->Purple Sulfur Bacteria (PSB) Sunlight->Green Sulfur Bacteria (GSB) This compound This compound Purple Sulfur Bacteria (PSB)->this compound produces Isorenieratene Isorenieratene Green Sulfur Bacteria (GSB)->Isorenieratene produces (brown strains) Chlorobactene Chlorobactene Green Sulfur Bacteria (GSB)->Chlorobactene produces (green strains)

Biomarker production in a PZE setting.

Experimental_Workflow Sediment Sample Sediment Sample Freeze-drying & Homogenization Freeze-drying & Homogenization Sediment Sample->Freeze-drying & Homogenization Solvent Extraction (DCM:MeOH) Solvent Extraction (DCM:MeOH) Freeze-drying & Homogenization->Solvent Extraction (DCM:MeOH) Total Lipid Extract (TLE) Total Lipid Extract (TLE) Solvent Extraction (DCM:MeOH)->Total Lipid Extract (TLE) Fractionation (Silica Gel) Fractionation (Silica Gel) Total Lipid Extract (TLE)->Fractionation (Silica Gel) Aliphatic Fraction Aliphatic Fraction Fractionation (Silica Gel)->Aliphatic Fraction Aromatic Fraction Aromatic Fraction Fractionation (Silica Gel)->Aromatic Fraction Polar Fraction Polar Fraction Fractionation (Silica Gel)->Polar Fraction GC-MS Analysis GC-MS Analysis Aliphatic Fraction->GC-MS Analysis HPLC-MS Analysis HPLC-MS Analysis Aromatic Fraction->HPLC-MS Analysis Desulfurization (Raney Ni) Desulfurization (Raney Ni) Polar Fraction->Desulfurization (Raney Ni) Released Biomarkers Released Biomarkers Desulfurization (Raney Ni)->Released Biomarkers GC-MS or HPLC-MS Analysis GC-MS or HPLC-MS Analysis Released Biomarkers->GC-MS or HPLC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation HPLC-MS Analysis->Data Interpretation

Analytical workflow for PZE biomarkers.

References

A Comparative Analysis of the Preservation Potential of Okenone and Bacteriochlorophylls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of molecular biomarkers is a critical factor in their application, from paleoenvironmental reconstruction to the development of photosensitizing drugs. This guide provides an in-depth comparison of the preservation potential of two key classes of photosynthetic pigments: the carotenoid okenone and the tetrapyrrole-based bacteriochlorophylls. By examining their intrinsic chemical stability, degradation pathways, and available experimental data, this document serves as a crucial resource for researchers selecting biomarkers for geological studies or designing stable photodynamic therapeutic agents.

Executive Summary

This compound, a unique carotenoid produced by purple sulfur bacteria, exhibits exceptionally high preservation potential. Its robust polyene structure allows it to undergo diagenetic alteration to form okenane, a highly stable hydrocarbon biomarker that has been identified in geological records dating back over a billion years. In stark contrast, bacteriochlorophylls, the primary photosynthetic pigments in anoxygenic phototrophic bacteria, are significantly more labile. Their tetrapyrrole macrocycle, particularly the central magnesium ion and the phytol tail, are susceptible to degradation under various environmental conditions, leading to a much lower preservation potential.

Comparative Stability Data

The following table summarizes the key differences in the stability and preservation of this compound and bacteriochlorophylls based on available literature. Direct comparative quantitative data from a single study is limited; therefore, this table compiles information from various sources to provide a comparative overview.

ParameterThis compoundBacteriochlorophylls (e.g., Bacteriochlorophyll a)
Chemical Class Carotenoid (Ketocarotenoid)Bacteriochlorin (Tetrapyrrole)
Long-Term Preservation Excellent; transforms into the highly stable biomarker okenane.[1][2][3]Poor; degrades relatively rapidly in the geological record.[4]
Primary Degradation Product Okenane (via diagenetic reduction).[1][2]Bacteriophaeophytin (loss of central Mg²⁺).[4][5]
Key Stability Factors The conjugated polyene chain and the terminal aromatic ring contribute to its stability.The central magnesium ion is easily lost under acidic conditions. The ester linkages are susceptible to hydrolysis. The macrocycle can be opened by photo-oxidation.[4][6]
Known Degradation Triggers Primarily geological processes (diagenesis) over long timescales.Light, heat, oxygen, and acidic pH.[4][7]

Degradation Pathways

The structural differences between this compound and bacteriochlorophylls dictate their distinct degradation and preservation pathways.

This compound Preservation Pathway

The preservation of this compound is primarily a process of diagenetic alteration rather than degradation in the traditional sense. Over geological time, the parent this compound molecule undergoes a series of reduction reactions to form the saturated hydrocarbon, okenane. This process preserves the core carbon skeleton, allowing it to serve as a reliable biomarker.

Okenone_Preservation This compound This compound Okenane Okenane This compound->Okenane Diagenetic Reduction (loss of keto and methoxy groups, saturation of double bonds) Bacteriochlorophyll_Degradation BChl Bacteriochlorophyll a BPheo Bacteriophaeophytin a BChl->BPheo Loss of Mg²⁺ (Pheophytinization) BPhorbide Bacteriophaeophorbide a BPheo->BPhorbide Loss of Phytol Tail (Dephytylation) DegradationProducts Linear Tetrapyrroles & Further Breakdown Products BPhorbide->DegradationProducts Macrocycle Opening Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_O Prepare this compound Solution Thermal Thermal Stress (Multiple Temperatures) Prep_O->Thermal Photo Photochemical Stress (Controlled Light) Prep_O->Photo Prep_B Prepare BChl a Solution Prep_B->Thermal Prep_B->Photo HPLC HPLC-PDA Analysis Thermal->HPLC Spectro Spectrophotometry Thermal->Spectro Photo->HPLC Photo->Spectro Kinetics Calculate Degradation Kinetics (Rate Constants, Activation Energy) HPLC->Kinetics Spectro->Kinetics Compare Compare Stability Profiles Kinetics->Compare

References

Isotopic Fractionation of Okenone During Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isotopic fractionation of okenone with bacteriochlorophyll a (Bchl a) during their biosynthesis in purple sulfur bacteria (PSB). The distinct isotopic signatures of these pigments offer valuable insights into the metabolic pathways and environmental conditions of these microorganisms, with implications for biogeochemical studies and applications in drug development where understanding biosynthetic pathways is crucial.

Comparison of Carbon Isotope Fractionation: this compound vs. Bacteriochlorophyll a

The isotopic composition of this compound and Bchl a, key photosynthetic pigments in many species of Chromatiaceae (purple sulfur bacteria), provides a window into the carbon assimilation pathways of these organisms.[1][2][3] Below is a summary of reported carbon isotope fractionation (ε) values, which represent the difference in ¹³C content between a product and its source.

ComparisonOrganismGrowth Condition¹³ε (this compound - Source) (‰)¹³ε (Bchl a - Source) (‰)Reference
Pigment vs. Bulk BiomassMarichromatium purpuratum 1591Autotrophic2.2 ± 0.4-4.1 ± 0.9[2][4]
Pigment vs. CO₂Marichromatium purpuratum 1591Autotrophic-15.5 ± 1.2-21.8 ± 1.7[2][3]
Pigment vs. Bulk BiomassChromatium tepidumPhotoautotrophic~0 (for total carotenoids)~0[5][6]
Pigment vs. CO₂Chromatium tepidumPhotoautotrophicnear -20 (for total carotenoids)near -20[5][6]
Bulk Biomass vs. CO₂Marichromatium purpuratum 1591Autotrophic-16.1 to -23.2-16.1 to -23.2[7]

Key Observations:

  • In Marichromatium purpuratum, this compound is enriched in ¹³C relative to bulk biomass, while Bchl a is depleted.[2][4]

  • Both pigments are depleted in ¹³C relative to the carbon source (CO₂), which is characteristic of carbon fixation via the Calvin cycle.[2][3][8]

  • The difference in fractionation between this compound and Bchl a suggests distinct isotopic effects within their respective biosynthetic pathways, even though they share common precursors.

  • In Chromatium tepidum, the isotopic fractionation for total carotenoids and bacteriochlorophyll relative to bulk biomass is minimal, while both show significant depletion relative to CO₂.[5][6]

This compound Biosynthesis and its Isotopic Implications

This compound is a ketocarotenoid unique to certain species of purple sulfur bacteria.[4] Its diagenetic product, okenane, serves as a molecular fossil, or biomarker, for photic zone euxinia (anoxic and sulfidic water columns exposed to light) in the geological record.[7] The biosynthesis of this compound from γ-carotene involves a series of enzymatic reactions, including desaturation, methylation, and ketolation.[9]

Okenone_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_carotenoid Carotenoid Pathway FPP Farnesyl pyrophosphate GGPP Geranylgeranyl pyrophosphate FPP->GGPP GGPP synthase Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase Neurosporene Neurosporene Lycopene->Neurosporene Lycopene cyclase gamma_Carotene γ-Carotene Neurosporene->gamma_Carotene Desaturase This compound This compound gamma_Carotene->this compound CruS, CruO, etc. (Desaturation, Methylation, Ketolation) Experimental_Workflow Culture 1. Bacterial Culture (e.g., Marichromatium purpuratum) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Lyophilize 3. Lyophilization (Freeze-drying) Harvest->Lyophilize Extract 4. Lipid Extraction (e.g., modified Bligh-Dyer) Lyophilize->Extract Separate 5. Pigment Separation (HPLC) Extract->Separate Analyze 6. Isotope Analysis (GC-C-IRMS) Separate->Analyze

References

Safety Operating Guide

Navigating the Disposal of Okenone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Initial Precautions

Given the lack of specific data, Okenone should be handled as a substance of unknown toxicity. Researchers must assume it could be hazardous and take all necessary precautions. Before beginning any disposal process, a thorough risk assessment should be conducted. Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, with additional protective clothing if a splash risk is identified.

All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled waste container for all this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The date of waste generation should also be clearly marked.

  • Waste Streams:

    • Solid Waste: Contaminated materials such as gloves, paper towels, and weighing papers should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, appropriate liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

III. Step-by-Step Disposal Procedure

The following is a generalized procedure for the disposal of this compound waste.

  • Containment: Ensure all this compound waste is securely contained in the appropriately labeled waste containers.

  • Storage: Store the waste containers in a designated and properly ventilated satellite accumulation area while awaiting pickup. This area should be away from general laboratory traffic and incompatible chemicals.

  • EHS Notification: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste, including the chemical name and quantity.

  • Documentation: Maintain a log of all this compound waste generated, including quantities and dates of generation. This documentation is crucial for regulatory compliance.

IV. Data Presentation: Information Typically Found in a Safety Data Sheet

While a specific SDS for this compound is not available, the following table illustrates the types of quantitative and qualitative data that would be essential for a complete safety and disposal assessment. The data presented are examples from other chemical compounds and are for illustrative purposes only.

PropertyExample Data (Illustrative)Significance for Disposal
Physical State SolidDetermines the type of waste container and handling procedures.
Flash Point 77°C / 170.6°F[1]Indicates flammability and the need to store away from ignition sources.[2]
Boiling Point 202°C / 395.6°F @ 760 mmHg[1]Relevant for assessing risks associated with heating or evaporation.
Solubility Insoluble in water[3]Affects how the substance might spread in the environment and informs decontamination procedures.
Toxicity (LD50) Oral LD50 >10 g/kg (mouse)[4]Provides a measure of acute toxicity, informing the level of PPE required and emergency response procedures.
Hazard Statements H302: Harmful if swallowed[4]Clearly communicates the primary hazards associated with the chemical.
Disposal Considerations P501: Dispose of contents/ container to an approved waste disposal plant.Provides explicit instructions for compliant disposal, often requiring the use of a certified hazardous waste vendor.

V. Experimental Protocols and Methodologies

As no specific disposal protocols for this compound were found, a generalized experimental workflow for the chemical waste disposal process is provided below. This workflow is a standard procedure in many research institutions.

Protocol for Hazardous Chemical Waste Disposal:

  • Identification and Classification: Identify the chemical waste to be disposed of. If the hazards are unknown, treat the substance as highly hazardous.

  • Segregation: Collect the waste in a designated, properly labeled container. Do not mix different types of chemical waste.

  • Accumulation: Store the waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.

  • Request for Disposal: Once the container is full or has been in storage for a specified period (e.g., 90 days), submit a request for waste pickup to the institution's EHS department.

  • Pickup and Transport: The EHS department or a certified contractor will collect the waste for transport to a licensed treatment, storage, and disposal facility (TSDF).

  • Final Disposition: At the TSDF, the waste will be treated and disposed of in accordance with all applicable federal, state, and local regulations.

VI. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of uncharacterized chemical waste like this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposition start Waste Generation (this compound) assess Hazard Assessment (Assume Hazardous) start->assess ppe Don Appropriate PPE assess->ppe High Risk segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Waste Container segregate->label_waste store Store in Satellite Accumulation Area label_waste->store request Request EHS Pickup store->request pickup EHS Waste Pickup request->pickup transport Transport to TSDF pickup->transport dispose Final Disposal (Incineration/Landfill) transport->dispose

Caption: Workflow for the safe disposal of uncharacterized chemical waste.

References

Personal protective equipment for handling Okenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Okenone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of similar carotenoid pigments, such as β-Carotene, and general best practices for handling powdered dyes and pigments.[1][2][3][4]

Hazard Identification and Quantitative Data

Physical and Chemical Properties (β-Carotene as a proxy)

PropertyValueSource
Appearance Red-brown powder/solid[5]
Melting Point 178 - 179 °C[5]
Solubility Insoluble in water[8]
Stability Stable under normal conditions. Sensitive to heat and light.[7][9]
Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the most critical step in minimizing exposure and ensuring safety when handling this compound.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended to prevent skin contact. Always inspect gloves for tears or holes before use.[4]
Eye Protection Safety glasses or gogglesWear safety glasses with side shields or chemical splash goggles to protect against airborne powder and accidental splashes.[3][4]
Body Protection Lab coatA long-sleeved lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorWhen handling the powdered form, a NIOSH-approved dust mask (e.g., N95) or respirator is recommended to prevent inhalation of fine particles.[4] Work in a well-ventilated area or under a fume hood.[2]
Footwear Closed-toe shoesAlways wear shoes that fully cover the feet in a laboratory setting.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling powdered this compound in a laboratory setting.

1. Preparation:

  • Ensure the designated workspace (preferably a chemical fume hood or a well-ventilated area) is clean and uncluttered.[3]

  • Cover the work surface with a disposable liner to contain any potential spills.

  • Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) before handling the powder.

  • Put on all required personal protective equipment (lab coat, gloves, safety goggles, and dust mask).

2. Weighing and Aliquoting:

  • Whenever possible, handle powdered this compound in a fume hood or a designated area with local exhaust ventilation to minimize inhalation exposure.[2]

  • Use a spatula or other appropriate tools to transfer the powder. Avoid creating dust clouds by handling the material gently.[4]

  • Keep containers of this compound powder tightly sealed when not in use.[3]

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly and stir gently to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

4. Spill Cleanup:

  • In case of a spill, do not use dry sweeping methods that can generate dust.

  • Carefully moisten the spilled powder with a damp paper towel or use a vacuum cleaner equipped with a HEPA filter.[4]

  • Place all cleanup materials into a sealed bag for proper disposal as chemical waste.

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, weigh boats, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound") and the approximate concentration of the waste.

  • Disposal Procedure: Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this compound powder or solutions down the drain.

Workflow and Safety Pathway

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Okenone_Handling_Workflow This compound Handling and Disposal Workflow Prep 1. Designate Work Area (Fume Hood Preferred) Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) Prep->Don_PPE Weigh 3. Weigh Powder (Minimize Dust Generation) Don_PPE->Weigh Dissolve 4. Prepare Solution (Add Solvent Slowly) Weigh->Dissolve Waste_Collection 5b. Collect Contaminated Waste Dissolve->Waste_Collection Spill Spill Occurs Clean_Spill 5a. Clean Spill (Wet Method or HEPA Vac) Spill->Clean_Spill Clean_Spill->Waste_Collection Dispose 6. Dispose of Waste (Follow Institutional Guidelines) Waste_Collection->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

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